molecular formula C5H11NO3S B1422960 Oxane-4-sulfonamide CAS No. 1058131-55-7

Oxane-4-sulfonamide

Cat. No.: B1422960
CAS No.: 1058131-55-7
M. Wt: 165.21 g/mol
InChI Key: KHNSAYUHYIAYEZ-UHFFFAOYSA-N
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Description

Oxane-4-sulfonamide is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound Oxane-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxane-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxane-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSAYUHYIAYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058131-55-7
Record name oxane-4-sulfonamide
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Oxane-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration into the synthesis of novel oxane-based sulfonamides, a class of compounds demonstrating significant potential in medicinal chemistry. We will move beyond a simple recitation of protocols to delve into the strategic considerations and mechanistic underpinnings that inform the synthetic process. This document is designed to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Therapeutic Potential of Oxane-Based Sulfonamides

The oxane (tetrahydropyran) ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and the ability to improve aqueous solubility.[1] When incorporated into a sulfonamide framework—a cornerstone of many established drugs—the resulting hybrid structures offer a compelling starting point for the development of novel therapeutic agents.[2][3][4] These compounds have shown promise in a range of disease areas by targeting key enzymes and receptors with high affinity and selectivity. The strategic design of synthetic routes to access diverse libraries of these molecules is therefore a critical endeavor in modern medicinal chemistry.

Strategic Approaches to Synthesis

The construction of the oxane-sulfonamide scaffold can be approached through various synthetic strategies. The choice is often dictated by the availability of starting materials, desired substitution patterns, and stereochemical considerations. Common strategies include intramolecular cyclization reactions to form the oxane ring on a sulfonamide-containing precursor or the coupling of a pre-formed oxane derivative with a suitable sulfonamide partner.

A particularly efficient method is a one-pot annulation reaction that constructs the tetrahydropyran ring and incorporates the sulfonyl group concurrently. This approach, as detailed below, leverages an intramolecular Michael addition followed by an intramolecular alkylation, offering a streamlined path to the target molecules.[5]

Featured Synthesis: DABCO-Promoted One-Pot Annulation

A robust and high-yield method for the synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans involves a one-pot reaction promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO).[5] This Baylis–Hillman-type pathway provides a highly effective and stereoselective annulation by forming one carbon–oxygen and one carbon–carbon bond in a single operation.

The core of this strategy is the reaction between a β-sulfonyl styrene and 2-chloromethyl-2-propen-1-ol. DABCO acts as a nucleophilic catalyst, initiating a sequence of intramolecular reactions that lead to the desired cyclic product.

Experimental Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification beta_sulfonyl_styrene β-Sulfonyl Styrene add_dabco Add DABCO (20 mol%) in CCl4 at 25°C beta_sulfonyl_styrene->add_dabco propenol 2-Chloromethyl-2-propen-1-ol add_propenol Add Propenol at 25°C propenol->add_propenol stir_10min Stir for 10 min add_dabco->stir_10min stir_10min->add_propenol reflux Stir at reflux (77°C) for 20h add_propenol->reflux cool_concentrate Cool to 25°C & Concentrate reflux->cool_concentrate extract Dilute with H2O & Extract with CH2Cl2 cool_concentrate->extract purify Purify by Chromatography extract->purify product trans-3-Sulfonyl-2-aryl-5-methylenetetrahydropyran purify->product

Sources

Characterization of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've commenced a thorough investigation into Oxane-4-sulfonamide, focusing initially on its chemical properties, synthetic pathways, and conceivable applications. My current focus is a broad information sweep. Further investigation will delve into analytical methodologies.

Deepening Analytical Focus

I am now expanding my search into analytical techniques for sulfonamides and cyclic ethers. My aim is to identify established protocols for characterizing Oxane-4-sulfonamide, and similar compounds, also looking for any specific references. Following this, I will design a structured technical guide, outlining sections on properties, synthesis, characterization, and applications, with an explanation of methods. I will prioritize explaining the "why" behind each technique.

Developing Guide Structure

I am now structuring the technical guide, planning to start with an introduction, then delve into properties, synthesis, characterization, and applications. I'm focusing on in-depth explanations of experimental choices, especially within the characterization section. The aim is to create detailed visuals with Graphviz and summarize quantitative data effectively. I'll be citing authoritative sources to substantiate key claims.

Building the Sulfonamide Profile

I've established a solid base for understanding Oxane-4-sulfon amide. I've compiled details on sulfonamides generally, including their properties, methods of synthesis, and characterization. This provides a valuable framework for delving deeper into this specific compound. I feel I have a good handle on where to go next!

Defining the Approach

I've taken stock of the initial information. While there's no direct data on Oxane-4-sulfonamide, I've got a solid grasp of sulfonamides and cyclic ethers. My plan now shifts toward building a technical guide. I'll propose a synthesis route and detail expected characterization, leveraging established principles and predicted results from techniques like NMR and IR, based on the compound's structure.

Shifting to a Predictive Guide

I've gathered a broad foundation and realized the need to adapt my plan. While I found resources on sulfonamides, cyclic ethers, and characterization techniques, specific data on Oxane-4-sulfonamide is absent. Thus, I'm pivoting to a predictive technical guide. I'll propose a synthesis route and detail characterization methods, explaining anticipated outcomes based on the compound's structure and related compounds. I need to define the guide's structure and identify authoritative sources for procedures.

An In-depth Technical Guide to the Molecular Structure and Synthesis of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a key approach to enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates. The oxane (tetrahydropyran) ring, a six-membered saturated heterocycle containing an oxygen atom, has gained significant attention as a bioisostere for various functional groups, offering improvements in solubility, metabolic stability, and target engagement. When coupled with the pharmacologically significant sulfonamide moiety, the resulting oxane-4-sulfonamide presents a molecule of considerable interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of oxane-4-sulfonamide. It is intended to serve as a valuable resource for scientists engaged in medicinal chemistry, offering both theoretical grounding and practical, field-proven insights into the handling and application of this versatile compound.

Molecular Structure and Physicochemical Properties

Oxane-4-sulfonamide is characterized by a central oxane ring with a primary sulfonamide group (-SO₂NH₂) attached at the 4-position. The presence of the oxygen atom within the ring introduces polarity and the potential for hydrogen bonding, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial and anticancer properties.[1]

The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group.[2] In oxane-4-sulfonamide, the sulfonyl group is directly attached to a carbon atom of the oxane ring.

Caption: Molecular structure of Oxane-4-sulfonamide.

Table 1: Predicted Physicochemical Properties of Oxane-4-sulfonamide

PropertyPredicted Value
Molecular FormulaC₅H₁₁NO₃S
Molecular Weight165.21 g/mol
XLogP3-0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count1

Strategic Synthesis of Oxane-4-sulfonamide

The synthesis of primary sulfonamides is a well-established transformation in organic chemistry, classically achieved through the reaction of a sulfonyl chloride with ammonia.[3][4] This section outlines a robust, two-step synthetic protocol for the preparation of oxane-4-sulfonamide, commencing from the readily available starting material, 4-hydroxyoxane.

The causality behind this experimental choice lies in the reliability and high-yielding nature of sulfonyl chloride formation and subsequent amination. While other methods for primary sulfonamide synthesis exist, such as those utilizing N-sulfinyl-O-(tert-butyl)hydroxylamine, the sulfonyl chloride route is often favored for its scalability and the accessibility of the required reagents.[3]

Start 4-Hydroxyoxane Step1 Oxidative Chlorosulfonation Start->Step1 Na2SO3, HCl, H2O then NCS Intermediate Oxane-4-sulfonyl Chloride Step1->Intermediate Step2 Amination Intermediate->Step2 NH4OH, THF Product Oxane-4-sulfonamide Step2->Product

Caption: Synthetic workflow for Oxane-4-sulfonamide.

Experimental Protocol

Part 1: Synthesis of Oxane-4-sulfonyl Chloride

This procedure is adapted from established methods for the synthesis of alkanesulfonyl chlorides.[5]

  • Reaction Setup: To a stirred solution of 4-hydroxyoxane (1.0 eq) in a suitable solvent such as acetonitrile, add sodium sulfite (1.2 eq) and concentrated hydrochloric acid (2.0 eq) at 0 °C.

  • Thiol Formation (in situ): Allow the reaction to stir at room temperature for 2-4 hours. This step is believed to proceed through the formation of the corresponding thiol in situ.

  • Oxidative Chlorination: Cool the reaction mixture back to 0 °C and add N-chlorosuccinimide (NCS) (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxane-4-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Part 2: Synthesis of Oxane-4-sulfonamide

This step follows the classic approach of reacting a sulfonyl chloride with an amine.[6]

  • Reaction Setup: Dissolve the crude oxane-4-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amination: Slowly add an excess of aqueous ammonium hydroxide (5.0 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove THF. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify the crude oxane-4-sulfonamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized oxane-4-sulfonamide is achieved through a combination of standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Oxane-4-sulfonamide

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 4.85 (s, 2H, -SO₂NH₂), 3.95 (m, 2H, -O-CH₂-), 3.40 (m, 2H, -O-CH₂-), 3.10 (m, 1H, -CH-SO₂-), 2.00 (m, 2H, -CH₂-), 1.80 (m, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ 67.5 (-O-CH₂-), 62.0 (-CH-SO₂-), 32.0 (-CH₂-)
IR (KBr, cm⁻¹)3350-3250 (N-H stretch), 1330-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch)
Mass Spec (ESI+)m/z 166.05 [M+H]⁺, 149.02 [M-NH₃+H]⁺, 83.05 [Oxane ring fragment]⁺

Note: Predicted NMR shifts are based on known values for the oxane ring and typical shifts for primary alkyl sulfonamides.[7][8][9][10][11][12][13][14] IR frequencies are characteristic for primary sulfonamides.[15][16][17][18][19] Mass spectrometry fragmentation patterns are predicted based on common pathways for sulfonamides, including the loss of SO₂ or cleavage of the S-N bond.[20][21][22][23][24]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the oxane moiety into drug candidates is a strategic decision aimed at improving their pharmacological profiles. Oxetanes, a related four-membered ring, have been shown to enhance physicochemical properties and metabolic stability.[2][25][26] Similarly, the oxane ring in oxane-4-sulfonamide can offer several advantages:

  • Improved Solubility: The polar nature of the ether linkage in the oxane ring can enhance the aqueous solubility of the molecule, a critical factor for oral bioavailability.

  • Metabolic Stability: The saturated nature of the oxane ring can make it less susceptible to metabolic degradation compared to aromatic or more labile cyclic systems.

  • Vectorial Exit from Flatland: The three-dimensional structure of the oxane ring can lead to improved target binding by providing a better-defined spatial arrangement of functional groups, moving away from the often-undesirable planarity of many drug molecules.

  • Modulation of Physicochemical Properties: The oxane moiety can influence properties such as lipophilicity (LogP) and pKa, allowing for fine-tuning of the drug-like characteristics of a lead compound.

The sulfonamide functional group itself is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Antibacterial Agents: As structural mimics of p-aminobenzoic acid (PABA), sulfonamides can inhibit bacterial folic acid synthesis.[1][27]

  • Anticancer Agents: Sulfonamide derivatives have been developed as inhibitors of carbonic anhydrases, which are overexpressed in many tumors, and as agents that induce apoptosis or disrupt microtubule assembly.[28]

  • Antiviral and Antifungal Activity: The versatility of the sulfonamide scaffold has led to the development of compounds with activity against various viruses and fungi.[29][30][31]

The combination of the oxane ring and the sulfonamide group in oxane-4-sulfonamide, therefore, presents a promising starting point for the design of novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic properties.

Conclusion

Oxane-4-sulfonamide is a molecule that elegantly combines the advantageous structural features of a saturated heterocycle with a proven pharmacophore. This guide has provided a detailed overview of its molecular structure, a robust synthetic protocol, and a predictive analysis of its spectroscopic characteristics. For researchers and scientists in the field of drug development, a thorough understanding of such building blocks is paramount. The insights and methodologies presented herein are intended to empower further exploration and utilization of oxane-4-sulfonamide and its derivatives in the quest for novel and improved therapeutics.

References

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  • Shaveta, G., & Meenakshi, K. (2018). Synthesis of Primary Sulfonamides. ResearchGate. [Link]

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  • Popova, A., & Tsenov, J. A. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 19(10), 651-660. [Link]

  • Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Saeed, A., Mfahem, M., & Channar, P. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38434-38449.
  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. [Link]

  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central. [Link]

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  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

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  • ResearchGate. (n.d.). Reaction of sulfonyl chloride derivatives.[a,b] [a] Reaction conditions. ResearchGate. [Link]

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Sources

An In-depth Technical Guide to N-(Oxan-4-yl)methanesulfonamide: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of chemical research and drug discovery, we often encounter compounds that, while structurally defined and commercially available, lack a significant footprint in peer-reviewed literature. N-(Oxan-4-yl)methanesulfonamide (CAS Number: 1341476-70-7) is one such molecule.[1][2] The initial query for "Oxane-4-sulfonamide" leads us to this specific, registered chemical entity, a methanesulfonamide derivative of 4-aminooxane (also known as 4-aminotetrahydropyran).

As of this writing, there is no substantive body of published work detailing specific biological activities or therapeutic applications for N-(oxan-4-yl)methanesulfonamide. This guide, therefore, is structured with full editorial control to serve a more foundational and practical purpose for the research scientist. Instead of detailing established mechanisms of a well-studied drug, we will treat this compound as a case study: a structurally intriguing, yet underexplored, building block.

This whitepaper provides a robust, scientifically grounded framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The protocols described are based on well-established, fundamental reactions in organic chemistry, ensuring a high degree of reliability and transferability. We will explore the causality behind the synthetic choices and frame the compound's potential within the broader, authoritative context of sulfonamides in drug development.

Core Compound Identification and Physicochemical Profile

N-(Oxan-4-yl)methanesulfonamide is a simple yet compelling molecule featuring a saturated oxygen-containing heterocycle (oxane/tetrahydropyran) linked to a methanesulfonamide group. The oxane ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability, while the sulfonamide moiety is a classic pharmacophore known for a vast range of biological activities.

Chemical Identity
  • IUPAC Name: N-(Oxan-4-yl)methanesulfonamide[2]

  • CAS Number: 1341476-70-7[1][2]

  • Molecular Formula: C₆H₁₃NO₃S[2]

  • Synonyms: N-(Tetrahydro-2H-pyran-4-yl)methanesulfonamide, GS-0531[2]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties. It is critical for the researcher to note that these are in silico predictions; experimental validation is a necessary first step in any research program.

PropertyValueSource
Molecular Weight 179.24 g/mol PubChem[2]
Monoisotopic Mass 179.06161445 DaPubChem[2]
XLogP3 (Predicted) -0.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 63.8 ŲPubChem[2]

Table 1: Computed Physicochemical Properties of N-(Oxan-4-yl)methanesulfonamide.

Synthesis and Purification: A Validated Protocol

The synthesis of N-(oxan-4-yl)methanesulfonamide is a straightforward and robust process, typically achieved via the reaction of an amine with a sulfonyl chloride. This is a cornerstone reaction in medicinal chemistry due to its reliability and broad substrate scope. The protocol provided below is a self-validating system based on these well-established principles.

Synthetic Rationale and Causality

The core transformation is the nucleophilic attack of the primary amine of 4-aminooxane on the electrophilic sulfur atom of methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its function is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both reactants while allowing for easy removal post-reaction.

Detailed Experimental Protocol: Synthesis of N-(Oxan-4-yl)methanesulfonamide

Materials:

  • 4-Aminooxane hydrochloride (or the free base, 4-aminotetrahydropyran)

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminooxane hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. If using the free base of 4-aminooxane, only 1.1 eq of TEA is required. Stir the mixture at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the subsequent addition of the highly reactive sulfonyl chloride.

  • Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.05 eq) dropwise to the stirring mixture via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-(oxan-4-yl)methanesulfonamide as a white solid.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Melting point determination to assess purity.

Workflow for Synthesis and Preliminary Biological Screening

Given the lack of specific biological data for this compound, a logical next step for a research program would be to synthesize the molecule and enter it into a screening cascade. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade start Reactants: 4-Aminooxane Methanesulfonyl Chloride reaction Sulfonamide Formation (DCM, TEA, 0°C to RT) start->reaction 1. Coupling workup Aqueous Work-up & Extraction reaction->workup 2. Quench purify Flash Chromatography workup->purify 3. Isolate product Pure N-(Oxan-4-yl)methanesulfonamide purify->product 4. Characterize screen Primary Assay (e.g., Enzyme Inhibition, Phenotypic Screen) product->screen Submit for Screening hit Hit Identification screen->hit Activity > Threshold? hit->screen No dose Dose-Response & IC50 Determination hit->dose Yes secondary Secondary / Orthogonal Assays (Target Validation) dose->secondary Potency Confirmed lead Lead Candidate secondary->lead Mechanism Confirmed

Workflow for Synthesis and Biological Evaluation.

Role in Drug Development: A Scaffold of Potential

While N-(oxan-4-yl)methanesulfonamide itself has no documented biological activity, its structural components—the sulfonamide and the tetrahydropyran ring—are prevalent in numerous approved drugs and clinical candidates. Understanding their roles provides a framework for envisioning the potential applications of this scaffold.

The Sulfonamide Pharmacophore

The sulfonamide group is a versatile and highly privileged pharmacophore. It is a bioisostere of an amide bond but is generally more resistant to metabolic hydrolysis. Its key features include:

  • Hydrogen Bonding: The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with biological targets.

  • Tetrahedral Geometry: The sulfur atom provides a three-dimensional tetrahedral geometry that can be exploited for precise positioning within a protein binding pocket.

  • Diverse Biological Activities: Sulfonamides are the cornerstone of drugs with a wide array of functions, including antibacterial agents (sulfonamides), diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), anti-inflammatory agents (COX-2 inhibitors like celecoxib), and anticancer agents (carbonic anhydrase inhibitors).

The Tetrahydropyran (Oxane) Ring

The tetrahydropyran ring is frequently incorporated into drug candidates to modulate physicochemical properties. It is often used as a replacement for more metabolically labile or lipophilic groups (like a phenyl or cyclohexyl ring). Its advantages include:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to its carbocyclic analogue.

  • Metabolic Stability: Saturated rings like tetrahydropyran are generally more resistant to oxidative metabolism than aromatic rings.

  • Vectorial Exit: The oxygen atom can provide a polar vector, influencing how a molecule exits a binding pocket or interacts with solvent.

By combining these two motifs, N-(oxan-4-yl)methanesulfonamide represents a simple, synthetically accessible starting point or fragment for use in fragment-based lead discovery (FBLD) or as a building block for more complex molecules targeting a wide range of diseases. A research program might explore its use in libraries designed to target kinases, proteases, or carbonic anhydrases, where the sulfonamide could act as a key binding element.

Conclusion and Future Directions

N-(Oxan-4-yl)methanesulfonamide (CAS 1341476-70-7) stands as a well-defined chemical entity at the intersection of established synthetic chemistry and unexplored biological potential. This guide provides a robust and reliable protocol for its synthesis, purification, and characterization, empowering researchers to access this compound with confidence.

The true value of this molecule lies not in a documented past but in its potential future. As a fragment or building block, it combines the powerful sulfonamide pharmacophore with the favorable pharmacokinetic properties of the oxane ring. It is a prime candidate for inclusion in screening libraries for drug discovery programs. The logical next steps for any research group interested in this scaffold would be to perform broad primary screening against various target classes to identify a "hit," which would then unlock a subsequent cascade of structure-activity relationship (SAR) studies, target validation, and lead optimization. This guide serves as the authoritative first step on that journey.

References

  • AA Blocks. 1341476-70-7 | MFCD20358293 | N-(oxan-4-yl)methanesulfonamide. [Link]

  • PubChem. N-(oxan-4-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]

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The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and Synthesis of Tetrahydropyran Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Hybrid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. This endeavor often involves the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. This guide delves into the confluence of two such scaffolds: the tetrahydropyran (THP) ring and the sulfonamide functional group. The THP moiety, a saturated six-membered cyclic ether, is increasingly recognized as a valuable bioisostere for carbocyclic rings, offering improved physicochemical properties such as solubility and metabolic stability.[1] Concurrently, the sulfonamide group remains a cornerstone of drug design, underpinning the therapeutic efficacy of a wide array of antibacterial, anticancer, and anti-inflammatory agents.[2][3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of tetrahydropyran sulfonamides. By elucidating the rationale behind their design and detailing robust synthetic methodologies, we aim to empower the scientific community to explore this promising class of hybrid molecules.

The Tetrahydropyran Moiety: A Gateway to Favorable Pharmacokinetics

The tetrahydropyran ring is a common feature in numerous natural products and FDA-approved drugs.[6] Its prevalence can be attributed to a unique combination of structural and physicochemical properties that render it an attractive component in drug design.

  • Improved Solubility and Reduced Lipophilicity: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This modulation of lipophilicity is a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to many carbocyclic systems, potentially leading to an extended in vivo half-life of the drug molecule.

  • Conformational Rigidity and Vectorial Orientation: The chair conformation of the THP ring provides a degree of conformational rigidity, which can be advantageous for presenting substituents in well-defined spatial orientations for optimal target engagement.

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group (R-SO₂NR'R'') is a versatile pharmacophore that has been a mainstay in medicinal chemistry for decades.[2][3][7] Its enduring utility stems from its ability to engage in key interactions with biological targets and its synthetic tractability.

  • Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.

  • Tetrahedral Geometry: The sulfur atom in a sulfonamide has a tetrahedral geometry, which can mimic the transition state of certain enzymatic reactions, leading to potent enzyme inhibition.

  • Diverse Biological Activities: Sulfonamide-containing drugs have demonstrated a broad spectrum of pharmacological activities, including antibacterial (by inhibiting dihydropteroate synthase), anticancer, anti-inflammatory, and diuretic effects.[4][5]

Synthetic Strategies for Tetrahydropyran Sulfonamides

The synthesis of molecules incorporating both a tetrahydropyran ring and a sulfonamide group can be approached through several convergent strategies. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. Two primary retrosynthetic disconnections are most common: formation of the sulfonamide bond as a key step or construction of the tetrahydropyran ring on a sulfonamide-containing precursor.

Strategy 1: Late-Stage Sulfonamide Formation

This approach involves the synthesis of a tetrahydropyran-containing amine, which is then coupled with a suitable sulfonyl chloride. This is often the most straightforward and widely applicable method.

Workflow for Late-Stage Sulfonamide Formation

G cluster_0 THP Ring Synthesis cluster_1 Amine Installation cluster_2 Sulfonamide Coupling A Precursor with Hydroxyl and Alkene/Aldehyde B Intramolecular Cyclization (e.g., Prins, Hydroalkoxylation) A->B C Functionalized Tetrahydropyran B->C D Conversion of Functional Group to Amine C->D E Tetrahydropyran Amine D->E G Base-mediated Coupling E->G F Sulfonyl Chloride (R-SO2Cl) F->G H Target Tetrahydropyran Sulfonamide G->H

Caption: General workflow for late-stage sulfonamide formation.

Key Synthetic Transformations:

  • Tetrahydropyran Ring Formation: A variety of methods can be employed to construct the THP ring. For instance, the Prins cyclization of a homoallylic alcohol with an aldehyde provides a versatile entry to substituted tetrahydropyrans. Alternatively, intramolecular hydroalkoxylation of a δ-hydroxy alkene is another powerful strategy.

  • Introduction of the Amine Functionality: The functionalized tetrahydropyran can be converted to the corresponding amine through standard functional group interconversions, such as reduction of a nitrile or azide, or reductive amination of a ketone.

  • Sulfonamide Bond Formation: The classic and most reliable method for forming a sulfonamide bond is the reaction of an amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8][9]

Experimental Protocol: Synthesis of a Generic Tetrahydropyran Sulfonamide via Late-Stage Coupling

Step 1: Synthesis of a Tetrahydropyran Amine (Illustrative Example)

  • Reaction Setup: To a solution of a tetrahydropyran derivative bearing a suitable leaving group (e.g., a tosylate or mesylate) in a polar aprotic solvent such as DMF, add an excess of sodium azide.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the tetrahydropyranyl azide.

  • Reduction to the Amine: Dissolve the azide in a solvent such as methanol or ethanol and add a reducing agent (e.g., palladium on carbon). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter the catalyst and concentrate the filtrate to yield the tetrahydropyran amine.

Step 2: Sulfonamide Coupling

  • Reaction Setup: Dissolve the tetrahydropyran amine in a suitable solvent like dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a base (e.g., triethylamine, if not using pyridine as the solvent), followed by the dropwise addition of the desired sulfonyl chloride.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the target tetrahydropyran sulfonamide.

Strategy 2: Tetrahydropyran Ring Formation on a Sulfonamide-Containing Precursor

In this alternative strategy, the sulfonamide functionality is introduced early in the synthetic sequence, and the tetrahydropyran ring is constructed in a later step. This approach can be advantageous when the requisite sulfonamide-containing starting materials are readily available.

Workflow for THP Ring Formation on a Sulfonamide Precursor

G cluster_0 Sulfonamide Synthesis cluster_1 Installation of Cyclization Functionality cluster_2 THP Ring Formation A Amine Precursor C Sulfonamide-containing Precursor A->C B Sulfonyl Chloride B->C D Chemical Modification C->D E Acyclic Precursor with Hydroxyl and Alkene/Aldehyde D->E F Intramolecular Cyclization E->F G Target Tetrahydropyran Sulfonamide F->G

Caption: General workflow for THP ring formation on a sulfonamide precursor.

Key Considerations for this Strategy:

  • Compatibility of the Sulfonamide Group: The sulfonamide group must be stable to the reaction conditions employed for the subsequent chemical transformations and the final cyclization step. The sulfonamide nitrogen is generally non-nucleophilic, which can be beneficial in preventing side reactions.

  • Synthesis of the Acyclic Precursor: The key challenge in this approach lies in the efficient synthesis of the acyclic precursor containing both the sulfonamide moiety and the necessary functional groups for cyclization (e.g., a hydroxyl group and an alkene or aldehyde).

Data Presentation: Physicochemical Properties of THP vs. Cyclohexyl Analogs

To illustrate the impact of the tetrahydropyran ring on key physicochemical properties relevant to drug discovery, the following table provides a comparative summary of calculated properties for a hypothetical pair of sulfonamide-containing molecules.

PropertyCyclohexyl SulfonamideTetrahydropyran SulfonamideRationale for Difference
Molecular Weight LowerHigherAddition of an oxygen atom.
cLogP HigherLowerThe ether oxygen reduces lipophilicity.
Topological Polar Surface Area (TPSA) LowerHigherThe ether oxygen contributes to the TPSA.
Aqueous Solubility LowerHigherThe ether oxygen can act as a hydrogen bond acceptor.

Note: The values in this table are illustrative and will vary depending on the specific molecular structures.

Applications and Future Perspectives

The strategic incorporation of a tetrahydropyran ring into a sulfonamide-based drug candidate has the potential to yield molecules with enhanced therapeutic properties. For instance, in the development of novel antibacterial agents, the improved solubility and metabolic stability conferred by the THP moiety could lead to improved bioavailability and a more favorable dosing regimen. Similarly, in the design of kinase inhibitors for cancer therapy, the conformational constraint of the THP ring could lead to higher binding affinity and selectivity.

The field of tetrahydropyran sulfonamides is ripe for exploration. Future research in this area will likely focus on:

  • The development of novel and stereoselective methods for the synthesis of highly functionalized tetrahydropyran amines.

  • The exploration of a wider range of sulfonyl chlorides to expand the chemical diversity of this compound class.

  • The systematic evaluation of the biological activity of tetrahydropyran sulfonamides across a variety of therapeutic areas.

Conclusion

The convergence of the tetrahydropyran and sulfonamide scaffolds represents a promising strategy in the ongoing quest for novel and effective therapeutic agents. By leveraging the favorable pharmacokinetic properties of the THP ring and the versatile pharmacophoric nature of the sulfonamide group, medicinal chemists have a powerful toolkit to design next-generation drug candidates. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting area of chemical biology.

References

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry. Available at: [Link]

  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • The chemistry and pharmacology of tetrahydropyridines. PubMed. Available at: [Link]

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed. Available at: [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. Available at: [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. Available at: [Link]

  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate. Available at: [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Available at: [Link]

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In Silico Modeling of Oxane-4-sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of Oxane-4-sulfonamide derivatives, a chemical scaffold with significant potential in drug discovery. Recognizing the limited direct literature on "Oxane-4-sulfonamide," this paper establishes a robust and scientifically rigorous workflow using a representative molecule, N-(oxan-4-yl)methanesulfonamide . The methodologies detailed herein are designed to be broadly applicable to other sulfonamide-containing compounds. We will explore the foundational steps of ligand and protein preparation, delve into the intricacies of molecular docking against two clinically relevant targets—Human Carbonic Anhydrase II and Staphylococcus aureus Dihydropteroate Synthase—and culminate with an advanced protocol for molecular dynamics simulations to assess the stability and dynamics of the ligand-protein complexes. This guide is tailored for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices, thereby ensuring a self-validating and reproducible computational workflow.

Introduction: The Rationale for In Silico Modeling of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The oxane moiety, a saturated six-membered heterocycle containing oxygen, is a common scaffold in drug design, often used to improve physicochemical properties such as solubility and metabolic stability. The combination of these two moieties in the Oxane-4-sulfonamide scaffold presents a promising avenue for the development of novel therapeutics.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and its biological target.[3] This computational approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.

Given the nascent stage of research into specific Oxane-4-sulfonamide derivatives, this guide will utilize N-(oxan-4-yl)methanesulfonamide (PubChem CID: 57747903) as a representative ligand for demonstrating a comprehensive in silico modeling workflow.[4] This molecule contains the core oxane and sulfonamide functionalities, making it an ideal surrogate for establishing a robust computational protocol.

We will investigate the interaction of this representative molecule with two well-established targets of sulfonamide drugs:

  • Human Carbonic Anhydrase II (hCA II): A zinc-containing metalloenzyme involved in various physiological processes. Its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[5] For our study, we will utilize the crystal structure with PDB ID: 2VVB .[5]

  • Staphylococcus aureus Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folate biosynthesis pathway, making it a critical target for antibacterial agents. The crystal structure with PDB ID: 1AD4 will be used for our simulations.

This guide will provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, complete with the scientific justification for each step, to empower researchers to confidently apply these techniques to their own sulfonamide-based drug discovery projects.

The Computational Workflow: A Bird's-Eye View

The in silico modeling process can be conceptualized as a multi-stage pipeline, beginning with the preparation of the ligand and protein and culminating in the analysis of their dynamic interactions. The following diagram provides a high-level overview of the workflow described in this guide.

G cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (N-(oxan-4-yl)methanesulfonamide) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (hCA II / DHPS) Protein_Prep->Grid_Gen Docking AutoDock Vina Grid_Gen->Docking Pose_Analysis Binding Pose and Affinity Analysis Docking->Pose_Analysis System_Setup System Building (Solvation & Ionization) Pose_Analysis->System_Setup Equilibration Equilibration (NVT & NPT) System_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Caption: Overall in silico modeling workflow.

Ligand and Protein Preparation: Laying the Foundation for Accurate Predictions

The fidelity of in silico predictions is heavily dependent on the quality of the input structures. This section details the essential steps for preparing both the ligand and the protein for subsequent docking and dynamics studies.

Ligand Preparation

The goal of ligand preparation is to generate a 3D conformation of the molecule with the correct protonation state and atomic charges, formatted for use in docking software.

Protocol 3.1: Ligand Preparation for AutoDock Vina

  • Obtain Ligand Structure: Download the 3D structure of N-(oxan-4-yl)methanesulfonamide from PubChem in SDF format.[4]

  • Convert to PDBQT format: Use AutoDock Tools (ADT) to convert the ligand file to the PDBQT format. This process adds Gasteiger charges and defines rotatable bonds.[6]

    • Rationale: The PDBQT format is required by AutoDock Vina and contains information about atom types, charges, and rotatable bonds, which are crucial for the docking algorithm.[6]

Protein Preparation

Protein preparation involves cleaning the crystal structure, adding missing atoms, and assigning charges to ensure a realistic representation of the biological target.

Protocol 3.2: Protein Preparation for AutoDock Vina

  • Download Protein Structure: Obtain the PDB files for hCA II (PDB ID: 2VVB) and S. aureus DHPS (PDB ID: 1AD4) from the RCSB Protein Data Bank.[5][7]

  • Clean the PDB File: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction using a molecular visualization tool like UCSF Chimera or PyMOL.[8]

  • Add Hydrogens and Assign Charges: Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein.[8]

  • Generate PDBQT File: Save the prepared protein structure in the PDBQT format.[8]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Download SDF from PubChem L2 Open in AutoDock Tools L1->L2 L3 Add Charges & Define Rotatable Bonds L2->L3 L4 Save as PDBQT L3->L4 P1 Download PDB from RCSB P2 Remove Water & Heteroatoms P1->P2 P3 Add Polar Hydrogens & Assign Charges P2->P3 P4 Save as PDBQT P3->P4

Caption: Ligand and protein preparation workflow.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a binding affinity score.

Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein's surface.

Protocol 4.1: Grid Box Setup in AutoDock Tools

  • Load Prepared Protein: Open the prepared protein PDBQT file in AutoDock Tools.

  • Define the Binding Site: Identify the active site of the protein. For our targets, this will be the catalytic zinc ion in hCA II and the p-aminobenzoic acid (PABA) binding site in DHPS.

  • Center the Grid Box: Center the grid box on the identified binding site.

  • Adjust Grid Dimensions: Ensure the grid box is large enough to encompass the entire binding pocket and allow for ligand flexibility.[3] A common starting point is a box size of 20x20x20 Å.[3]

  • Save Grid Parameters: Save the grid parameter file.

Running AutoDock Vina

Protocol 4.2: Performing the Docking Simulation

  • Prepare Configuration File: Create a text file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[9]

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[9]

Analysis of Docking Results

The output from AutoDock Vina provides valuable insights into the potential binding mode and affinity of the ligand.

Table 1: Interpreting AutoDock Vina Results

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger predicted binding.
Binding Pose The 3D orientation and conformation of the ligand in the binding site.Visual inspection is crucial to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
Root Mean Square Deviation (RMSD) For redocking experiments, the RMSD between the docked pose and the crystallographic pose of a known ligand.Values < 2.0 Å are generally considered a successful docking.

Molecular Dynamics Simulations: Exploring the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the flexibility of the complex over time. We will use GROMACS for our MD simulations.[10]

System Building

The first step in an MD simulation is to create a realistic simulation environment for the protein-ligand complex.

Protocol 5.1: Building the Simulation System in GROMACS

  • Prepare the Complex: Combine the PDB file of the protein and the desired docked pose of the ligand into a single file.

  • Choose a Force Field: Select an appropriate force field to describe the interactions between atoms. The CHARMM36 force field is a robust choice for protein-ligand simulations.[1]

  • Generate Ligand Topology: Use a tool like the CGenFF server to generate the topology and parameter files for the ligand that are compatible with the chosen force field.[1]

  • Create the Simulation Box: Define a simulation box around the complex, ensuring a sufficient distance between the complex and the box edges (typically at least 1.0 nm).

  • Solvate the System: Fill the simulation box with a chosen water model, such as TIP3P .[11]

  • Add Ions: Add ions to neutralize the system and to mimic physiological salt concentrations.

Equilibration

Equilibration is a crucial step to bring the system to the desired temperature and pressure before the production run. This is typically done in two phases.

Protocol 5.2: System Equilibration

  • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Restrain the protein and ligand and allow the solvent molecules to equilibrate around them at the target temperature (e.g., 300 K) for a short period (e.g., 100 ps).[12][13]

  • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue the simulation with pressure coupling to allow the system to reach the correct density for a longer period (e.g., 1 ns).[14][15]

Production MD Run

Once the system is equilibrated, the production MD simulation can be performed to collect data for analysis.

Protocol 5.3: Production MD Simulation

  • Remove Restraints: Remove the position restraints on the protein and ligand.

  • Run the Simulation: Run the MD simulation for the desired length of time (e.g., 100 ns). The length of the simulation will depend on the specific biological question being addressed.

  • Save Trajectory: Save the coordinates of the system at regular intervals to generate a trajectory file.

G cluster_md_workflow Molecular Dynamics Workflow Start Docked Complex System_Build System Building (Force Field, Solvation, Ions) Start->System_Build NVT NVT Equilibration (Temperature Stabilization) System_Build->NVT NPT NPT Equilibration (Pressure & Density Stabilization) NVT->NPT Production Production MD (Data Collection) NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: Molecular dynamics simulation workflow.

Trajectory Analysis

The trajectory from the MD simulation can be analyzed to understand the behavior of the protein-ligand complex.

Table 2: Key Analyses for MD Trajectories

AnalysisDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the deviation of the protein backbone and ligand heavy atoms from their initial positions over time.Indicates the stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium.[16]
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions of the protein and ligand.[16][17]
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Quantifies the stability of key interactions and identifies critical residues for binding.[5][18]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of Oxane-4-sulfonamide derivatives. By utilizing a representative molecule, N-(oxan-4-yl)methanesulfonamide, we have provided detailed, step-by-step protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations. The emphasis on the rationale behind each methodological choice is intended to empower researchers to adapt and apply these techniques to their specific research questions within the broader class of sulfonamide-containing compounds.

The insights gained from these computational studies, such as predicted binding affinities, interaction patterns, and the dynamic stability of the ligand-protein complex, can significantly inform and guide subsequent experimental efforts, including chemical synthesis and biological evaluation. As the field of computational drug discovery continues to evolve, the integration of more advanced techniques, such as free energy perturbation (FEP) calculations and machine learning-based QSAR modeling, will further enhance the predictive power of in silico approaches. The foundational workflow presented in this guide provides a solid starting point for these more advanced investigations.

References

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Foreword: Proactive Physicochemical Profiling of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Oxane-4-sulfonamide

In modern drug discovery, the adage "fail early, fail cheap" has evolved. The contemporary imperative is to "succeed early, succeed smart." This requires a foundational understanding of a new chemical entity's (NCE) physicochemical properties from the outset. Molecules like Oxane-4-sulfonamide, which combine a saturated heterocyclic oxane ring with a pharmacologically significant sulfonamide moiety, present unique challenges and opportunities. The oxane ring can influence aqueous solubility and metabolic stability, while the sulfonamide group governs ionization and potential liabilities like crystallization in renal tubules.[1]

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Oxane-4-sulfonamide. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the underlying scientific rationale. By adopting these self-validating methodologies, development teams can build a robust data package, enabling informed decisions, mitigating late-stage failures, and accelerating the path to clinical candidacy.

Foundational Physicochemical Characterization

A molecule's behavior in solution is dictated by its intrinsic properties. Before embarking on solubility or stability studies, it is critical to determine these foundational parameters.

Chemical Structure and Ionization Behavior (pKa)

Oxane-4-sulfonamide consists of a tetrahydropyran (oxane) ring, a non-ionizable, polar scaffold, substituted at the 4-position with a sulfonamide group (-SO₂NH₂).[2][3] The sulfonamide proton is weakly acidic, and its pKa is a critical determinant of solubility across the physiological pH range.

The pKa dictates the ratio of the neutral to the ionized form of the molecule at any given pH. This is crucial because the ionized form is typically much more water-soluble than the neutral form. The sulfonamide pKa can vary but is often in the weakly acidic range.[1] For example, sulfanilamide has a pKa of around 10.6, while other derivatives can have a lower pKa, making them more soluble at physiological pH.[1]

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its solubility, permeability, and metabolic disposition.

  • LogP: The ratio of the concentration of the neutral compound in octanol versus water.

  • LogD: The concentration ratio at a specific pH, accounting for both neutral and ionized species.

For an acidic compound like Oxane-4-sulfonamide, LogD will be pH-dependent. Understanding the LogD at pH 7.4 is particularly important for predicting its behavior in the body.

Comprehensive Solubility Assessment

Aqueous solubility is a master variable in drug development, impacting everything from in vitro assay reliability to oral bioavailability. We must distinguish between two key types of solubility: kinetic and thermodynamic.[4]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It's a high-throughput measurement valuable for early discovery but can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable crystalline solid form. This is the "gold standard" measurement required for biopharmaceutical classification (BCS) and formulation development.[5]

The workflow below outlines the logical progression from high-throughput screening to definitive equilibrium solubility determination.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation A High-Throughput Kinetic Solubility Assay (e.g., Nephelometry) B Identify Potential Solubility Liabilities A->B C Thermodynamic Solubility (Shake-Flask Method) in Key Buffers (pH 1.2, 4.5, 6.8) B->C Advance Promising Compounds D Generate pH-Solubility Profile C->D E Solid State Characterization (XRPD, DSC, TGA) of Equilibrated Solid C->E Validate Solid Form F Decision Gate: Formulation Pathway D->F Inform BCS Classification & Formulation Strategy E->D Confirm Data Integrity

Caption: Workflow for integrated solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is recommended by regulatory agencies like the WHO for BCS classification.[6]

Causality Behind Choices:

  • Vessel: Glass vials are used to prevent adsorption to plastic surfaces.

  • Agitation: An orbital shaker ensures gentle, consistent mixing to reach equilibrium without generating fine particles through excessive mechanical stress.[6]

  • Temperature Control: Solubility is temperature-dependent; 25°C or 37°C are standard.[7]

  • Equilibrium Time: A 48-72 hour period is typically sufficient, but this must be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[8]

  • Separation & Analysis: Filtration through a low-binding filter (e.g., PVDF) removes undissolved solid. HPLC-UV is the standard for accurate quantification due to its specificity and sensitivity.[9]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Oxane-4-sulfonamide (enough to ensure saturation, visually confirmed) to glass vials containing buffers at pH 1.2, 4.5, and 6.8.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C ± 1°C) for 48-72 hours.

  • Sampling: Withdraw an aliquot from each vial. Immediately filter the suspension using a 0.22 µm PVDF syringe filter to separate the saturated solution from the excess solid. Self-Validation: Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve of Oxane-4-sulfonamide.

  • Solid Phase Analysis: Recover the remaining solid from the vials, dry it, and analyze it using X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic or phase transformation occurred during the experiment. This is a critical self-validating step.[6]

Data Presentation: pH-Solubility Profile

Summarize the quantitative results in a clear table.

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard DeviationSolid Form Post-Equilibration
1.2 (0.1 N HCl)250.550.04Form I (Unchanged)
4.5 (Acetate)250.480.03Form I (Unchanged)
6.8 (Phosphate)251.250.09Form I (Unchanged)
7.4 (Phosphate)371.800.11Form I (Unchanged)

This is example data. Actual results would depend on the compound's pKa.

Intrinsic Stability and Degradation Pathway Analysis

Understanding a molecule's stability is mandated by regulatory bodies like the FDA and ICH to ensure the safety and efficacy of a drug product over its shelf life.[10][11] Forced degradation (stress testing) is a cornerstone of this process.[12][13]

The Rationale for Forced Degradation

Forced degradation studies are designed to:

  • Identify likely degradation products: This helps in understanding the degradation pathways.[13]

  • Elucidate the intrinsic stability of the molecule: It reveals susceptibility to hydrolysis, oxidation, heat, and light.[12]

  • Develop and validate a stability-indicating analytical method: The core principle of a self-validating stability study is an analytical method proven to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any excipients.[14]

The general workflow for a forced degradation study is depicted below.

G cluster_0 Stress Conditions (ICH Q1A/Q1B) A Prepare Stock Solution of Oxane-4-sulfonamide (~1 mg/mL) B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (UV/Vis Light, ICH Q1B) A->F G Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) using HPLC-DAD/LC-MS B->G C->G D->G E->G F->G H Assess Peak Purity & Quantify Degradation G->H I Characterize Major Degradants (LC-MS/MS, NMR) H->I If Degradation > Threshold J Propose Degradation Pathways I->J

Caption: Experimental workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that secondary degradation is minimized.[15]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of Oxane-4-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).[15]

  • Stress Application:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 N HCl to get a final acid concentration of 0.1 N. Store at 60°C.

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 N NaOH to get a final base concentration of 0.1 N. Store at 60°C.

    • Oxidative Degradation: Mix the drug solution with an equal volume of 6% H₂O₂ to get a final concentration of 3%. Store at room temperature, protected from light.[13]

    • Thermal Degradation: Store the drug solution and a sample of the solid drug powder in an oven at 80°C.

    • Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: For acid/base hydrolysis samples, neutralize them with an equimolar amount of base/acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method, often with a photodiode array (PDA) detector to assess peak purity and an in-line mass spectrometer (MS) for preliminary identification of degradants.[9]

Potential Degradation Pathways

Based on the known chemistry of sulfonamides and ethers, we can hypothesize potential degradation pathways for Oxane-4-sulfonamide. The primary points of lability are the sulfonamide group and, to a lesser extent, the ether linkage in the oxane ring.[16][17]

  • Hydrolysis of the Sulfonamide: The S-N bond in the sulfonamide can be susceptible to cleavage under harsh acidic or basic conditions, yielding the corresponding sulfonic acid and aminocyclohexane derivatives.[16]

  • Oxidation: The sulfur atom is susceptible to oxidation. The aromatic amine portion of related sulfonamides is also a known site of oxidation.[18]

  • Ring Opening of Oxane: While generally stable, saturated ethers can undergo acid-catalyzed ring-opening, especially under harsh conditions, though this is less likely than sulfonamide hydrolysis.[17][19]

G A Oxane-4-sulfonamide B Degradant 1: Oxane-4-sulfonic Acid A->B  Acid/Base  Hydrolysis  (S-N Cleavage) C Degradant 2: 4-Aminooxane A->C D Degradant 3: Oxidized Species (e.g., N-oxide) A->D  Oxidation  (H₂O₂)

Caption: Hypothesized degradation pathways for Oxane-4-sulfonamide.

Data Presentation: Summary of Forced Degradation

A summary table provides a clear overview of the molecule's intrinsic stability.

Stress ConditionDuration% Assay of Parent% Total DegradationMajor Degradation Products (Peak Area %)
0.1 N HCl (60°C)24h88.511.5DP-1 (8.2%), DP-2 (3.1%)
0.1 N NaOH (60°C)8h85.214.8DP-1 (10.5%), DP-3 (4.0%)
3% H₂O₂ (RT)48h92.17.9DP-4 (6.5%)
Heat (80°C, Solid)72h99.5<0.5Not Applicable
Photolytic (ICH Q1B)-98.91.1Minor peaks <0.2%

DP = Degradation Product. This is example data.

Long-Term Stability Studies (ICH Q1A)

While forced degradation reveals potential liabilities, long-term stability studies under prescribed ICH conditions are required to establish the re-test period for a drug substance or shelf-life for a drug product.[10][20]

Protocol Outline:

  • Batches: A minimum of three primary batches should be studied.[20]

  • Storage Conditions: For a drug substance intended for storage at room temperature, long-term conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[21]

  • Testing Frequency: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[20]

  • Tests: The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.[22]

Conclusion and Formulation Implications

The comprehensive solubility and stability data package generated through these methodologies forms the bedrock of rational drug development. For Oxane-4-sulfonamide, the pH-solubility profile will directly inform whether pH modification or enabling technologies (e.g., salt formation, amorphous solid dispersions) are needed for adequate bioavailability. The stability profile dictates manufacturing process controls (e.g., protection from light or excessive heat), selection of compatible excipients, and determination of appropriate packaging and storage conditions. By front-loading this critical physicochemical characterization, we build quality and robustness into the molecule's development journey from the very beginning.

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A Technical Guide to the Biological Potential of Oxane Ring Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of the sulfonamide group, a renowned pharmacophore, with the oxane (tetrahydropyran) ring, a privileged saturated heterocycle, presents a compelling avenue in modern drug discovery. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of oxane ring sulfonamides. We delve into the foundational principles of medicinal chemistry that justify this molecular pairing, focusing on the oxane ring's ability to enhance physicochemical properties such as solubility and metabolic stability. The primary biological targets are explored in detail, with a significant focus on carbonic anhydrase inhibition and anticancer activity. This document synthesizes current knowledge, explains the causality behind experimental designs, and provides detailed, actionable protocols for the evaluation of these promising compounds, aiming to equip researchers with the foundational knowledge to innovate within this chemical space.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the artful combination of well-established structural motifs to generate new chemical entities with superior pharmacological profiles. The conjugation of an oxane ring with a sulfonamide moiety is a prime example of such a rational design strategy.

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂NH-) is a cornerstone of drug design, celebrated for its diverse pharmacological activities. Historically recognized for antibacterial properties, the applications of sulfonamides have expanded dramatically to include treatments for a range of conditions.[1] Their therapeutic versatility stems from their ability to act as bioisosteres of carboxylic acids and to bind effectively to metalloenzymes.[2] This has led to their successful development as diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of key enzymes in disease pathways.[2][1]

The Oxane Ring: A Modern Tool for Optimizing Drug-Like Properties

The oxane ring, a saturated six-membered heterocycle also known as tetrahydropyran (THP), has gained significant traction in contemporary drug design.[3][4] Unlike its flat, aromatic counterparts, the three-dimensional structure of the oxane ring can lead to improved interactions with biological targets.[5] Saturated heterocycles are increasingly favored in drug discovery programs because they often confer advantageous physicochemical properties, including:

  • Enhanced Solubility: The polar oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogues.[5][6]

  • Improved Metabolic Stability: The saturated nature of the ring can block sites of metabolism that are common in aromatic systems, leading to a better pharmacokinetic profile.[7]

  • Favorable Lipophilicity: Incorporation of an oxane ring can modulate a molecule's lipophilicity, striking a balance that is crucial for both cell permeability and solubility.[6]

The rationale for combining these two scaffolds is therefore clear: to leverage the proven biological activity of the sulfonamide group while utilizing the oxane ring to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to more effective and safer drug candidates.

Key Biological Activities and Therapeutic Targets

The fusion of the oxane ring and sulfonamide moiety has given rise to compounds with significant potential across several therapeutic areas, most notably in enzyme inhibition and oncology.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are implicated in numerous physiological and pathological processes, making them important drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[8]

Mechanism of Action: Primary sulfonamides (R-SO₂NH₂) are classic inhibitors of CAs. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[10][11][12] The inhibitor's affinity and selectivity for different CA isoforms are further dictated by hydrogen bonding and hydrophobic interactions between the rest of the inhibitor molecule and the enzyme's active site residues.[9][10]

The oxane ring in these inhibitors can occupy hydrophobic pockets within the active site, potentially enhancing binding affinity and influencing isoform selectivity. Clinically used sulfonamide CA inhibitors include dorzolamide and brinzolamide for glaucoma, which reduce intraocular pressure by decreasing aqueous humor production.[11][12]

graph "CA_Inhibition_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Fig 1. Sulfonamide inhibition of Carbonic Anhydrase.
Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[2][13][14][15] Their mechanisms of action are diverse and include:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[13][16] Several sulfonamide-containing compounds have been identified as potent VEGFR-2 inhibitors, thereby blocking tumor growth and metastasis.[13][16]

  • Carbonic Anhydrase IX and XII Inhibition: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[8][9] Selective inhibition of these tumor-associated CAs is a validated anticancer strategy.[8]

  • Cell Cycle Arrest: Some sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from dividing.[13][14]

The incorporation of an oxane ring can enhance the selectivity and potency of these anticancer agents by optimizing their binding to the target proteins and improving their pharmacokinetic properties.[16][17]

Synthetic Strategies Overview

The synthesis of oxane ring sulfonamides typically involves the coupling of two key building blocks: a pre-functionalized oxane ring and an appropriate sulfonyl chloride or sulfonamide derivative. Common synthetic routes include:

  • Sulfonylation of an Oxane Amine: Reacting an amine-substituted tetrahydropyran with an arylsulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) is a direct and widely used method.

  • Nucleophilic Substitution: An oxane-containing alcohol can be converted to a leaving group (e.g., mesylate, tosylate) and subsequently displaced by a sulfonamide anion.

  • Ring Construction: More complex strategies may involve constructing the oxane ring itself from acyclic precursors that already contain the sulfonamide moiety, for example, through intramolecular cyclization reactions.[18][19][20]

graph "Synthetic_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Fig 2. General drug discovery workflow.

Experimental Protocols for Activity Assessment

To rigorously evaluate the biological potential of newly synthesized oxane ring sulfonamides, standardized in vitro assays are essential. The following protocols provide step-by-step methodologies for assessing carbonic anhydrase inhibition and anticancer cytotoxicity.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes a common method for measuring the inhibition of CA-catalyzed CO₂ hydration.

Causality Behind Experimental Choices:

  • Stopped-Flow Spectrophotometry: This technique is ideal for measuring rapid enzyme kinetics, as the hydration of CO₂ by CA is one of the fastest known biological reactions.

  • pH Indicator: A pH indicator (like phenol red) is used to monitor the proton production that accompanies CO₂ hydration. The rate of color change is directly proportional to the enzyme's activity.

  • Buffer System: A specific pH buffer is used to maintain stable conditions and ensure the reaction rate is dependent only on enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer, pH 7.5, containing 200 mM Na₂SO₄ (to maintain ionic strength).

    • Prepare a stock solution of the CA enzyme (e.g., hCA II) at 1 mg/mL in the HEPES buffer. Dilute to a working concentration (e.g., 2 µM).

    • Prepare stock solutions of the test sulfonamide compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO (e.g., 10 mM).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument. Syringe A contains the enzyme solution mixed with the pH indicator. Syringe B contains the CO₂-saturated water.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature before loading into Syringe A.

    • Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be relevant to the intended therapeutic target.[14][16][17]

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: A solubilizing agent (like DMSO or isopropanol) is required to dissolve the water-insoluble formazan crystals before absorbance can be measured.

Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the oxane ring sulfonamide compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀/IC₅₀ value (the concentration of the compound that causes 50% growth inhibition or cell death) from the resulting dose-response curve.[17][21]

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of how structural modifications affect biological activity is crucial for lead optimization. For oxane ring sulfonamides, key SAR insights can be derived by modifying both the oxane and the sulfonamide portions of the molecule.

Table 1: Illustrative SAR Data for Oxane Sulfonamides as hCA II Inhibitors

Compound IDR¹ (Substitution on Oxane Ring)R² (Substitution on Aryl Sulfonamide)hCA II IC₅₀ (nM)
1a HH150
1b 4-OHH95
1c H4-Cl78
1d 4-OH4-Cl42
1e 4-F4-Cl55

Note: Data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer:

  • Hydroxylation of the Oxane Ring: Adding a hydroxyl group at the 4-position (Compound 1b vs. 1a ) improves potency, likely by forming an additional hydrogen bond in the active site.

  • Aryl Substitution: Adding an electron-withdrawing chloro group to the phenyl ring (Compound 1c vs. 1a ) enhances activity, a common observation for sulfonamide inhibitors.[22]

  • Synergistic Effects: Combining both beneficial modifications (Compound 1d ) results in the most potent compound, suggesting the effects are additive.

Future Perspectives and Conclusion

The integration of the oxane ring into sulfonamide-based scaffolds represents a highly promising and rational approach in drug design. This strategy effectively combines a versatile and biologically active pharmacophore with a saturated heterocycle known to confer favorable drug-like properties. The primary areas of demonstrated potential, carbonic anhydrase and kinase inhibition, offer fertile ground for the development of new therapeutics for glaucoma, cancer, and other diseases.

Future research should focus on exploring a wider range of substitutions on both the oxane and sulfonamide moieties to build more comprehensive SAR models. Investigating different linkage points and stereochemistries of the oxane ring will be critical for optimizing target engagement and selectivity. Furthermore, as promising lead compounds emerge, a thorough evaluation of their in vivo efficacy, pharmacokinetic profiles, and safety will be paramount. The continued application of this design strategy holds significant promise for delivering the next generation of innovative and effective medicines.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Communications Biology. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). Molecules. Available at: [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). Archiv der Pharmazie. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Omega. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed. Available at: [Link]

  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. (2023). bioRxiv. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). Pharmaceuticals. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Molecules. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. Available at: [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (2012). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (n.d.). IIMT College of Pharmacy. Available at: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry. Available at: [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • SAR for tetrahydropyridopyridine sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. (2014). Organic Letters. Available at: [Link]

  • Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones from Arylsulfonyl Isocyanates and Diketene. (2008). Synthesis. Available at: [Link]

  • SAR of Sulphonamides. (n.d.). Pharmacy 180. Available at: [Link]

  • Medicinal chemistry perspectives of trioxanes and tetraoxanes. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews. Available at: [Link]

  • Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. (2023). University of York Research Repository. Available at: [Link]

  • Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. (2023). ResearchGate. Available at: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024). Chemistry & Biodiversity. Available at: [Link]

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  • Biological Activities Of Sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Journal of the Indian Chemical Society. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Evaluation of Oxane-4-sulfonamide as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of Oxane-4-sulfonamide as a potential antibacterial agent. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust preliminary assessment of a novel sulfonamide compound.

Introduction: The Scientific Rationale

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant in clinical practice.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][] Folic acid is a crucial precursor for the synthesis of nucleotides, and its disruption ultimately inhibits bacterial growth and replication, a bacteriostatic effect.[2][5] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an attractive target for selective toxicity.[2]

Oxane-4-sulfonamide, as a novel derivative, warrants a systematic investigation to determine its spectrum of activity, potency, and bactericidal or bacteriostatic nature. The following protocols are designed to provide a thorough in vitro characterization of this compound.

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3][] By competitively binding to the active site of DHPS, Oxane-4-sulfonamide is hypothesized to block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. The latter is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Biosynthesis Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Tetrahydrofolate->Nucleotide_Synthesis Oxane4Sulfonamide Oxane-4-sulfonamide Oxane4Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for Oxane-4-sulfonamide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for assessing the antibacterial potential of a novel compound. It is crucial to perform these experiments with appropriate controls and in accordance with established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[8][9]

Materials:

  • Oxane-4-sulfonamide stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[10]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Multichannel pipette

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[7]

  • Serial Dilution of Oxane-4-sulfonamide:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the Oxane-4-sulfonamide working solution (prepared from the stock to the highest desired concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing only MHB and the bacterial inoculum).

    • Well 12 serves as the sterility control (containing only MHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Reading the MIC:

    • The MIC is the lowest concentration of Oxane-4-sulfonamide at which there is no visible growth (i.e., the first clear well).[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Oxane-4-sulfonamide in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12] This assay is a crucial next step to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes

  • Sterile pipette tips

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

    • From each of these selected wells, aspirate 10 µL and spot it onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of Oxane-4-sulfonamide that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13] This is typically observed as the lowest concentration with no colony growth on the MHA plate.

Data Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[13]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Presentation

The results of the MIC and MBC assays should be presented in a clear and concise table to allow for easy comparison across different bacterial strains.

Bacterial StrainGram StainOxane-4-sulfonamide MIC (µg/mL)Oxane-4-sulfonamide MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213Positive1632Bactericidal
Escherichia coli ATCC 25922Negative64>256Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative>256>256Resistant
Methicillin-resistant S. aureus (MRSA)Positive3264Bactericidal

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro and In Vivo Correlation: The Path Forward

While in vitro assays are essential for initial screening, the antibacterial activity of a compound does not always directly translate to in vivo efficacy.[14] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics play a crucial role in the in vivo setting.

Preliminary In Vitro Toxicity Assessment

Before proceeding to animal models, a preliminary assessment of cytotoxicity is recommended. This can be performed using various cell lines (e.g., HeLa, HepG2) to determine the concentration of Oxane-4-sulfonamide that is toxic to mammalian cells. A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a key consideration for further development.

In Vivo Efficacy Models

Should Oxane-4-sulfonamide demonstrate potent in vitro activity and low cytotoxicity, evaluation in established animal models of infection is the next logical step.[15] Murine models, such as the thigh infection model or a septicemia model, are commonly used to assess the in vivo efficacy of novel antibacterial agents.[16][17] These studies are critical for determining the effective dose and dosing regimen.

Drug_Development_Pathway cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development MIC_MBC MIC & MBC Determination Toxicity In Vitro Cytotoxicity Assays MIC_MBC->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Studies Toxicity->PK_PD Favorable Therapeutic Index Efficacy_Models Animal Efficacy Models (e.g., Murine Thigh Infection) PK_PD->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Sources

Using Oxane-4-sulfonamide in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterizing Novel Sulfonamide Inhibitors, Featuring Oxane-4-sulfonamide, in Carbonic Anhydrase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sulfonamide Scaffold and Carbonic Anhydrase

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] One of their most significant and well-established roles is as potent inhibitors of carbonic anhydrases (CAs), a ubiquitous family of zinc-containing metalloenzymes.[3][4][5] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction involved in pH regulation, CO2 transport, and various biosynthetic pathways.[6][7] Their involvement in pathologies like glaucoma, epilepsy, and cancer makes them critical drug targets.[3][8]

This guide serves as a comprehensive framework for researchers seeking to evaluate the inhibitory potential of novel sulfonamide-containing compounds. We will use Oxane-4-sulfonamide, a molecule possessing this key functional group, as a representative example to detail the process of determining inhibitory potency (IC50) and elucidating the mechanism of action (MOA) against a canonical CA isozyme, human Carbonic Anhydrase II (hCA II).

Part 1: Scientific Principles and Assay Design

The Target Enzyme: Carbonic Anhydrases (CAs)

There are 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[6] The active site of these enzymes features a Zn(II) ion coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide acts as a powerful nucleophile, attacking the CO2 substrate.[4] An effective inhibitor must disrupt this catalytic cycle.

The Inhibitor Class: Mechanism of Sulfonamide Action

Sulfonamides (R-SO2NH2) are classic examples of mechanism-based inhibitors. The sulfonamide moiety acts as a zinc-binding group (ZBG).[9] In the physiological pH range, the sulfonamide nitrogen is deprotonated (R-SO2NH-), allowing it to coordinate directly to the Zn(II) ion in the CA active site with tetrahedral geometry.[9] This binding event displaces the catalytically essential water/hydroxide molecule, effectively shutting down the enzyme's function.[4][9] Understanding this direct, competitive mechanism is crucial for designing and interpreting inhibition assays.

The Assay Principle: A Colorimetric Approach

While CA's native substrate is CO2, a more convenient and high-throughput compatible method utilizes its esterase activity. The assay employs p-nitrophenyl acetate (p-NPA), a colorless substrate, which is hydrolyzed by CA to produce the yellow-colored product, p-nitrophenol (p-NP).[10] The rate of p-NP formation can be monitored continuously by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like Oxane-4-sulfonamide, the rate of this reaction decreases in a dose-dependent manner.[10]

Part 2: Experimental Workflow and Protocols

Overall Experimental Workflow

The process begins with preparing the compound and enzyme, followed by determining the half-maximal inhibitory concentration (IC50). Based on these results, kinetic studies are performed to elucidate the mechanism of inhibition.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moa Phase 3: Mechanism of Action (MOA) Compound_Prep Prepare Oxane-4-sulfonamide Stock & Serial Dilutions Assay_Setup Set Up 96-Well Plate: Controls & Inhibitor Concentrations Compound_Prep->Assay_Setup Control_Prep Prepare Acetazolamide (Positive Control) Dilutions Control_Prep->Assay_Setup Enzyme_Prep Prepare hCA II Working Solution Enzyme_Prep->Assay_Setup Substrate_Prep Prepare p-NPA Substrate Solution Reaction_Start Initiate Reaction with p-NPA Substrate_Prep->Reaction_Start Preincubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Preincubation Preincubation->Reaction_Start Kinetic_Read Measure Absorbance (405 nm) Over Time Reaction_Start->Kinetic_Read IC50_Calc Calculate Reaction Rates & Determine IC50 via Non-Linear Regression Kinetic_Read->IC50_Calc MOA_Setup Set Up Matrix of Inhibitor and Substrate Concentrations IC50_Calc->MOA_Setup Informs Concentration Selection MOA_Read Perform Kinetic Reads for Each Condition MOA_Setup->MOA_Read MOA_Analysis Generate Michaelis-Menten & Lineweaver-Burk Plots MOA_Read->MOA_Analysis MOA_Conclusion Determine Inhibition Type (Competitive, Non-competitive, etc.) MOA_Analysis->MOA_Conclusion

Caption: Workflow for characterizing a novel sulfonamide inhibitor.

Protocol 1: IC50 Determination for Oxane-4-sulfonamide

This protocol is designed to determine the concentration of Oxane-4-sulfonamide required to inhibit 50% of hCA II activity.

A. Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), e.g., Sigma-Aldrich C4396

  • Test Compound: Oxane-4-sulfonamide

  • Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor)[11]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving compounds)

  • Hardware: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

B. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.

  • Compound Stock (10 mM): Dissolve Oxane-4-sulfonamide and Acetazolamide in DMSO to a final concentration of 10 mM.

  • Enzyme Stock (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Enzyme Working Solution (e.g., 20 units/mL): Immediately before use, dilute the Enzyme Stock to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear reaction rate for 10-20 minutes.

  • Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[10]

C. Assay Procedure (96-well Plate Format) All measurements should be performed in triplicate to ensure statistical validity.

  • Compound Dilution: Prepare a serial dilution series of Oxane-4-sulfonamide and Acetazolamide in Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM final).

  • Plate Setup: Add reagents to the wells in the following order:

Well TypeAssay BufferCompound/SolventhCA II Working Soln.
Blank (No Enzyme) 178 µL2 µL DMSO-
Vehicle Control (Max Activity) 158 µL2 µL DMSO20 µL
Test Compound 158 µL2 µL of Oxane-4-sulfonamide dilution20 µL
Positive Control 158 µL2 µL of Acetazolamide dilution20 µL
  • Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 3 mM p-NPA Substrate Stock to all wells.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.[10]

D. Data Analysis

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

  • Determine IC50: Plot % Inhibition against the log concentration of Oxane-4-sulfonamide. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Protocol 2: Mechanism of Action (MOA) Studies

This protocol determines how Oxane-4-sulfonamide inhibits hCA II by competing with the substrate.

A. Principle By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can distinguish between different inhibition models (competitive, non-competitive, uncompetitive, or mixed). For a competitive inhibitor like a sulfonamide, we expect to see an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

G cluster_types Types of Reversible Enzyme Inhibition C Competitive EI EI Complex NC Non-competitive NC->EI ESI ESI Complex NC->ESI UC Uncompetitive E Enzyme (E) ES ES Complex E->ES +S E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S ES->ESI +I P Product (P) ES->P k_cat EI->E -I ESI->ES -I lab Non-competitive inhibitors can also bind to the ES complex

Caption: Binding models for different types of enzyme inhibition.

B. Procedure

  • Select Inhibitor Concentrations: Choose several fixed concentrations of Oxane-4-sulfonamide based on its previously determined IC50 (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Vary Substrate Concentration: For each fixed inhibitor concentration, perform the kinetic assay as described in Protocol 1, but use a range of final p-NPA concentrations (e.g., 0.1 to 10 times the known Km of p-NPA for hCA II).

  • Generate Data Matrix: Record the initial reaction rate (V) for each combination of inhibitor and substrate concentration.

C. Data Analysis

  • Michaelis-Menten Plot: For each inhibitor concentration, plot reaction rate (V) versus substrate concentration ([S]). Analyze how the curves change in the presence of the inhibitor.

  • Lineweaver-Burk Plot: For a more quantitative analysis, plot the data on a double reciprocal plot (1/V vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

Part 3: Data Presentation and Validation

Quantitative Data Summary

Results should be summarized clearly to allow for easy comparison and interpretation.

CompoundTarget EnzymeIC50 (nM)Inhibition TypeKi (nM)
Oxane-4-sulfonamidehCA II[Experimental Value][e.g., Competitive][Calculated Value]
AcetazolamidehCA II12 - 20Competitive~12

Note: Acetazolamide values are typical literature values for reference.[11][12]

Trustworthiness: The Critical Role of Controls

A protocol is only as reliable as its controls. Their inclusion is non-negotiable for generating trustworthy, publishable data.

  • Blank (No Enzyme) Control: This accounts for any non-enzymatic hydrolysis of the substrate. The rate of this reaction must be subtracted from all other measurements.

  • Vehicle (No Inhibitor) Control: Typically containing DMSO, this represents 100% enzyme activity. It is the baseline against which all inhibition is measured. It also validates that the solvent itself does not significantly inhibit the enzyme at the concentration used.[11]

  • Positive Control Inhibitor: Using a well-characterized inhibitor like Acetazolamide validates the assay itself. If the IC50 of the positive control is not within the expected range, it indicates a problem with the assay setup (e.g., enzyme activity, buffer pH, reagent concentration).[10][11]

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed, NIH. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. Available at: [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

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The Strategic Integration of Oxane-4-sulfonamide in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic landscapes of drug-like molecules. In this context, the incorporation of saturated heterocyclic scaffolds has emerged as a powerful strategy to introduce three-dimensionality and fine-tune physicochemical properties. This guide delves into the application of a particularly valuable building block, oxane-4-sulfonamide, offering in-depth insights and practical protocols for its utilization in drug discovery programs.

The confluence of the oxane (tetrahydropyran) ring and the sulfonamide functional group within a single molecular entity presents a compelling proposition for medicinal chemists. The oxane moiety, a saturated six-membered cyclic ether, is increasingly recognized as a beneficial bioisostere for cyclohexyl and phenyl rings.[1][2] Its introduction can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, all of which are critical parameters for developing viable drug candidates.[1] The sulfonamide group, a cornerstone in medicinal chemistry, is a versatile pharmacophore found in a wide array of approved drugs, exhibiting activities ranging from antibacterial to anticancer and antiviral.[3][4]

This document provides a comprehensive overview of the strategic application of oxane-4-sulfonamide, from its synthesis to its role in lead optimization and the generation of novel chemical entities.

Part 1: The Oxane Scaffold - A Gateway to Improved Drug-like Properties

The strategic replacement of carbocyclic rings, such as cyclohexane, with the tetrahydropyran (oxane) motif can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] The oxygen atom within the oxane ring acts as a hydrogen bond acceptor, potentially introducing a new point of interaction with the biological target and modulating the pKa of nearby functionalities.[1] This seemingly subtle change can lead to profound improvements in pharmacokinetic profiles, including reduced clearance and enhanced bioavailability.[1]

Part 2: Synthesis of Oxane-4-sulfonamide - A Practical Protocol

Protocol 1: Synthesis of Oxane-4-sulfonamide

Step 1: Preparation of a Generic Aryl/Heteroaryl Sulfonyl Chloride

The synthesis of the requisite sulfonyl chloride is a critical first step and can be achieved from the corresponding sulfonic acid or thiol precursor. Numerous methods exist, with the choice depending on the nature of the R group (aryl, heteroaryl, etc.). A general method for the preparation of sulfonyl chlorides from sulfonic acids involves the use of a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

  • Aryl or heteroaryl sulfonic acid (1.0 eq)

  • Thionyl chloride (2.0 - 5.0 eq) or Oxalyl chloride (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • To a solution of the aryl or heteroaryl sulfonic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can often be used in the next step without further purification.

Step 2: Sulfonylation of 4-Aminotetrahydropyran

This step involves the reaction of the synthesized sulfonyl chloride with 4-aminotetrahydropyran to form the desired sulfonamide.

Materials:

  • Aryl or heteroaryl sulfonyl chloride (1.0 eq)

  • 4-Aminotetrahydropyran (1.0 - 1.2 eq) [A potential synthesis route is described in patent EP1247807B1][5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-aminotetrahydropyran and TEA or DIPEA in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the aryl or heteroaryl sulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure oxane-4-sulfonamide derivative.

Part 3: Applications of Oxane-4-sulfonamide in Drug Discovery

The true value of oxane-4-sulfonamide lies in its application as a versatile building block for generating libraries of diverse compounds and for the strategic modification of existing lead compounds.

Application 1: Bioisosteric Replacement for Lead Optimization

In many drug discovery projects, lead compounds containing a cyclohexyl or phenyl sulfonamide moiety may suffer from poor solubility or rapid metabolism. Replacing these groups with the oxane-4-sulfonamide motif can be a highly effective strategy to address these liabilities.

Workflow for Bioisosteric Replacement:

Caption: Workflow for Bioisosteric Replacement Strategy.

Table 1: Predicted Physicochemical Property Comparison

PropertyCyclohexylsulfonamide AnalogueOxane-4-sulfonamide AnalogueRationale for Improvement
cLogP HigherLowerThe oxygen atom in the oxane ring reduces lipophilicity.[1]
Aqueous Solubility LowerHigherIncreased polarity due to the ether oxygen enhances solubility.[1]
Metabolic Stability Potentially LowerPotentially HigherThe oxane ring can block sites of metabolic oxidation.
Hydrogen Bond Acceptors 2 (from sulfonamide)3 (sulfonamide + oxane oxygen)The additional H-bond acceptor can lead to new target interactions.[1]
Application 2: Library Synthesis for Hit Generation

Oxane-4-sulfonamide can serve as a key building block in the synthesis of diverse compound libraries for high-throughput screening. By reacting a variety of sulfonyl chlorides with 4-aminotetrahydropyran, a library of N-substituted oxane-4-sulfonamides can be rapidly generated.

Reaction Scheme for Library Synthesis:

Library_Synthesis cluster_0 Diverse Sulfonyl Chlorides cluster_1 Oxane Building Block cluster_2 Oxane-4-sulfonamide Library R1_SO2Cl R1-SO2Cl Product_1 R1-SO2NH-Oxane R1_SO2Cl->Product_1 Product_2 R2-SO2NH-Oxane R1_SO2Cl->Product_2 Product_n Rn-SO2NH-Oxane R1_SO2Cl->Product_n R2_SO2Cl R2-SO2Cl R2_SO2Cl->Product_1 R2_SO2Cl->Product_2 R2_SO2Cl->Product_n Rn_SO2Cl Rn-SO2Cl Rn_SO2Cl->Product_1 Rn_SO2Cl->Product_2 Rn_SO2Cl->Product_n Oxane_NH2 4-Aminotetrahydropyran Oxane_NH2->Product_1 Oxane_NH2->Product_2 Oxane_NH2->Product_n

Caption: Library Synthesis using Oxane-4-sulfonamide.

This approach allows for the exploration of a wide range of chemical space around the oxane-4-sulfonamide core, increasing the probability of identifying novel hits against various biological targets.

Part 4: Case Study - Targeting Kinases with Oxane-containing Sulfonamides

Hypothetical Signaling Pathway Inhibition:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase Kinase (e.g., JAK1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Oxane-4-sulfonamide Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

Oxane-4-sulfonamide represents a valuable and underutilized building block in the medicinal chemist's toolkit. Its strategic incorporation can lead to significant improvements in the drug-like properties of lead compounds and offers a versatile platform for the generation of novel chemical matter. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively leverage the potential of oxane-4-sulfonamide in their drug discovery endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021).
  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic letters, 17(12), 3170–3173.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(4), 383-397.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 13(43), 29894–29903.
  • Procede de production de tetrahydropyranyl-4-sulfonate et de 4-aminotetrahydropyrane. Google Patents.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(8), 995–1017.

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Application Notes and Protocols: Oxane-4-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of oxane-4-sulfonamide as a potential carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes crucial to various physiological processes, including pH regulation and CO2 homeostasis.[1] Their dysregulation is implicated in several pathologies such as glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[2][3][4] This document outlines the rationale for targeting CAs with sulfonamide-based inhibitors, a plausible synthetic route for oxane-4-sulfonamide, and detailed protocols for its comprehensive evaluation. Methodologies for in vitro enzymatic assays to determine inhibitory potency and kinetics, along with cell-based assays to assess efficacy in a physiological context, are presented. This guide is intended to provide researchers with the foundational knowledge and practical steps required to characterize novel sulfonamide-based CA inhibitors like oxane-4-sulfonamide.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5] In mammals, 15 different isoforms of CA have been identified, each with distinct tissue distribution and subcellular localization.[3][4] This isoform diversity allows for the targeted inhibition of CAs involved in specific pathological processes while minimizing off-target effects. For instance, the inhibition of CA II is a cornerstone of glaucoma treatment, while the tumor-associated isoforms CA IX and CA XII are validated targets in oncology due to their role in pH regulation in the hypoxic tumor microenvironment.[3][6]

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore for potent CA inhibition.[3][7] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[5] Given this precedent, novel sulfonamide-containing compounds, such as the saturated heterocyclic derivative oxane-4-sulfonamide, represent a promising avenue for the development of new CA inhibitors with potentially unique isoform selectivity and pharmacokinetic properties.

Synthesis of Oxane-4-sulfonamide

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: chlorosulfonylation of a suitable aromatic precursor followed by reaction with oxan-4-amine. A more direct, albeit potentially lower-yielding, approach would be the direct sulfamoylation of oxan-4-amine. For the purpose of this guide, we will outline a standard laboratory-scale synthesis.

Step 1: Preparation of a Sulfamoyl Chloride

A common and straightforward method involves the reaction of chlorosulfonic acid with a primary amine. However, for an unsubstituted sulfonamide, a more direct approach using sulfuryl chloride and ammonia is feasible.

Step 2: Reaction of Sulfamoyl Chloride with Oxan-4-amine

The resulting sulfamoyl chloride can then be reacted with oxan-4-amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to yield the final product, oxane-4-sulfonamide.

Illustrative Synthesis Protocol

This is a generalized protocol and may require optimization.

  • Preparation of Sulfamide: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, cool a solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether to 0°C.

  • Slowly add a solution of anhydrous ammonia in diethyl ether (4 equivalents) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting ammonium chloride precipitate and concentrate the filtrate under reduced pressure to obtain crude sulfamide.

  • Reaction with Oxan-4-amine: Dissolve the crude sulfamide (1 equivalent) and oxan-4-amine (1.2 equivalents) in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Add a non-nucleophilic base like triethylamine (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure oxane-4-sulfonamide.

In Vitro Characterization of Oxane-4-sulfonamide

Carbonic Anhydrase Inhibition Assay (Colorimetric)

The most common method for assessing CA inhibition is a spectrophotometric assay that measures the esterase activity of the enzyme.[1] The assay relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which can be monitored at 400-405 nm.[2]

In the presence of an inhibitor like oxane-4-sulfonamide, the rate of p-NPA hydrolysis will decrease in a dose-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Oxane-4-sulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)[1]

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Prepare a working solution of the desired CA isoform in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute to the final working concentration in Tris-HCl buffer.

    • Inhibitor Solutions: Prepare a stock solution of oxane-4-sulfonamide and acetazolamide in DMSO. Perform serial dilutions in Tris-HCl buffer to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup (per well in a 96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[2]

    • Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]

    • Test Compound: 158 µL Assay Buffer + 2 µL of oxane-4-sulfonamide dilution + 20 µL CA Working Solution.[2]

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.[2]

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitor solutions, and CA working solution to the appropriate wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells except the blank. Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-30 minutes.[2]

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]

  • Calculate the percentage of inhibition for each concentration of oxane-4-sulfonamide using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Inhibition Data for Oxane-4-sulfonamide against hCA Isoforms

CA IsoformOxane-4-sulfonamide IC₅₀ (nM)Acetazolamide IC₅₀ (nM)
hCA I1,250250
hCA II8512
hCA IX2525
hCA XII406

Note: Data is illustrative and must be determined experimentally.

Mechanism of Inhibition Studies

To understand how oxane-4-sulfonamide interacts with the enzyme, kinetic studies can be performed. By measuring the reaction rates at varying concentrations of both the substrate (p-NPA) and the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine if the inhibition is competitive, non-competitive, or uncompetitive. For sulfonamides, a non-competitive or mixed-inhibition pattern is often observed with this assay, which differs from the competitive inhibition seen with the natural CO₂ substrate.[9]

Workflow for In Vitro CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CA, Substrate (p-NPA), & Inhibitor Solutions A1 Plate Setup: Blanks, Controls, Test Compounds P1->A1 Dispense A2 Pre-incubate Enzyme & Inhibitor (15 min) A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement (Abs @ 405 nm) A3->A4 D1 Calculate Reaction Rates (Slopes) A4->D1 Raw Data D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.

Cell-Based Assays for Functional Evaluation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the efficacy of a compound like oxane-4-sulfonamide.[6][10] This is particularly important for tumor-associated isoforms like CA IX.

Hypoxia-Induced Extracellular Acidification Assay

Principle: Cancer cells in a hypoxic environment upregulate CA IX to maintain their intracellular pH (pHi) by exporting protons, leading to acidification of the extracellular environment (pHe).[6] An effective CA IX inhibitor will disrupt this process, leading to a decrease in extracellular acidification.

Protocol Outline:

  • Cell Culture: Culture a cancer cell line known to express CA IX under hypoxic conditions (e.g., HeLa or HT-29 cells) in a low-buffering capacity medium.

  • Induce Hypoxia: Place the cells in a hypoxic chamber (e.g., 1% O₂) for 24-48 hours to induce CA IX expression.

  • Treatment: Treat the hypoxic cells with various concentrations of oxane-4-sulfonamide.

  • pH Measurement: Measure the pH of the cell culture medium at different time points using a pH-sensitive fluorescent probe or a microelectrode.

  • Analysis: Compare the change in extracellular pH in treated cells versus untreated controls. A significant attenuation of acidification in the presence of oxane-4-sulfonamide indicates effective target engagement in a cellular context.

Cell Proliferation and Apoptosis Assays

Principle: By inhibiting CA IX, oxane-4-sulfonamide may disrupt pH homeostasis in cancer cells, leading to intracellular acidosis and subsequently inducing apoptosis and inhibiting proliferation.[11]

Protocol Outline:

  • Cell Treatment: Treat CA IX-expressing cancer cells (under hypoxic conditions) and a control cell line that does not express CA IX with a range of oxane-4-sulfonamide concentrations for 24, 48, and 72 hours.

  • Proliferation Assay: Assess cell viability and proliferation using standard methods such as MTT, WST-1, or direct cell counting.

  • Apoptosis Assay: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[11]

  • Analysis: Determine the IC₅₀ for cell proliferation and the extent of apoptosis induction. Selective activity against CA IX-expressing cells under hypoxia would be a strong indicator of on-target effects.

Mechanism of Action in Hypoxic Cancer Cells

G Hypoxia Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX Upregulation HIF1->CAIX Enzyme CA IX Catalysis (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) CAIX->Enzyme CO2 Intracellular CO₂ CO2->Enzyme H_out H⁺ Export Enzyme->H_out pHi Intracellular pH Homeostasis (Normal pHi) Enzyme->pHi pHe Extracellular Acidification (Low pHe) H_out->pHe Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibitor Oxane-4-sulfonamide Inhibitor->Enzyme pHi_acid Intracellular Acidosis (Low pHi) Inhibitor->pHi_acid Block Apoptosis Apoptosis pHi_acid->Apoptosis

Caption: Proposed mechanism of oxane-4-sulfonamide in hypoxic cancer cells.

Preliminary Pharmacokinetic Considerations

While detailed pharmacokinetic studies are beyond the scope of these initial application notes, early consideration of a compound's properties is vital. Sulfonamides are generally well-absorbed orally and are metabolized primarily in the liver, with excretion through the kidneys.[12]

Key Parameters to Consider for Future Studies:

  • Solubility and Permeability: Assess the aqueous solubility and permeability of oxane-4-sulfonamide (e.g., using a PAMPA assay) to predict its potential for oral absorption.

  • Metabolic Stability: Incubate the compound with liver microsomes to get an early indication of its metabolic stability.[13][14]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this will influence its free concentration and availability to act on the target.

Conclusion

This document provides a structured framework for the synthesis and comprehensive evaluation of oxane-4-sulfonamide as a novel carbonic anhydrase inhibitor. By following the detailed protocols for in vitro enzymatic assays and cell-based functional screens, researchers can effectively determine its inhibitory potency, isoform selectivity, and potential as a therapeutic agent, particularly in the context of diseases like cancer where CA IX is a key target. The provided workflows and mechanistic diagrams serve as a guide to understanding the rationale behind each experimental step and interpreting the potential outcomes.

References

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  • Lindskog, S., & Silverman, D. N. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 59(49), 4597-4608.
  • Arslan, M., & Taslimi, P. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
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  • Akocak, S., Ilgun, S., Ozgeris, B., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.
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Application Notes & Protocols: A Comprehensive Guide to Investigating the Anti-Inflammatory Properties of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] The anti-inflammatory potential of sulfonamide-containing compounds is particularly significant, with several clinically approved drugs, such as celecoxib, functioning as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][4][5] The oxane (tetrahydropyran) ring is a privileged scaffold in modern drug discovery, often imparting favorable pharmacokinetic properties. The novel entity, Oxane-4-sulfonamide, which conjugates these two moieties, therefore represents a compelling candidate for investigation as a novel anti-inflammatory agent.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of Oxane-4-sulfonamide. The protocols herein are designed to be self-validating, progressing from broad in vitro screening to more focused mechanistic studies, providing a robust framework for preclinical assessment.

Hypothesized Mechanism of Action

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases.[6] A pivotal mediator of inflammatory responses is the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This liberates NF-κB to translocate to the nucleus, where it induces the expression of a plethora of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes such as COX-2.[7][8]

Based on the established activities of other anti-inflammatory sulfonamides, we hypothesize that Oxane-4-sulfonamide may exert its effects through the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Oxane_sulfonamide Oxane-4-sulfonamide Oxane_sulfonamide->IKK Inhibits? Oxane_sulfonamide->p65_p50 Inhibits Translocation? DNA κB DNA Sites p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized mechanism of Oxane-4-sulfonamide action on the NF-κB pathway.

Experimental Workflow: A Tiered Approach

A systematic, multi-tiered approach is recommended to efficiently screen and characterize the anti-inflammatory properties of Oxane-4-sulfonamide. This workflow ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Validation A Cytotoxicity Assay (MTT/LDH) B Nitric Oxide Assay (Griess Reagent) C Cytokine Profiling (ELISA for TNF-α, IL-6) D NF-κB Pathway Analysis (Western Blot for p-p65, IκBα) C->D E COX-2 Expression & Activity (Western Blot/Enzyme Assay) F Acute Inflammation Model (e.g., LPS-induced endotoxemia) E->F

Caption: Tiered experimental workflow for evaluating Oxane-4-sulfonamide.

Part 1: In Vitro Screening Protocols

The initial phase of investigation utilizes cell-based assays to determine if Oxane-4-sulfonamide possesses anti-inflammatory activity and to establish a non-toxic concentration range for subsequent experiments. Macrophage cell lines, such as RAW 264.7 or J774A.1, are excellent models as they are central players in the inflammatory response.[11]

Protocol 1.1: Cell Viability Assay (MTT)

Causality: It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay assesses cell metabolic activity, a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Oxane-4-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Causality: During inflammation, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring NO levels provides a quantitative assessment of the inflammatory response.[12]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL). After 24 hours, pre-treat cells with non-toxic concentrations of Oxane-4-sulfonamide for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Quantification of Pro-Inflammatory Cytokines (ELISA)

Causality: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[13] Quantifying their secretion provides direct evidence of an anti-inflammatory effect.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1.2 for cell seeding, pre-treatment with Oxane-4-sulfonamide, and LPS stimulation.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available).

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.

Treatment Group Cell Viability (%) Nitric Oxide (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS)100 ± 51.2 ± 0.325 ± 815 ± 5
LPS (1 µg/mL)98 ± 425.6 ± 2.13500 ± 2501800 ± 150
LPS + Oxane (1 µM)99 ± 520.1 ± 1.82800 ± 2101500 ± 120
LPS + Oxane (10 µM)97 ± 612.5 ± 1.11500 ± 130800 ± 70
LPS + Oxane (50 µM)96 ± 55.8 ± 0.7600 ± 50350 ± 40
LPS + Dexamethasone (1µM)98 ± 44.5 ± 0.5450 ± 60250 ± 30

Table 1: Example data structure for in vitro screening results. Data are presented as mean ± SD.

Part 2: Mechanism of Action (MOA) Elucidation

If the screening assays indicate significant anti-inflammatory activity, the next tier of experiments aims to uncover the underlying molecular mechanism.

Protocol 2.1: Western Blot Analysis of the NF-κB Pathway

Causality: This protocol directly assesses the hypothesis that Oxane-4-sulfonamide inhibits the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.[11]

Methodology:

  • Cell Lysis: Seed RAW 264.7 cells in 6-well plates, pre-treat with Oxane-4-sulfonamide, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-IκBα, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and IκBα to the loading control.

Treatment Group p-p65/total p65 (Fold Change) IκBα/β-actin (Fold Change)
Control (No LPS)1.01.0
LPS (1 µg/mL)8.50.2
LPS + Oxane (10 µM)4.20.7
LPS + Oxane (50 µM)1.80.9

Table 2: Example data structure for Western blot analysis of NF-κB signaling.

Part 3: In Vivo Validation (Proposed Protocol)

Positive in vitro results should be validated in a living organism. The LPS-induced systemic inflammation model in mice is a well-established and relevant acute model.[14]

Protocol 3.1: LPS-Induced Systemic Inflammation in Mice

Causality: This model assesses the ability of Oxane-4-sulfonamide to suppress a systemic inflammatory response in a complex biological system, providing a crucial step towards preclinical validation.[14][15]

Methodology (Brief Overview):

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Grouping and Dosing: Divide mice into groups: Vehicle control, LPS only, LPS + Oxane-4-sulfonamide (at various doses), and LPS + positive control (e.g., dexamethasone).

  • Compound Administration: Administer Oxane-4-sulfonamide (e.g., via oral gavage or intraperitoneal injection) 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer a non-lethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum analysis.

  • Analysis: Measure serum levels of TNF-α and IL-6 using ELISA to assess the systemic inflammatory response.

Conclusion

This guide provides a robust and logical framework for the comprehensive evaluation of Oxane-4-sulfonamide as a potential anti-inflammatory agent. By systematically progressing through in vitro screening, mechanistic elucidation, and in vivo validation, researchers can generate high-quality, reproducible data to support the continued development of this novel compound. The causality-driven approach behind each protocol ensures that the generated results are not just observational but contribute to a deeper understanding of the compound's biological activity.

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Sources

Pharmacokinetic profiling of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical Pharmacokinetic Profiling of Oxane-4-sulfonamide

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth technical guide for the preclinical pharmacokinetic (PK) profiling of Oxane-4-sulfonamide, a novel synthetic antibiotic candidate. As a member of the sulfonamide class, Oxane-4-sulfonamide is designed to inhibit bacterial folic acid synthesis, a pathway essential for microbial survival.[1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for advancing its development from a promising chemical entity to a potential therapeutic agent.[2] This guide is structured to lead researchers through a logical sequence of in vitro and in vivo assays, from initial bioanalytical method development to a definitive rodent PK study. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind experimental choices, and integrated quality control measures to ensure data integrity. The overarching goal is to equip drug development professionals with the necessary tools to build a robust pharmacokinetic profile for Oxane-4-sulfonamide, enabling informed decision-making for subsequent efficacy and safety studies.[3]

Introduction: The Imperative for Early PK Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and thorough characterization of a compound's ADME profile is therefore not just beneficial, but essential for mitigating risk and reducing development costs.[2][4]

Oxane-4-sulfonamide belongs to the sulfonamide class of antibiotics, which function by competitively inhibiting the enzyme dihydropteroate synthetase, a key step in the bacterial folate synthesis pathway.[1][5] While this mechanism is well-established, the specific ADME characteristics of each new analog are dictated by its unique physicochemical properties. This guide outlines a validated workflow to elucidate these properties for Oxane-4-sulfonamide.

Mechanism of Action: Sulfonamide Antibiotics

To contextualize the importance of delivering Oxane-4-sulfonamide to its site of action, its mechanism is illustrated below. The drug must achieve sufficient concentrations at the site of infection to effectively inhibit the bacterial enzymatic pathway.

Sulfonamide_MoA cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid DHF->THF NucleicAcids Purines & Nucleic Acids THF->NucleicAcids Oxane Oxane-4-sulfonamide Oxane->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthetase by Oxane-4-sulfonamide.

Foundational Step: Bioanalytical Method Development

Before any pharmacokinetic parameter can be measured, a robust and validated bioanalytical method is required to accurately quantify Oxane-4-sulfonamide in complex biological matrices like plasma and tissue homogenates.[6] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[6][7][8]

Protocol 1: LC-MS/MS Method Development and Validation

Principle: This protocol establishes a sensitive and selective method for quantifying Oxane-4-sulfonamide in rat plasma. The method will be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[9][10]

Materials and Reagents:

  • Oxane-4-sulfonamide reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • Control (blank) rat plasma (K2-EDTA anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 96-well protein precipitation plates

  • Analytical column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • MS Parameter Optimization:

    • Infuse a standard solution of Oxane-4-sulfonamide (~500 ng/mL in 50:50 ACN:H2O) directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, source temperature) in both positive and negative ESI modes to find the most intense and stable parent ion ([M+H]+ or [M-H]-).

    • Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). Select the most intense and stable precursor → product ion transition for quantification.

    • Repeat the process for the Internal Standard.

  • Chromatographic Method Development:

    • Develop a reverse-phase liquid chromatography method to achieve a sharp, symmetrical peak for Oxane-4-sulfonamide with a short run time (<3 minutes).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B, then re-equilibrate. Adjust gradient slope and time to ensure separation from any endogenous plasma components.[11]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing the Internal Standard (e.g., at 100 ng/mL).

    • Vortex thoroughly and centrifuge at high speed (~4000 g for 10 min) to pellet precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.[12]

  • Method Validation:

    • Prepare calibration standards (8-10 non-zero points) and quality control (QC) samples (Low, Mid, High) by spiking known amounts of Oxane-4-sulfonamide into blank rat plasma.

    • Perform validation experiments to assess:

      • Selectivity & Specificity: Analyze blank plasma from multiple sources to check for interferences.

      • Linearity & Range: Assess the calibration curve using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

      • Accuracy & Precision: Analyze QC samples in replicate (n=6) on three separate days. Accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[13]

      • Matrix Effect & Recovery: Evaluate the impact of plasma components on ionization and the efficiency of the extraction process.

      • Stability: Assess the stability of Oxane-4-sulfonamide in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

In Vitro ADME Profiling: A High-Throughput Assessment

In vitro assays provide the first glimpse into a compound's ADME properties, allowing for rapid screening and prioritization of candidates before committing to resource-intensive animal studies.[2][14]

Protocol 2: Metabolic Stability in Liver Microsomes

Principle: This assay measures the rate at which Oxane-4-sulfonamide is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[15] The rate of disappearance of the parent compound is used to calculate intrinsic clearance (Clint), a key predictor of hepatic clearance in vivo.[16]

Materials and Reagents:

  • Pooled rat liver microsomes

  • Oxane-4-sulfonamide

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[17]

  • Ice-cold Acetonitrile with Internal Standard for reaction termination

Methodology:

  • Incubation Preparation:

    • Prepare a master mix of liver microsomes in phosphate buffer (final concentration 0.5 mg/mL).

    • Add Oxane-4-sulfonamide to the microsome solution to achieve a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold ACN containing the IS. This stops the enzymatic reaction and precipitates the proteins.

  • Control Incubations:

    • Run a parallel incubation without the NADPH regenerating system to control for non-CYP-mediated degradation.

    • Run positive control compounds to validate the assay performance.

  • Sample Analysis:

    • Centrifuge the quenched samples and analyze the supernatant using the validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percent of Oxane-4-sulfonamide remaining versus time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

ParameterFormulaDescription
Half-life (t½) 0.693 / kTime for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) k / [Microsome Conc.]Rate of metabolism independent of blood flow.
Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Principle: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[18] The Rapid Equilibrium Dialysis (RED) assay is a reliable method to determine the percentage of a compound bound to plasma proteins.[19][20]

Materials and Reagents:

  • RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Control rat plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Oxane-4-sulfonamide

  • Positive control (e.g., Warfarin, highly bound)

Methodology:

  • Sample Preparation:

    • Spike Oxane-4-sulfonamide into rat plasma to a final concentration of 1 µM.

    • Add the spiked plasma (~300 µL) to the sample chamber (red) of the RED device insert.[19]

  • Dialysis Setup:

    • Add PBS buffer (~500 µL) to the buffer chamber of the device.[19]

    • Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Sample Collection and Matrix Matching:

    • After incubation, carefully remove aliquots (~50 µL) from both the plasma and buffer chambers.

    • To matrix-match for LC-MS/MS analysis, add the plasma aliquot to blank PBS and the buffer aliquot to blank plasma in the same ratio.

  • Analysis:

    • Precipitate proteins from both matched samples with ACN containing IS and analyze using the validated LC-MS/MS method.

Data Analysis:

  • Fraction Unbound (fu): fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

  • Percent Bound: % Bound = (1 - fu) * 100

Protocol 4: Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier, including tight junctions and efflux transporters like P-glycoprotein (P-gp).[21][22] This assay measures a compound's rate of transport across the monolayer to predict its intestinal absorption in vivo.[23]

Materials and Reagents:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture media and supplements

  • Hank's Balanced Salt Solution (HBSS) buffer

  • Lucifer Yellow (for monolayer integrity check)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm².[24]

    • Perform a Lucifer Yellow leak test to confirm the integrity of the tight junctions.

  • Permeability Measurement (Bidirectional):

    • A-to-B (Apical to Basolateral) Transport:

      • Wash the monolayer with pre-warmed HBSS.

      • Add Oxane-4-sulfonamide (e.g., 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • B-to-A (Basolateral to Apical) Transport:

      • In a separate set of wells, add the compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.[25]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both donor and receiver compartments.

    • Quantify the concentration of Oxane-4-sulfonamide in all samples by LC-MS/MS.

Data Analysis:

  • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 suggests the compound may be a substrate for active efflux transporters.[22]

In Vivo Pharmacokinetic Study: The Integrated System

Following promising in vitro data, an in vivo study in a rodent model is the definitive step to understand how the ADME processes are integrated in a whole organism.[26][27] This study will determine key PK parameters and calculate the absolute oral bioavailability.

Overall PK Profiling Workflow

The following diagram illustrates the logical progression from initial in vitro screening to the definitive in vivo study.

PK_Workflow start Oxane-4-sulfonamide (New Chemical Entity) bioanalysis LC-MS/MS Method Development & Validation start->bioanalysis invitro In Vitro ADME Screening bioanalysis->invitro metstab Metabolic Stability (Microsomes) ppb Plasma Protein Binding (RED Assay) caco2 Permeability (Caco-2 Assay) decision1 Go/No-Go Decision (Candidate Selection) metstab->decision1 ppb->decision1 caco2->decision1 invivo In Vivo PK Study (Rat) decision1->invivo Favorable Profile dosing IV and PO Dosing sampling Serial Blood Sampling analysis Plasma Concentration Analysis dosing->sampling sampling->analysis pk_params PK Parameter Calculation (Bioavailability, CL, Vd, t½) analysis->pk_params

Caption: A structured workflow for pharmacokinetic profiling.

Protocol 5: Single-Dose Pharmacokinetic Study in Rats

Principle: Oxane-4-sulfonamide is administered to rats via both intravenous (IV) and oral (PO) routes. Serial blood samples are collected over time, and the resulting plasma concentration-time data are used to calculate fundamental PK parameters. The IV dose serves as the 100% bioavailability reference.[28]

Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial sampling.[29]

  • Oxane-4-sulfonamide

  • Dosing vehicles:

    • IV formulation: Solubilized in a vehicle like 5% DMSO / 5% Cremophor / 90% Saline.

    • PO formulation: Suspension in 0.5% methylcellulose in water.[29]

  • Blood collection tubes (with K2-EDTA)

  • Centrifuge

Methodology:

  • Animal Acclimation and Dosing:

    • Acclimate cannulated rats for at least 3 days. Fast animals overnight prior to dosing.[30]

    • Divide rats into two groups (n=3-4 per group).

    • Group 1 (IV): Administer a single bolus dose of Oxane-4-sulfonamide (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) via the jugular vein cannula at specified time points.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[29]

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.[12]

    • Place samples into EDTA tubes, mix gently, and keep on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples (e.g., 2000 g for 10 min at 4°C) to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of Oxane-4-sulfonamide in all plasma samples using the validated LC-MS/MS method.

In-Vivo Study Workflow

InVivo_Workflow cluster_IV IV Dosing Group (n=3) cluster_PO PO Dosing Group (n=3) iv_dose Administer IV Bolus (e.g., 1 mg/kg) iv_sample Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_sample process Process Blood to Plasma (Centrifugation) iv_sample->process po_dose Administer Oral Gavage (e.g., 10 mg/kg) po_sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 6, 8, 24h) po_dose->po_sample po_sample->process analyze Quantify Drug Concentration (Validated LC-MS/MS) process->analyze nca Non-Compartmental Analysis (NCA) analyze->nca report Calculate Final PK Parameters (AUC, CL, Vd, t½, Tmax, Cmax, F%) nca->report

Caption: Workflow for a two-arm rodent pharmacokinetic study.

Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) on the plasma concentration-time data.

  • Key Parameters to Calculate:

ParameterDescriptionCalculation (NCA)
Cmax Maximum observed plasma concentration (PO)From experimental data
Tmax Time to reach Cmax (PO)From experimental data
AUC Area Under the CurveAUC(last) + Clast / λz
Elimination half-life0.693 / λz (where λz is the terminal elimination rate constant)
CL Clearance (IV)Dose(IV) / AUC(IV)
Vd Volume of Distribution (IV)CL / λz
F% Absolute Oral Bioavailability(AUC(PO) * Dose(IV)) / (AUC(IV) * Dose(PO)) * 100[28]

Conclusion

This application note provides a structured and scientifically grounded framework for the comprehensive pharmacokinetic profiling of Oxane-4-sulfonamide. By systematically executing the detailed protocols—from foundational bioanalytical method validation and in vitro ADME screening to a definitive in vivo PK study—researchers can generate high-quality, reliable data. This data is indispensable for establishing a clear understanding of the compound's disposition, guiding lead optimization efforts, and making confident, data-driven decisions on the path toward clinical development.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]

  • Sulfonamides - pharmacology 2000. University of Kansas Medical Center. [Link]

  • Pharmacokinetics of Sulfonamides in Man. (Year not specified). Springer. [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. [Link]

  • New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • Caco2 assay protocol. Source not specified. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. (2017). National Institutes of Health. [Link]

  • Protein Binding by Equilibrium Dialysis. (2012). Bio-protocol. [Link]

  • In Vivo PK and TK. BioDuro. [Link]

  • Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. (1982). PubMed. [Link]

  • Plasma Protein Binding. Sygnature Discovery. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Plasma Protein Binding Assay. (2022). Visikol. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. (2023). Charles River Laboratories. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). National Institutes of Health. [Link]

  • Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]

  • DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. (2024). ResearchGate. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2010). National Institutes of Health. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

  • In Vitro screening. IQVIA Laboratories. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. (2007). Semantic Scholar. [Link]

  • Rat pharmacokinetic studies. (2013). Bio-protocol. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Assay Guidance Manual. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. (2022). National Institutes of Health. [Link]

  • Oxane-4-carbothioamide. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Polar Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying polar sulfonamides. Instead of a generic overview, we will directly address specific experimental roadblocks with in-depth, mechanistically-grounded solutions to enhance the purity, yield, and efficiency of your work.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental chemical properties of polar sulfonamides that make their purification a non-trivial task.

Q1: Why are polar sulfonamides so difficult to purify, especially compared to other drug-like molecules?

A: The difficulty originates from their distinct physicochemical properties. Polar sulfonamides possess a combination of features that complicate standard purification strategies:

  • High Polarity: The presence of the sulfonamide group (-SO₂NH-) and other polar functional groups (e.g., amines, carboxylates, heterocycles) makes these molecules highly water-soluble. In reverse-phase chromatography (RPC), the most common purification technique, such high polarity leads to poor retention on nonpolar stationary phases (like C18), causing the compound to elute very early, often with other polar impurities in the solvent front.[1][2]

  • Amphoteric Nature: Sulfonamides are weakly acidic due to the N-H proton, which can be deprotonated under basic conditions.[3] Many structures also contain basic functional groups (like amino-pyridines). This amphoteric character means their ionization state—and therefore their retention behavior and solubility—is highly dependent on pH.[4] Finding a pH that ensures a single, stable ionic form for good chromatographic peak shape can be challenging.

  • Secondary Interactions: The sulfonamide moiety is a strong hydrogen bond donor and acceptor. This can lead to strong, undesirable interactions with active sites (residual silanols) on silica-based stationary phases, resulting in significant peak tailing and poor resolution.[5]

Q2: What are the most common impurities I should expect in my crude sulfonamide product?

A: Impurities typically arise from the synthetic route, which most often involves reacting a sulfonyl chloride with an amine.[6] Common impurities include:

  • Unreacted Starting Materials: Residual amine and unreacted sulfonyl chloride.

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which is highly polar and can be difficult to remove.

  • Side Products: Formation of bis-sulfonated amines (if the primary amine starting material reacts twice) or other process-related impurities.[7]

  • Degradation Products: Sulfonamides can be susceptible to degradation under strongly acidic or certain photolytic conditions, leading to cleavage of the S-N bond.[8][9]

Q3: How does the acidic nature of the sulfonamide N-H proton affect purification?

A: The pKa of the sulfonamide proton is typically in the range of 5-11, depending on the substituents.[3][10] This has profound implications for chromatography:

  • At Low pH (e.g., pH < 4): The sulfonamide is fully protonated (neutral). If the molecule also contains a basic site, that site will be protonated (cationic). This can be advantageous for retention on some mixed-mode columns.

  • At Mid-range pH (e.g., pH 5-9): The sulfonamide may exist as a mixture of protonated and deprotonated (anionic) forms. This leads to peak splitting or broadening in chromatography, as the two forms interact differently with the stationary phase.

  • At High pH (e.g., pH > 10): The sulfonamide is fully deprotonated (anionic). This form is often more water-soluble and can be used to modulate retention in RPC. However, silica-based columns are generally not stable above pH 8, requiring specialized hybrid or polymer-based columns.

Section 2: Troubleshooting Guide - Common Purification Problems & Solutions

This section provides direct answers to specific experimental problems, explaining the cause and offering a clear path to resolution.

Problem 1: Poor Retention on Reverse-Phase (RP) HPLC

Q: My polar sulfonamide elutes in the void volume on my C18 column, even with 100% aqueous mobile phase. What is happening and how can I fix it?

A: This is a classic problem of insufficient retention for highly polar analytes on a nonpolar stationary phase.[2] The compound has a much higher affinity for the polar mobile phase than the hydrophobic C18 chains.

Solutions & Causality:

  • Switch to a "Polar-Embedded" or "Aqua" C18 Column: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the C18 chain.[11] This polar group helps to hydrate the stationary phase, preventing the "phase collapse" or "dewetting" that occurs with standard C18 columns in highly aqueous mobile phases.[2] This hydrated layer facilitates better interaction and retention of polar analytes.

  • Use a Different Stationary Phase (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds. In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is a high percentage of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer. Water acts as the strong eluting solvent. This provides an orthogonal (completely different) separation mechanism to RPC and is highly effective for retaining polar sulfonamides.

  • Add an Ion-Pairing Reagent: For acidic sulfonamides, adding a positively charged ion-pairing reagent (e.g., tetrabutylammonium, TBA) to the mobile phase can form a neutral, more hydrophobic complex with your anionic sulfonamide, significantly increasing its retention on a C18 column. Caution: Ion-pairing agents are notoriously difficult to wash out of columns and are not compatible with mass spectrometry (MS).

Problem 2: Tailing Peaks in Chromatography

Q: I'm seeing significant peak tailing for my sulfonamide, even after optimizing the mobile phase. What causes this and what are my options?

A: Peak tailing is most often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[5] The sulfonamide group and any basic amines in your molecule can interact strongly with these sites, leading to a portion of the analyte being retained longer than the rest, resulting in a tailed peak.

Solutions & Causality:

  • Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH of 2.5-3.5. At this low pH, the surface silanol groups are protonated and thus less active, minimizing the unwanted ionic interactions that cause tailing.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" (reacting the residual silanols with a small silylating agent) to minimize these active sites. Ensure you are using a modern, high-quality column.

  • Add a Competing Base: For basic sulfonamides, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, preventing your compound from interacting with them. Caution: TEA can suppress ionization in MS.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce the strength of secondary interactions, often leading to sharper, more symmetrical peaks.

Problem 3: Co-elution with Polar Impurities

Q: I can't separate my sulfonamide from a very similar polar impurity using standard C18 conditions. What advanced techniques can I try?

A: When impurities have very similar polarity to your target compound, you need to exploit other physicochemical properties to achieve separation. This requires changing the "selectivity" of your chromatographic system.

Solutions & Causality:

  • Change the Stationary Phase Chemistry: If a C18 column doesn't work, don't just try another C18. Change the chemistry entirely.

    • Phenyl-Hexyl Phase: This phase provides pi-pi interactions with aromatic rings. If your compound or impurity has an aromatic ring, this can provide a unique selectivity compared to the purely hydrophobic interactions of a C18 phase.[12]

    • Pentafluorophenyl (PFP) Phase: PFP columns offer a multitude of interaction mechanisms (hydrophobic, pi-pi, dipole-dipole, ion-exchange), making them excellent for separating closely related polar or aromatic compounds.

  • Switch to an Orthogonal Technique (HILIC or SFC): As mentioned, HILIC provides a completely different selectivity based on partitioning into a water-enriched layer on a polar stationary phase. Supercritical Fluid Chromatography (SFC) is another powerful technique that uses supercritical CO₂ as the main mobile phase.[13] It excels at separating polar compounds and often provides selectivity that is impossible to achieve with HPLC.[14][15]

  • Optimize Mobile Phase pH: Carefully adjust the mobile phase pH in small increments (e.g., 0.2 pH units). There may be a narrow pH window where the ionization state of your compound and the impurity are different enough to allow for separation.

Problem 4: Low Recovery from Solid-Phase Extraction (SPE)

Q: My sulfonamide is not binding to or eluting properly from my reverse-phase SPE cartridge. How do I optimize this?

A: Low recovery in SPE is usually due to an incorrect choice of sorbent, conditioning, or elution solvents for a highly polar compound. The principles are similar to RP-HPLC.

Solutions & Causality:

  • Ensure Proper pH Control: The pH of your sample load solution is critical. Adjust the pH to be at least 2 units below the pKa of any acidic groups and 2 units above the pKa of any basic groups to ensure the compound is in its most neutral, hydrophobic form for maximum retention on a reverse-phase sorbent (e.g., C18, HLB).

  • Use a Polymer-Based Sorbent: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) or other polymeric phases are often better for polar analytes than standard silica-based C18. They offer mixed-mode retention mechanisms and are more stable across a wider pH range.

  • Optimize Elution Solvent: If your compound is strongly bound, a neutral solvent like methanol or acetonitrile may not be strong enough to elute it completely. Modifying the elution solvent with a small amount of acid or base (e.g., 2% formic acid or 2% ammonium hydroxide) can change the ionization state of the compound to a more soluble form, facilitating complete elution.

  • Consider Mixed-Mode or Ion-Exchange SPE: If your sulfonamide is consistently charged (e.g., has a permanently basic amine), a mixed-mode (e.g., MCX - Mixed-Mode Cation Exchange) or a dedicated ion-exchange sorbent will provide much stronger retention and allow for more rigorous washing steps to remove impurities.[16]

Section 3: Step-by-Step Protocols & Method Development

Protocol 1: Optimized Reverse-Phase HPLC for Polar Sulfonamides

This protocol provides a starting point for developing a robust RPC method.

  • Column Selection: Start with a polar-embedded C18 or a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV (select appropriate wavelength, e.g., 254 nm or 270 nm)

Time (min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)
0.0982
20.05050
22.0595
25.0595
25.1982
30.0982
  • Optimization:

    • If retention is still too low, consider switching to a HILIC method.

    • If peaks are tailing, ensure the formic acid concentration is sufficient.

    • If co-elution occurs, try replacing Acetonitrile with Methanol as Mobile Phase B, as this will alter selectivity.

Protocol 2: A Generic Hydrophilic Interaction Liquid Chromatography (HILIC) Screening Protocol

This is an excellent second-line approach when RPC fails.

  • Column Selection: Use a HILIC column with an amide or diol phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Initial Gradient Program:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Sample Diluent: Must be high in organic solvent (e.g., 90% Acetonitrile). Injecting in a highly aqueous solvent will cause severe peak distortion.

Time (min)%A (95% ACN)%B (50% ACN)
0.01000
10.00100
12.00100
12.11000
15.01000
  • Optimization: Adjusting the buffer concentration and the starting percentage of acetonitrile are the most powerful ways to manipulate retention and selectivity in HILIC.

Section 4: Visualization of Workflows

Diagram 1: Decision Workflow for Purification Method Selection

This diagram outlines a logical decision-making process for selecting the appropriate purification strategy for a novel polar sulfonamide.

Purification_Workflow Start Start: Crude Polar Sulfonamide Sample TLC_Screen Initial Analysis: Reverse-Phase TLC Start->TLC_Screen RPC_Retained Is Rf < 0.8 in 10% MeOH/DCM? TLC_Screen->RPC_Retained RPC_Method Develop Reverse-Phase Method (Flash/Prep HPLC) - C18, Phenyl-Hexyl - Acidic Modifier (FA/TFA) RPC_Retained->RPC_Method  Yes HILIC_Path Develop HILIC Method - Amide or Silica Column - High % ACN Mobile Phase RPC_Retained->HILIC_Path No (Stays at baseline) Check_Purity Assess Purity & Resolution RPC_Method->Check_Purity HILIC_Path->Check_Purity SFC_Path Consider Advanced Technique: Supercritical Fluid Chromatography (SFC) Success Purification Successful Check_Purity->Success Purity > 95% Good Resolution Optimize Optimize Selectivity: - Change stationary phase - Change organic modifier - Adjust pH Check_Purity->Optimize Co-elution or Poor Peak Shape Optimize->RPC_Method Optimize->HILIC_Path Optimize->SFC_Path

Caption: Decision tree for selecting a primary purification technique.

Diagram 2: Troubleshooting Peak Tailing in RP-HPLC

This workflow guides the user through a systematic process to diagnose and solve issues with asymmetrical peaks.

Tailing_Troubleshooting Problem Problem: Peak Tailing Observed Check_pH Is Mobile Phase Acidified? (e.g., 0.1% FA or TFA) Problem->Check_pH Add_Acid Action: Add 0.1% Formic Acid to Mobile Phase A & B Check_pH->Add_Acid No Check_Column Is Column a Modern, High-Purity, End-Capped Phase? Check_pH->Check_Column Yes Add_Acid->Problem Re-evaluate Change_Column Action: Switch to a High-Purity Column (e.g., Hybrid Silica) Check_Column->Change_Column No / Unsure Check_Overload Is Sample Overloaded? Check_Column->Check_Overload Yes Change_Column->Problem Re-evaluate Reduce_Load Action: Reduce Injection Mass by 50-80% Check_Overload->Reduce_Load Yes Resolved Peak Shape Improved Check_Overload->Resolved No Reduce_Load->Problem Re-evaluate

Sources

Technical Support Center: Navigating Solubility Challenges with Oxane-4-sulfonamide (OXS-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Oxane-4-sulfonamide (OXS-4). This guide is designed to provide researchers, scientists, and drug development professionals with expert advice and practical solutions for overcoming the solubility challenges that can be encountered when working with OXS-4 and related heterocyclic sulfonamides in various assay formats. As your Senior Application Scientist, my goal is to equip you with the knowledge to ensure your experimental results are both accurate and reproducible.

The insights provided herein are based on established principles of medicinal chemistry and years of field experience in troubleshooting compound-related assay artifacts. We will explore the "why" behind each recommendation, empowering you to make informed decisions tailored to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my enzyme inhibition assay with OXS-4. Could this be a solubility issue?

A1: Absolutely. Inconsistent results, such as variable IC50 values or poor curve fits, are classic indicators of compound precipitation. When a compound's concentration in an assay buffer exceeds its thermodynamic solubility limit, it can lead to several problems:

  • Underestimation of Potency: Only the dissolved portion of the compound is active. If the compound precipitates, the effective concentration available to interact with the target is lower than the nominal concentration, leading to an artificially high IC50 value.

  • Assay Interference: Compound aggregates or precipitates can interfere with the assay signal itself, for example, by scattering light in absorbance or fluorescence-based assays, or by adsorbing to plate surfaces.

  • Time-Dependent Effects: Precipitation can be a slow process. If the compound falls out of solution over the course of the assay incubation period, you may observe a time-dependent loss of activity, further complicating data analysis.

It is crucial to first determine the kinetic and thermodynamic solubility of OXS-4 in your specific assay buffer to establish a reliable concentration range for your experiments.

Q2: What is the recommended starting solvent for preparing my OXS-4 stock solution?

A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice for most non-polar, small-molecule compounds. DMSO is a powerful aprotic solvent that can typically dissolve OXS-4 up to a high concentration (e.g., 10-50 mM).

Best Practices for Stock Solution Preparation:

  • Use High-Quality, Anhydrous DMSO: Water can significantly reduce the solubility of many organic compounds in DMSO.

  • Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution (to no more than 30-37°C) and vortex thoroughly.

  • Sonication: A brief sonication in a water bath can also be effective in breaking up any solid aggregates and accelerating dissolution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.

Q3: My OXS-4 precipitates when I dilute my DMSO stock into my aqueous assay buffer. What are my options?

A3: This is a very common challenge. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer is often the primary cause of precipitation. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Guide: Addressing Precipitation in Aqueous Buffers

Step 1: Determine the Kinetic Solubility in Your Assay Buffer

Before attempting to modify your assay, it's essential to quantify the problem. A simple kinetic solubility assay can provide a working concentration limit.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock of OXS-4 in 100% DMSO (e.g., 20 mM).

  • In a clear 96-well plate, add your final assay buffer to multiple wells.

  • Spike in the DMSO stock to achieve a range of final OXS-4 concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and matches your assay's final DMSO concentration.

  • Include a control with only DMSO added to the buffer.

  • Incubate the plate under the same conditions as your main assay (e.g., 1 hour at room temperature).

  • Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm or 700 nm) on a plate reader.

  • The concentration at which you begin to see a significant increase in absorbance above the DMSO control is your approximate kinetic solubility limit. Do not exceed this concentration in your definitive assays.

Step 2: Optimize Your Assay Conditions

If the determined solubility limit is below your desired testing concentration, you can try to modify the assay buffer.

Workflow for Buffer Optimization

start Initial Assay Buffer (e.g., PBS, pH 7.4) sol_limit Determine Kinetic Solubility Limit start->sol_limit is_ok Is Limit > Desired Max Concentration? sol_limit->is_ok proceed Proceed with Assay is_ok->proceed Yes optimize Buffer Optimization Strategies is_ok->optimize No cosolvent Add Co-solvent (e.g., 1-5% PEG400) optimize->cosolvent surfactant Add Surfactant (e.g., 0.01% Tween-80) optimize->surfactant protein Increase Protein/Serum (e.g., 0.1% BSA) optimize->protein re_eval Re-determine Solubility & Validate Assay Performance cosolvent->re_eval surfactant->re_eval protein->re_eval re_eval->proceed start Inconsistent Data or Visible Precipitation step1 1. Prepare Fresh Stock in Anhydrous DMSO start->step1 step2 2. Determine Kinetic Solubility in Final Assay Buffer step1->step2 decision Is Solubility Limit > Required Concentration? step2->decision issue_resolved Issue Resolved. Limit top concentration in assay. decision->issue_resolved Yes step3 3. Systematically Modify Buffer (BSA, Surfactant, Co-solvent) & Re-validate Assay decision->step3 No yes_path Yes no_path No decision2 Is Solubility Still Insufficient? step3->decision2 issue_resolved2 Issue Resolved. Use optimized buffer. decision2->issue_resolved2 No step4 4. Advanced Formulation (e.g., Cyclodextrin) for cell-based assays decision2->step4 Yes final Final Validated Assay step4->final Proceed with formulated compound

Caption: A systematic decision tree for troubleshooting compound solubility.

By understanding the underlying chemical principles and employing a logical, step-wise troubleshooting process, you can successfully navigate the solubility challenges of Oxane-4-sulfonamide and generate high-quality, reliable data for your research.

References

  • Title: Assay Interference by Small Molecule Aggregators Source: Assay Guidance Manual (Eli Lilly & Company and the National Center for Advancing Translational Sciences) URL: [Link]

  • Title: Use of dimethyl sulfoxide (DMSO) in HTS: a brief review Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The pKa of Sulfonamides Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Stability Testing of Oxane-4-sulfonamide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of Oxane-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given that Oxane-4-sulfonamide is a specific molecule for which public domain data is limited, this guide synthesizes established principles of sulfonamide chemistry with practical, field-proven insights to support your research and development efforts.

Introduction to Oxane-4-sulfonamide Stability

Oxane-4-sulfonamide features a sulfonamide functional group, which is a cornerstone in various therapeutic agents.[1] Its stability is a critical parameter influencing its shelf-life, efficacy, and safety.[2] The molecule also contains an oxane (tetrahydropyran) ring, a saturated heterocyclic ether. The stability of Oxane-4-sulfonamide will be dictated by the interplay of these two moieties. Generally, sulfonamides are susceptible to degradation under hydrolytic (acidic), oxidative, and photolytic conditions.[2][3][4] Understanding these degradation pathways is paramount for developing a stable formulation and a robust analytical method for its quantification.

This guide will walk you through frequently asked questions, troubleshooting common experimental issues, and provide detailed protocols for conducting comprehensive stability studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during the stability testing of Oxane-4-sulfonamide.

Q1: My Oxane-4-sulfonamide sample shows significant degradation in an acidic aqueous solution, but is relatively stable in neutral or basic conditions. Why is this?

A1: This is a classic characteristic of many sulfonamide drugs.[2][3] The sulfonamide group is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water, leading to the cleavage of the sulfur-nitrogen (S-N) bond. The oxane ring itself is an ether, which is generally stable to hydrolysis except under very harsh acidic conditions. Therefore, the primary degradation pathway in acidic media is likely the hydrolysis of the sulfonamide bond.

Troubleshooting Tip: If you need to work with Oxane-4-sulfonamide in an aqueous environment, it is advisable to maintain the pH in the neutral to slightly alkaline range to minimize hydrolytic degradation. Ensure your buffers are well-characterized and have sufficient capacity to maintain the desired pH.

Q2: I am observing multiple degradation peaks in my HPLC chromatogram after exposing my sample to light. What could be the cause?

A2: Sulfonamides containing an aromatic amine group are known to be susceptible to photodegradation.[3] While Oxane-4-sulfonamide does not possess a primary aromatic amine like many sulfa drugs, the sulfonamide functional group itself can be photolabile. Exposure to UV light can generate free radicals, initiating a cascade of degradation reactions. This can lead to a complex mixture of degradation products, hence the multiple peaks in your chromatogram.

Troubleshooting Tip: Protect your samples from light at all stages of your experiment – during storage, preparation, and analysis. Use amber vials or wrap your containers in aluminum foil. If your HPLC autosampler does not have a cooled, dark sample compartment, consider minimizing the time samples spend in the autosampler before injection.

Q3: I'm having trouble dissolving Oxane-4-sulfonamide in common aqueous buffers for my stability study. What solvents should I use?

A3: The solubility of sulfonamides can be limited in aqueous solutions, especially at a pH where the molecule is neutral.[5] The oxane ring in Oxane-4-sulfonamide adds a degree of lipophilicity. For stability studies, it's crucial to use a solvent system that fully dissolves the compound without causing degradation.

Solvent Selection Hierarchy:

  • Co-solvents: Start by trying mixtures of water with water-miscible organic solvents. Methanol is often a good starting point as sulfonamides generally show good solubility in it.[6] Other options include acetonitrile, ethanol, or propylene glycol.[7][8]

  • Non-aqueous solvents: If aqueous mixtures are not suitable, you may need to conduct the study in a non-aqueous solvent. However, be aware that the degradation profile may differ significantly from that in an aqueous environment.

Troubleshooting Tip: When using co-solvents, prepare a concentrated stock solution of Oxane-4-sulfonamide in a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute it with the aqueous buffer to your final working concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experimental conditions or HPLC analysis. Always run a solvent blank to check for interfering peaks.

Q4: My HPLC peak for Oxane-4-sulfonamide is tailing. How can I improve the peak shape?

A4: Peak tailing in HPLC can be caused by several factors:

  • Secondary interactions: The sulfonamide group has acidic protons and can engage in secondary interactions with residual silanols on the silica-based stationary phase of your HPLC column.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Poorly optimized mobile phase: The pH and ionic strength of the mobile phase can significantly affect the peak shape of ionizable compounds.

Troubleshooting Tips:

  • Adjust mobile phase pH: Add a small amount of a modifier to your mobile phase. For a reverse-phase method, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase can suppress the ionization of residual silanols and improve peak shape.

  • Use a different column: Consider using a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18) to minimize secondary interactions.[9]

  • Reduce injection volume/concentration: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.

  • Check for column degradation: A deteriorating column can also lead to poor peak shape. Try running a standard on a new column to see if the peak shape improves.

Experimental Protocols

The following are detailed protocols for conducting stability studies on Oxane-4-sulfonamide. These protocols are based on the principles outlined in the ICH guidelines for forced degradation studies.[4][10]

Protocol 1: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12] The target degradation is typically in the range of 5-20%.[10]

3.1.1. Stock Solution Preparation:

Prepare a stock solution of Oxane-4-sulfonamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

3.1.2. Stress Conditions:
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[3]

    • Incubate at 60°C for 24 hours, protected from light.[3]

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and analysis.[3]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[3]

    • Incubate at 60°C for 24 hours, protected from light.[3]

    • Withdraw aliquots at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and analysis.[2]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid Oxane-4-sulfonamide powder into a vial.

    • Expose to dry heat at 80°C in a temperature-controlled oven for 48 hours.[2]

    • At specified time points, dissolve a known weight of the powder in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of Oxane-4-sulfonamide (e.g., 0.1 mg/mL in a suitable solvent) and the solid powder to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m².[4][12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

3.1.3. Sample Analysis:

Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Oxane-4-sulfonamide from all degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress 2. Apply Stress Conditions stock 1. Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Incubate base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Incubate oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Incubate thermal Thermal Stress (Solid, 80°C) stock->thermal Incubate photo Photostability (UV/Vis Light) stock->photo Incubate neutralize 3. Neutralize Samples (Acid/Base) acid->neutralize base->neutralize analyze 4. Analyze by HPLC-UV oxidation->analyze thermal->analyze photo->analyze neutralize->analyze report 5. Report Results (Degradation %) analyze->report

Caption: Workflow for the forced degradation study of Oxane-4-sulfonamide.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of Oxane-4-sulfonamide and its degradation products.[9][13][14][15]

3.2.1. Chromatographic Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or a more specific wavelength if the chromophore of Oxane-4-sulfonamide allows)

3.2.2. System Suitability:

Before running your samples, perform a system suitability test to ensure your HPLC system is performing correctly. This should include:

  • Tailing factor: Should be ≤ 2.0 for the Oxane-4-sulfonamide peak.

  • Theoretical plates: Should be ≥ 2000.

  • Relative standard deviation (RSD) of peak area: Should be ≤ 2.0% for six replicate injections of a standard solution.

Data Presentation

Summarize your stability data in a clear and concise table to facilitate comparison between different conditions.

Table 1: Summary of Forced Degradation Results for Oxane-4-sulfonamide
Stress ConditionDuration% Degradation of Oxane-4-sulfonamideNumber of Degradation Products
0.1 M HCl24 hours
0.1 M NaOH24 hours
3% H₂O₂24 hours
Thermal (80°C)48 hours
Photolytic1.2 M lux hrs

Potential Degradation Pathway

Based on the general chemistry of sulfonamides, a likely degradation pathway for Oxane-4-sulfonamide under hydrolytic conditions is the cleavage of the S-N bond.

Diagram: Potential Hydrolytic Degradation of Oxane-4-sulfonamide

Degradation_Pathway parent Oxane-4-sulfonamide prod1 Oxane-4-sulfonic acid parent->prod1 H₂O / H⁺ prod2 Ammonia parent->prod2 H₂O / H⁺ plus +

Caption: Potential hydrolytic degradation pathway of Oxane-4-sulfonamide.

Conclusion

The stability of Oxane-4-sulfonamide is a multifaceted issue that requires a systematic approach to its investigation. By understanding the inherent chemical properties of the sulfonamide group and employing robust analytical techniques, researchers can successfully characterize its stability profile. This guide provides a comprehensive framework for troubleshooting common issues and designing effective stability studies. Always remember to adhere to the principles of Good Laboratory Practice (GLP) and to thoroughly document all your experimental procedures and results.

References

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018-11-01). Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (n.d.). Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019-01-28). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023-03-15). Retrieved from [Link]

  • Research progress on biodegradation of sulfonamides - 环境工程. (n.d.). Retrieved from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (n.d.). Retrieved from [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed. (2020-09-10). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). Retrieved from [Link]

  • Oxane-4-carbothioamide | C6H11NOS | CID 13197204 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). Retrieved from [Link]

  • Oxane-4-carboximidamide | C6H12N2O | CID 11355674 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021-07-30). Retrieved from [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.). Retrieved from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE - FDA. (n.d.). Retrieved from [Link]

  • ORGANIC SOLVENTS IN THE PHARMACEUTICAL INDUSTRY - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Organic solvents in the pharmaceutical industry - ResearchGate. (n.d.). Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Successful Oxane-4-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxane-4-sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Drawing from established principles of physical chemistry and extensive experience with sulfonamide compounds, this resource provides in-depth troubleshooting strategies and answers to frequently encountered questions.

Introduction to Crystallization of Oxane-4-sulfonamide

Oxane-4-sulfonamide, with its saturated heterocyclic ring and flexible sulfonamide group, presents unique crystallization challenges. The interplay of its moderate polarity, hydrogen bonding capabilities, and potential for conformational flexibility can lead to issues ranging from poor crystal formation to polymorphism. A systematic and well-understood approach is therefore critical to achieving the desired crystalline form with high purity and yield.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your crystallization experiments.

Core Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of Oxane-4-sulfonamide in a question-and-answer format.

Question 1: My Oxane-4-sulfonamide is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being highly soluble in the solvent at the crystallization temperature, or the presence of impurities that depress the melting point. For Oxane-4-sulfonamide, the flexible oxane ring may also contribute to a lower melting point, making it more susceptible to this phenomenon.

Immediate Corrective Actions:

  • Increase Solvent Volume: The immediate remedy is to add more solvent to dissolve the oil, followed by a slower cooling process to encourage nucleation.

  • Lower the Crystallization Temperature: After re-dissolution, attempt crystallization at a lower temperature, for instance, by using an ice-salt bath.

Systematic Troubleshooting:

  • Solvent System Modification:

    • Introduce an Anti-Solvent: Dissolve the compound in a good solvent (e.g., methanol, acetone) and slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., water, heptane) at a slightly elevated temperature until turbidity is observed. Then, allow the solution to cool slowly. This controlled decrease in solubility can promote gradual crystal growth.

    • Change the Primary Solvent: Experiment with solvents of different polarities. Given the structure of Oxane-4-sulfonamide, a moderately polar solvent or a mixture might be optimal. Consider solvent systems like isopropanol/water or ethyl acetate/heptane.

  • Purity Assessment:

    • Impurities can significantly impact crystallization by disrupting the crystal lattice formation.[1] Analyze the purity of your starting material using techniques like HPLC or NMR. If significant impurities are present, consider a preliminary purification step such as column chromatography.

Question 2: I have very low or no crystal yield after cooling. What are the likely causes and solutions?

Answer:

A low or zero yield typically points to one of two primary issues: the solution is not sufficiently supersaturated, or the nucleation barrier has not been overcome.

Immediate Corrective Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.

    • Seeding: If available, add a few seed crystals of pure Oxane-4-sulfonamide to the cooled solution to template crystal growth.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and induce supersaturation.

Systematic Troubleshooting:

  • Optimize Solvent Choice and Volume:

    • An ideal crystallization solvent should dissolve Oxane-4-sulfonamide moderately at high temperatures and poorly at low temperatures. If the compound is too soluble at low temperatures, you will get a poor yield. Perform a solvent screen to identify the optimal solvent (see Protocol 1).

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to a lower yield as more of the compound will remain in the mother liquor upon cooling.

  • Cooling Profile:

    • Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. After reaching room temperature, cooling in an ice bath or refrigerator can significantly improve yield.

Question 3: The crystals I obtained are very fine needles or an amorphous powder. How can I get larger, better-formed crystals?

Answer:

The formation of fine needles or an amorphous solid is indicative of rapid nucleation and crystal growth, which is often a consequence of high supersaturation or a suboptimal solvent environment.

Systematic Troubleshooting:

  • Control the Rate of Supersaturation:

    • Slow Cooling: Allow the crystallization solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the growth of larger crystals.

    • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly over several days. This method can yield high-quality single crystals suitable for X-ray diffraction.

    • Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

  • Solvent Selection:

    • The solvent can influence crystal habit. Experiment with different solvents to find one that promotes the growth of more equant (less needle-like) crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing Oxane-4-sulfonamide?

A1: The ideal solvent is one in which Oxane-4-sulfonamide has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A systematic solvent screening is the most reliable method (see Protocol 1). Based on the structure of Oxane-4-sulfonamide and general solubility of sulfonamides, good starting points for screening would be alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethereal solvents (tetrahydrofuran), as well as their mixtures with anti-solvents like water or alkanes (heptane, hexane).[2]

Q2: Could my crystallization issues be due to polymorphism?

A2: Yes, polymorphism is a known phenomenon in sulfonamides, where the same molecule can pack into different crystal lattices, resulting in different physical properties.[3] Different polymorphs can exhibit varying solubilities and crystal habits. If you observe different crystal forms between batches despite seemingly identical procedures, you may be dealing with polymorphism. Strict control over crystallization conditions (solvent, cooling rate, agitation) is crucial. Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy can be used to identify and differentiate polymorphs.

Q3: How can I confirm the purity and identity of my crystallized Oxane-4-sulfonamide?

A3: Several analytical techniques can be used:

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Spectroscopy: NMR and FT-IR can confirm the chemical structure.

  • Chromatography: HPLC can be used to assess purity and quantify any residual impurities.

  • X-ray Diffraction: Single-crystal or powder XRD can confirm the crystalline nature and identify the crystal form.[4][5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Place approximately 10-20 mg of Oxane-4-sulfonamide into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the tube gently in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the tubes to cool to room temperature, and then place them in an ice bath.

  • Observe which solvents yield good quality crystals upon cooling.

  • An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Protocol 2: Standard Cooling Crystallization

  • In a flask, dissolve the crude Oxane-4-sulfonamide in the minimum amount of the chosen hot solvent (determined from Protocol 1).

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be insulated.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: General Solubility of Sulfonamides in Common Solvents (Qualitative)

This table provides a general guide for initial solvent selection based on the known behavior of similar sulfonamide compounds. The actual solubility of Oxane-4-sulfonamide should be experimentally determined.

SolventPolarity IndexExpected Solubility of SulfonamidesPotential Use in Crystallization
Water10.2LowAnti-solvent
Methanol5.1HighGood solvent, may require an anti-solvent
Ethanol4.3Moderate to HighGood solvent
Isopropanol3.9ModerateGood solvent, often used with water
Acetone5.1HighGood solvent, may require an anti-solvent
Ethyl Acetate4.4ModerateGood solvent, often used with heptane
Dichloromethane3.1Moderate to HighGood solvent for slow evaporation
Toluene2.4LowPotential anti-solvent or for slow cooling
Heptane0.1Very LowAnti-solvent

Visualizations

Diagram 1: Troubleshooting Workflow for Common Crystallization Issues

G start Start Crystallization (Cooling Experiment) outcome Observe Outcome start->outcome oil Product 'Oils Out' outcome->oil Oiling no_xtal No Crystals Form outcome->no_xtal No Yield poor_xtal Poor Crystal Quality (Needles/Powder) outcome->poor_xtal Low Quality good_xtal Good Crystals Formed outcome->good_xtal Success sol_oil Add more solvent Re-heat & cool slower oil->sol_oil sol_no_xtal Too much solvent or sub-optimal solvent no_xtal->sol_no_xtal sol_poor_xtal High supersaturation poor_xtal->sol_poor_xtal end End good_xtal->end action_oil_1 Try anti-solvent crystallization sol_oil->action_oil_1 action_oil_2 Purify starting material sol_oil->action_oil_2 action_no_xtal_1 Induce nucleation (scratch/seed) sol_no_xtal->action_no_xtal_1 action_no_xtal_2 Reduce solvent volume sol_no_xtal->action_no_xtal_2 action_no_xtal_3 Re-screen for a better solvent sol_no_xtal->action_no_xtal_3 action_poor_xtal_1 Slow down cooling rate sol_poor_xtal->action_poor_xtal_1 action_poor_xtal_2 Try slow evaporation or vapor diffusion sol_poor_xtal->action_poor_xtal_2 action_oil_1->start action_oil_2->start action_no_xtal_1->outcome action_no_xtal_2->outcome action_no_xtal_3->start action_poor_xtal_1->start action_poor_xtal_2->start

Caption: A logical workflow for diagnosing and solving common crystallization problems.

References

  • PubChem. N-(oxan-4-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2022). Impact of impurities on crystal growth. Nature Communications, 13(1), 6745. [Link]

  • PubChem. Oxane-4-carbothioamide. National Center for Biotechnology Information. [Link]

  • MDPI. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Polymorphism in Sulfonamides. [Link]

  • International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • ResearchGate. What are the different techniques to characterize chemical crystals?. [Link]

  • Google Patents. Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same.
  • PubMed. Synthesis and Structure-Activity Studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an Imidazole-Containing alpha(1A)-adrenoceptor Agonist. [Link]

  • ResearchGate. Racemic and unusual enantiomeric crystal forms of N-cycloalkyl-4-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamides and their biological activity. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • PubMed. Membrane filtration of two sulphonamides in tertiary effluents and subsequent adsorption on activated carbon. [Link]

  • Cheméo. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]

  • Google Patents. Methods and intermediates for preparing therapeutic compounds.

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Technical Support Center: Scaling Up the Production of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Oxane-4-sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, but its synthesis, particularly during scale-up, presents distinct challenges that can impact yield, purity, and process safety.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of moving from bench-scale synthesis to larger-scale production of Oxane-4-sulfonamide. We will address common pitfalls, from reagent stability to thermochemical control, ensuring a robust and reproducible manufacturing process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Oxane-4-sulfonamide in a direct question-and-answer format.

Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yields in sulfonamide synthesis are a frequent issue, often stemming from a few critical variables.[3] The most common culprits are the hydrolysis of the sulfonyl chloride starting material, suboptimal base or solvent selection, and incomplete reaction progression.

Initial Checks & Solutions:

  • Moisture Contamination: The key starting material, presumably Oxane-4-sulfonyl chloride, is highly susceptible to hydrolysis by moisture, which converts it into the unreactive sulfonic acid.[3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3] It is strongly recommended to use a fresh or recently purified supply of the sulfonyl chloride.[3]

  • Inappropriate Base Selection: The reaction between a sulfonyl chloride and an amine (or ammonia source) generates one equivalent of hydrochloric acid (HCl). This HCl byproduct will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the HCl as it forms.[3] Use at least 1.1 equivalents of the base. Avoid aqueous bases like sodium hydroxide, as they significantly increase the risk of hydrolyzing the sulfonyl chloride.[3]

  • Reaction Conditions: The reaction may be sluggish, leading to incomplete conversion.

    • Solution: While many sulfonamide syntheses proceed at 0 °C to room temperature, gentle heating may be required to drive the reaction to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Troubleshooting Workflow: Low Yield

G start Low Yield Encountered reagents Step 1: Verify Reagent Quality start->reagents sulfonyl_chloride Is Sulfonyl Chloride fresh/dry? reagents->sulfonyl_chloride Check conditions Step 2: Assess Reaction Conditions atmosphere Inert Atmosphere Used? conditions->atmosphere Check purification Step 3: Evaluate Work-up & Purification success Yield Improved purification->success amine Is Amine Source pure/dry? sulfonyl_chloride->amine Yes action_sc Action: Use fresh/purified Sulfonyl Chloride. sulfonyl_chloride->action_sc No amine->reagents No, purify/dry solvent Are Solvents Anhydrous? amine->solvent Yes solvent->conditions Yes action_solvent Action: Use Anhydrous Solvents. solvent->action_solvent No base Correct Base & Stoichiometry? atmosphere->base Yes action_atm Action: Implement N2 or Ar blanket. atmosphere->action_atm No temp Is Temperature Optimized? base->temp Yes action_base Action: Use 1.1-1.5 eq. of non-nucleophilic base. base->action_base No temp->purification Yes action_temp Action: Monitor by TLC/LC-MS and adjust temperature. temp->action_temp No action_sc->amine action_solvent->conditions action_atm->base action_base->temp action_temp->purification

Caption: A decision tree for troubleshooting low yields.

Question: My final product is discolored and shows multiple spots on a TLC plate. How can I improve its purity?

Answer: Impurity formation is a common challenge, often exacerbated during scale-up due to longer reaction times or localized temperature fluctuations.[1] The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is the most effective and scalable method for purifying solid sulfonamides.[3] The key is selecting an appropriate solvent system.

    • Solution: Conduct small-scale solubility tests to find a solvent (or solvent mixture) that dissolves Oxane-4-sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[3] Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[3] A detailed protocol is provided in Part 3.

  • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.

    • Solution: The choice of eluent depends on the polarity of your compound. Start with a mobile phase of low polarity (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC to isolate the pure compound.[5]

  • Source of Impurity: Consider potential side reactions. If using a primary amine as a starting material, bis-sulfonation (reaction of the sulfonamide N-H with another molecule of sulfonyl chloride) can occur, leading to a dimeric impurity.

    • Solution: This can often be minimized by controlling the stoichiometry (avoiding a large excess of the sulfonyl chloride) and maintaining a lower reaction temperature.

Part 2: Scale-Up Considerations (FAQs)

Q1: What are the most critical new challenges when moving from a 10g lab-scale synthesis to a 1kg pilot-plant scale?

A1: Scaling up introduces significant challenges related to physical processes and safety that are often negligible at the lab scale.[1] Key areas of focus are:

  • Heat Management: The formation of a sulfonamide from a sulfonyl chloride and an amine is an exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat. This can lead to temperature gradients, an increase in side reactions, and, in a worst-case scenario, a dangerous runaway reaction.[1] Mitigation: Use a jacketed reactor with an efficient cooling system. Control the rate of addition of the sulfonyl chloride to manage the rate of heat generation. Always monitor the internal reaction temperature, not just the jacket temperature.

  • Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more difficult than in a small flask.[1] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in an inconsistent product and a different impurity profile.[1] Mitigation: Select a reactor with an appropriate impeller design (e.g., anchor, turbine) for the viscosity of your reaction mixture. Ensure the agitation speed is sufficient to maintain a homogenous suspension.

  • Purification and Isolation: Crystallization behavior can change dramatically with scale. Slower cooling rates in large vessels can lead to different crystal sizes and morphologies, which may affect filtration times and bulk density. Mitigation: Develop a controlled cooling profile for the crystallization process. Seeding the solution with a small amount of pure product can promote uniform crystal growth.

Q2: How does the quality of raw materials impact the scale-up process?

A2: Raw material quality is paramount for a reproducible process.[1] Impurities that were insignificant at the lab scale can become major contaminants at the kilogram scale. For example, residual moisture in the amine or solvent can consume a significant amount of your expensive sulfonyl chloride. Mitigation: Establish strict specifications for all starting materials and solvents. Perform quality control checks (e.g., Karl Fischer titration for water content, NMR/HPLC for purity) on incoming batches of raw materials.

Q3: What are the primary safety hazards I need to consider for large-scale production?

A3: Safety becomes the top priority during scale-up.

  • Reagent Handling: Handling large quantities of corrosive reagents like sulfonyl chlorides and flammable organic solvents requires specialized equipment and procedures.[6]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.[6] Operations should be conducted in a well-ventilated area or a walk-in fume hood.

  • Waste Disposal: The large volumes of acidic and organic waste generated must be neutralized and disposed of according to institutional and environmental regulations.

Data Summary: Key Process Parameters for Scale-Up
ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Reagent Addition Manual addition via pipette/funnelControlled addition via pumpControl addition rate to manage exotherm.
Temperature Control Ice bath / Heating mantleJacketed reactor with thermal fluidMonitor internal temperature; account for slower heat transfer.
Mixing Magnetic stir barOverhead mechanical stirrerEnsure adequate agitation for homogeneity; prevent solids from settling.
Reaction Time Typically 1-4 hoursMay be longer due to mixing/heatingRe-optimize based on in-process controls (IPC) like HPLC.
Work-up/Isolation Separatory funnel / Buchner funnelQuench tank / Centrifuge or Nutsche filterPlan for handling large volumes of aqueous and organic layers.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Oxane-4-sulfonamide (Illustrative Lab-Scale)

Disclaimer: This is a representative procedure based on general sulfonamide synthesis. Researchers must adapt it based on the specific reactivity and properties of their starting materials.

Materials:

  • Oxane-4-sulfonyl chloride (1.0 eq)

  • Ammonia (0.5 M solution in 1,4-dioxane, 2.2 eq) or desired amine (1.1 eq)

  • Triethylamine (1.5 eq, if using an amine salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve Oxane-4-sulfonyl chloride in anhydrous DCM (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the ammonia solution (or amine) dropwise via an addition funnel over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C. If using an amine hydrochloride salt, add triethylamine to the amine solution before addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting sulfonyl chloride should be consumed.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Oxane-4-sulfonamide.

  • Proceed with purification as described in Protocol 2.

General Synthesis Diagram

G cluster_0 Reaction Scheme Oxane-4-Sulfonyl\nChloride Oxane-4-Sulfonyl Chloride Oxane-4-Sulfonamide Oxane-4-Sulfonamide Oxane-4-Sulfonyl\nChloride->Oxane-4-Sulfonamide + NH3 (or R-NH2) Base, Anhydrous Solvent

Caption: General reaction for synthesizing Oxane-4-sulfonamide.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to just cover the solid.[3]

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[3]

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration through a fluted filter paper to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask to allow for the formation of large, well-defined crystals.[3]

  • Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general starting point for assessing the purity of the final product. Method development and validation are required for quantitative analysis.

ParameterRecommended Condition
System HPLC or UPLC with UV Detector
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min[7]
Detection Wavelength 254 nm (or as determined by UV scan)
Sample Preparation Dissolve ~1 mg of sample in 10 mL of 1:1 Acetonitrile:Water.[8]

Part 4: References

  • common issues in sulfonamide synthesis and solutions. (2025). Benchchem.

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. (2025). Benchchem.

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. (2025). Benchchem.

  • Sulfonamide purification process. (US2777844A). Google Patents.

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information.

  • Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. (2025). Benchchem.

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). National Center for Biotechnology Information.

  • Guidelines for Working With Hazardous Chemicals. (2024). Capital Resin Corporation.

Sources

Technical Support Center: Analytical Method Development for Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of Oxane-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods. Given that Oxane-4-sulfonamide is a specific molecule with limited dedicated public literature, this document establishes a foundational approach based on the well-characterized behavior of the sulfonamide class of compounds and the physicochemical properties of the oxane moiety.

Our approach is rooted in fundamental principles of chromatography and mass spectrometry, ensuring that the methodologies described are both scientifically sound and practically applicable. We will explore common challenges and provide systematic troubleshooting guides to streamline your development process.

Section 1: Analyte Profile & Initial Considerations

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every choice, from sample preparation to the final detection technique.

Predicted Physicochemical Properties of Oxane-4-sulfonamide

The structure of Oxane-4-sulfonamide, containing a saturated heterocyclic oxane ring and an aromatic sulfonamide group, suggests the following properties. These are critical for predicting its behavior in a chromatographic system.

PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Weight ~200-250 g/mol Suitable for both HPLC-UV and LC-MS analysis.
pKa Two potential values: ~1.5-2.5 (anilinic amine) and ~5.0-7.0 (sulfonamide NH)[1]Critical for controlling retention and peak shape in reversed-phase HPLC. The mobile phase pH must be carefully selected to maintain a consistent ionization state. A pH between 3 and 4 is often a good starting point.
LogP (Octanol-Water Partition Coefficient) Moderately PolarSuggests good retention on reversed-phase columns (e.g., C18, C8) with a standard mobile phase of water/acetonitrile or water/methanol.
UV Absorbance Expected λmax ~250-270 nmThe aromatic ring of the sulfonamide moiety provides a strong chromophore, making UV detection a viable and straightforward quantification technique.[2]
Ionization Potential HighThe molecule should readily form protonated molecules [M+H]+ in positive electrospray ionization (ESI+) mode for mass spectrometry.[3]

Section 2: FAQs - Method Development Strategy

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: What is the most effective initial analytical technique for Oxane-4-sulfonamide?

Answer: High-Performance Liquid Chromatography (HPLC) is the recommended starting point.[4] It is a versatile, robust, and widely used technique for the analysis of sulfonamides. The initial choice of detector will depend on the analytical objective:

  • Diode Array Detector (DAD) or UV Detector: Ideal for initial method development, quantification in relatively clean matrices, and routine quality control. It is cost-effective and reliable.[5]

  • Mass Spectrometry (MS) Detector: Essential for analyses requiring high sensitivity (trace-level quantification), high selectivity (complex matrices like plasma or tissue), and definitive identification.[3][4] LC-MS/MS is the gold standard for confirmation.[6]

Q2: How do I choose between HPLC-UV and LC-MS for my application?

Answer: The choice is dictated by the required sensitivity, selectivity, and level of confidence in the results.

FactorChoose HPLC-UV When...Choose LC-MS/MS When...
Sensitivity Analyte concentration is high (e.g., >1 µg/mL).Trace-level detection is required (e.g., ng/mL or pg/mL).
Selectivity The sample matrix is simple (e.g., drug substance, simple formulation).The sample matrix is complex (e.g., biological fluids, environmental samples) and interferences are likely.[6]
Confirmation Identification is based on retention time and UV spectrum.Definitive structural confirmation is needed via fragmentation patterns (MS/MS).[7]
Cost & Complexity You need a lower-cost, simpler, and robust method for routine analysis.You have access to the instrumentation and require the highest level of performance.

Q3: What are the mandatory validation parameters for this analytical method according to regulatory guidelines?

Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[8] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation characteristics include:[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (intra-assay precision).

    • Intermediate Precision (inter-day, inter-analyst variation).

    • Reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Section 3: Troubleshooting and Optimization Guide

This section provides solutions to common problems encountered during method development for sulfonamide compounds.

Sample Preparation

Q: My analyte recovery from the sample matrix (e.g., plasma, milk) is consistently low and variable. What steps should I take?

Answer: Low and inconsistent recovery is typically due to inefficient extraction or analyte loss.

  • Re-evaluate Extraction Solvent: Sulfonamides are often extracted using moderately polar solvents.[5]

    • Action: Start with acetonitrile for protein precipitation in biological samples. If recovery is poor, try a mixture like ethyl acetate/methanol/acetonitrile, which has proven effective for other sulfonamides.[12]

  • Optimize pH: The pKa of Oxane-4-sulfonamide is critical. The molecule's charge state affects its solubility in different solvents.

    • Action: Adjust the sample pH to be ~2 units away from the sulfonamide's pKa to ensure it is in a neutral, non-ionized state, which enhances extraction into organic solvents.

  • Consider Solid-Phase Extraction (SPE): SPE is a powerful technique for cleanup and concentration, significantly improving recovery and reducing matrix effects.[13]

    • Action: For a sulfonamide, a mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent would be an excellent choice. The MCX sorbent can retain the analyte via reversed-phase and cation exchange mechanisms, allowing for rigorous washing steps to remove interferences.

Chromatography (HPLC)

Q: I am observing significant peak tailing for Oxane-4-sulfonamide. How can I achieve a symmetrical peak?

Answer: Peak tailing for amine-containing compounds is often caused by secondary interactions with residual silanols on the silica-based column packing.

  • Mobile Phase pH Control: This is the most critical factor. The primary amine group on the aniline ring will be protonated (positively charged) at low pH.

    • Action: Adjust the mobile phase pH to between 3 and 4 using a buffer like 0.1% formic acid or 10-20 mM ammonium formate. This ensures consistent protonation of the amine while suppressing the ionization of silanols, leading to better peak shape.[14]

  • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol interactions.

    • Action: Ensure you are using a high-purity base-deactivated silica column (e.g., a modern C18). If tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group.

  • Check for Column Contamination: Strong retention of matrix components can create active sites that cause tailing.

    • Action: Implement a robust column flushing procedure after each batch of samples. Use a strong solvent like methanol or isopropanol to wash the column.

Q: My retention time is drifting from one injection to the next. What is the likely cause?

Answer: Retention time drift is usually caused by a lack of system equilibration or changes in the mobile phase.

  • Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

    • Action: Increase the column equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injection.

  • Mobile Phase Preparation: Inaccurate preparation or degradation of the mobile phase can cause drift.

    • Action: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premixing the aqueous and organic phases can sometimes improve stability.

  • Check System Temperature: Fluctuations in ambient temperature can affect retention.

    • Action: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This will provide highly reproducible retention times.

Detection (MS)

Q: I am struggling to get a stable and sensitive signal for Oxane-4-sulfonamide in my LC-MS analysis. What should I optimize?

Answer: A poor MS signal can be due to inefficient ionization or suppression from the mobile phase or matrix.

  • Confirm Ionization Mode: Sulfonamides contain basic nitrogen atoms that readily accept a proton.

    • Action: Use positive electrospray ionization (ESI+). This mode will almost certainly yield the protonated molecule [M+H]+ as the primary precursor ion.[3]

  • Optimize Mobile Phase Additives: The mobile phase must be compatible with ESI.

    • Action: Use volatile additives. 0.1% formic acid is an excellent choice as it aids in protonation and improves chromatographic peak shape. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.

  • Tune Source Parameters: The MS source settings (e.g., capillary voltage, gas flow, temperature) must be optimized for your specific analyte.

    • Action: Perform a direct infusion of an Oxane-4-sulfonamide standard into the mass spectrometer to auto-tune or manually optimize the source parameters for maximum signal intensity of the [M+H]+ ion.

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

    • Action: Improve sample cleanup using SPE. If matrix effects persist, dilute the sample or modify the chromatography to separate the analyte from the interfering components.

Q: How do I identify characteristic fragment ions for a confirmatory MS/MS method?

Answer: Sulfonamides exhibit predictable fragmentation pathways, which are invaluable for building a highly selective Selected Reaction Monitoring (SRM) method.[7]

  • Common Fragmentation: The most common fragmentation involves the cleavage of the S-N bond and the S-C (aryl) bond.[15]

    • Action: Infuse a standard solution and perform a product ion scan on the [M+H]+ precursor. Look for characteristic product ions corresponding to:

      • Loss of SO2 ([M+H - 64]+)

      • The anilinium ion (m/z 92)

      • The aminobenzenesulfonyl moiety (m/z 156)

      • Fragments related to the oxane ring itself.

    • Select at least two specific and intense fragment ions to use as transitions for your SRM method for unambiguous confirmation.

Section 4: Protocols & Workflows

Protocol: Foundational HPLC-UV Method Development

This protocol provides a systematic approach to developing a reversed-phase HPLC method.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Oxane-4-sulfonamide in methanol or acetonitrile.

    • Create a working standard of ~10 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Initial Chromatographic Conditions:

ParameterRecommended Starting Condition
Column High-Purity C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD/UV at 265 nm[2]
  • Method Optimization:

    • Step 1 (Scouting Gradient): Run the initial gradient. If the peak elutes very early, make the starting gradient weaker (e.g., 5% B). If it elutes very late, make it stronger (e.g., 20% B).

    • Step 2 (Optimize Gradient Slope): Adjust the gradient duration to achieve good separation from any impurities or matrix components. A shallower gradient provides better resolution.

    • Step 3 (Isocratic Hold): Once the approximate elution conditions are known, you can convert to a faster gradient or an isocratic method for routine analysis if desired.

    • Step 4 (Finalization): Once the desired separation is achieved, document all final method parameters and proceed to validation.

Workflow Diagrams

Diagram 1: Systematic Analytical Method Development Workflow

MethodDevelopment start Define Analytical Target Profile (ATP) prep Analyte Characterization (pKa, LogP, UV Scan) start->prep tech_select Select Technique (HPLC-UV vs. LC-MS) prep->tech_select hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) tech_select->hplc_dev Assay, Purity ms_dev LC-MS Method Development (Ion Source Tuning, Fragmentation) tech_select->ms_dev Trace Analysis, Confirmation sample_prep Develop Sample Prep (Extraction, Cleanup) hplc_dev->sample_prep ms_dev->sample_prep validation Method Validation (ICH Q2 Guidelines) sample_prep->validation routine Routine Analysis & Lifecycle Management validation->routine

Caption: A top-down workflow for analytical method development.

Diagram 2: Troubleshooting Decision Tree for Poor HPLC Peak Shape

Troubleshooting problem Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH Controlled & Buffered? problem->check_ph adjust_ph Adjust pH to 2 units away from pKa (e.g., pH 3-4) Add 0.1% Formic Acid check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved new_column Switch to a modern, base-deactivated column. Consider embedded polar group. check_column->new_column No check_overload Is Sample Overloading the Column? check_column->check_overload Yes new_column->resolved reduce_conc Reduce Injection Concentration or Volume check_overload->reduce_conc Yes check_overload->resolved No reduce_conc->resolved

Sources

Technical Support Center: Storage and Handling of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Oxane-4-sulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and integrity for experimental use. As a molecule combining a stable oxane (cyclic ether) ring with a chemically sensitive sulfonamide functional group, understanding its potential degradation pathways is critical for reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - A Quick Reference

This section provides immediate answers to common questions regarding the storage and handling of Oxane-4-sulfonamide.

Q: What are the primary causes of Oxane-4-sulfonamide degradation during storage? A: The degradation of Oxane-4-sulfonamide is primarily driven by three factors acting on the sulfonamide group:

  • Hydrolysis: Reaction with water, which can cleave the sulfonamide bond. This process is significantly accelerated by acidic conditions.[1][2][3]

  • Oxidation: Degradation caused by atmospheric oxygen or other oxidizing agents, which can modify the sulfonamide or associated aromatic structures.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV and high-energy visible light, can provide the energy to initiate degradative reactions.[3][7]

Q: What is the ideal storage temperature for Oxane-4-sulfonamide? A: For long-term stability, Oxane-4-sulfonamide should be stored at -20°C . For short-term storage (days to a few weeks), storage at 2-8°C is acceptable. Storing at low temperatures slows the kinetics of potential hydrolytic and oxidative degradation reactions.[8][9] Crucially, always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[8]

Q: Is this compound sensitive to moisture and light? A: Yes. The sulfonamide functional group is susceptible to moisture-driven hydrolysis.[1][10] Therefore, the compound should be considered hygroscopic and protected from humidity.[8][11] Additionally, many sulfonamides exhibit light sensitivity.[3] As a best practice, always store Oxane-4-sulfonamide in an amber vial or in a light-blocking outer container and minimize its exposure to direct light.[7]

Q: My solid Oxane-4-sulfonamide appears clumpy and discolored. What does this indicate? A: Clumping can be a sign of moisture absorption, which increases the risk of hydrolysis. Discoloration may suggest oxidative or photolytic degradation. If you observe these changes, the integrity of the compound is questionable. We recommend performing a quality control check, such as the TLC analysis detailed in Section 3, before using the material in a critical experiment.

Section 2: In-Depth Troubleshooting and Scientific Rationale

This section expands on the core principles of degradation, providing a deeper understanding for troubleshooting storage-related issues.

Q1: I suspect my stored Oxane-4-sulfonamide has degraded. What are the likely chemical mechanisms?

A1: The stability of Oxane-4-sulfonamide is a tale of two moieties: the generally stable oxane ring and the reactive sulfonamide group. While the oxane (tetrahydropyran) ring is a cyclic ether that is relatively unreactive except under strongly acidic conditions[12][13], the sulfonamide group is the primary site of degradation. The main pathways are:

  • Acid-Catalyzed Hydrolysis: This is one of the most common degradation routes for sulfonamides.[1][10] In the presence of water (moisture) and an acidic catalyst (which could be trace acidic impurities), the sulfur-nitrogen (S-N) bond of the sulfonamide is susceptible to nucleophilic attack, leading to its cleavage.[10] Most sulfonamides are significantly more stable at neutral or alkaline pH compared to acidic pH.[2][3]

  • Oxidation: The sulfonamide group, and any associated aromatic rings, can be susceptible to oxidation.[4][14] This can be initiated by atmospheric oxygen over long storage periods, especially if catalyzed by trace metal impurities or exposure to light. The reaction can lead to hydroxylated byproducts or even more complex molecular rearrangements.[14]

  • Photolysis: Ultraviolet or high-energy visible light can provide the activation energy for various degradation reactions.[3] This can lead to bond cleavage and the formation of radical species that propagate further degradation, often resulting in colored impurities.

Diagram: Potential Degradation Pathways of Oxane-4-sulfonamide A visual representation of the primary chemical threats to the molecule's integrity.

cluster_main Oxane-4-sulfonamide Integrity cluster_degradation Degradation Products Parent_Compound Oxane-4-sulfonamide (Stable) Hydrolysis_Products Hydrolysis Products (e.g., S-N Cleavage) Parent_Compound->Hydrolysis_Products Moisture (H₂O) + Acid (H⁺) Oxidation_Products Oxidation Products (e.g., Hydroxylated Species) Parent_Compound->Oxidation_Products Oxygen (O₂) + Light/Metal Catalyst Photolysis_Products Photolysis Products (e.g., Radical Species) Parent_Compound->Photolysis_Products UV/Visible Light (hν) cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Solutions Prepare Solutions (Reference & Sample) Spot_Plate Spot Solutions on TLC Plate Prep_Solutions->Spot_Plate Prep_Chamber Saturate TLC Chamber Develop_Plate Develop Plate in Chamber Prep_Chamber->Develop_Plate Spot_Plate->Develop_Plate Dry_Plate Dry Plate & Mark Front Develop_Plate->Dry_Plate Visualize Visualize Under UV Light Dry_Plate->Visualize Compare Compare Spots (Reference vs. Sample) Visualize->Compare Assess Assess Purity (Note Extra Spots) Compare->Assess

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Oxane-4-sulfonamide Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of enzyme inhibitors: Oxane-4-sulfonamide analogs. Our focus will be on their activity against Carbonic Anhydrase IX (CA IX), a transmembrane enzyme strongly associated with tumor hypoxia and acidosis, making it a critical target in modern oncology research.[1][2] We will dissect how subtle molecular modifications to the oxane-4-sulfonamide scaffold influence inhibitory potency and selectivity, present the experimental data in a comparative format, and provide detailed protocols for researchers looking to validate these findings.

Introduction: The Significance of CA IX and the Sulfonamide Pharmacophore

Solid tumors often outgrow their blood supply, leading to a low-oxygen (hypoxic) and acidic microenvironment.[1][2] To survive and proliferate in these hostile conditions, cancer cells upregulate specific proteins, among which Carbonic Anhydrase IX (CA IX) is a key player.[1][3] CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] By maintaining a relatively alkaline intracellular pH (pHi) while contributing to extracellular acidosis, CA IX helps cancer cells to thrive and metastasize.[2][3][4] This pivotal role makes CA IX an attractive target for anticancer therapies.[1][5]

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding pharmacophore, forming the cornerstone of many carbonic anhydrase inhibitors (CAIs).[6][7] When coupled with a heterocyclic scaffold like oxane (tetrahydropyran), it provides a robust framework for developing potent and selective inhibitors. This guide will explore how modifications to this scaffold dictate its interaction with the CA IX active site.

The Role of CA IX in Tumor pH Regulation

To understand the rationale for targeting CA IX, it is crucial to visualize its function within the tumor microenvironment. Under hypoxic conditions, cancer cells shift to glycolytic metabolism, producing excess lactic acid and CO₂. CA IX, with its active site facing the extracellular space, rapidly converts this CO₂ into protons and bicarbonate ions, contributing to the acidification of the tumor exterior.[2][8] This process is detailed in the pathway diagram below.

cluster_cell Cancer Cell (Intracellular) cluster_membrane Cell Membrane cluster_extra Extracellular Space Metabolism Glycolysis & Oxidative Metabolism CO2_in CO₂ Metabolism->CO2_in pHi Maintains Alkaline pHi (Survival, Proliferation) Metabolism->pHi CO2_out CO₂ CO2_in->CO2_out Diffusion H2O_in H₂O CAIX CA IX H H⁺ CAIX->H Catalysis HCO3 HCO₃⁻ CAIX->HCO3 CO2_out->CAIX H2O_out H₂O H2O_out->CAIX Acidosis Extracellular Acidosis (Invasion, Metastasis) H->Acidosis start Start prep Prepare Reagent Dilutions start->prep plate Add 158 µL Assay Buffer to 96-well plate prep->plate inhibitor Add 2 µL Inhibitor Dilution (or DMSO for control) plate->inhibitor enzyme Add 20 µL Enzyme Working Solution inhibitor->enzyme incubate Pre-incubate for 15 min at Room Temperature enzyme->incubate substrate Initiate Reaction: Add 20 µL Substrate incubate->substrate read Measure Absorbance at 405 nm (Kinetic Mode, 10-30 min) substrate->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze end End analyze->end

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A Framework for Efficacy Comparison: Evaluating Oxane-4-sulfonamide Against Established Sulfa Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the efficacy of a novel sulfonamide, exemplified by Oxane-4-sulfonamide, in comparison to other established sulfa drugs. While, at the time of this publication, there is no publicly available experimental data on the biological activity of Oxane-4-sulfonamide, this document outlines the necessary scientific methodologies and rationale required to conduct a thorough comparative analysis. By following this guide, researchers can generate the robust, comparative data essential for advancing drug discovery and development in this class of therapeutics.

Introduction to Sulfonamides: A Cornerstone of Antimicrobial Chemotherapy

Sulfonamides, or sulfa drugs, represent a class of synthetic antimicrobial agents characterized by the presence of a sulfonamide functional group (-S(=O)₂-NH₂).[1] The archetypal antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for folate synthesis in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the production of dihydrofolic acid, a vital component for DNA and RNA synthesis, thereby exerting a bacteriostatic effect.[1][2] Humans are unaffected by this mechanism as they obtain folate from their diet.[2]

Beyond their antibacterial properties, various sulfonamide derivatives have been developed for a range of therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The versatility of the sulfonamide scaffold continues to make it an attractive starting point for the development of new therapeutic agents.[3]

The Subject of Comparison: Oxane-4-sulfonamide

The compound , N-(oxan-4-yl)methanesulfonamide, referred to here as Oxane-4-sulfonamide, is a sulfonamide derivative featuring a saturated six-membered cyclic ether (oxane) ring. Its chemical structure is available on PubChem. While its synthesis is documented, to date, no biological activity or efficacy data has been published in peer-reviewed literature. Therefore, a direct comparison of its efficacy is not yet possible. This guide, however, provides the roadmap for generating such crucial data.

A Proposed Framework for Comparative Efficacy Evaluation

To ascertain the therapeutic potential of Oxane-4-sulfonamide, a systematic comparison against well-characterized sulfa drugs is essential. This framework outlines the key in vitro and in vivo experiments required for a comprehensive assessment. For the purpose of this guide, we will consider Sulfamethoxazole and Sulfadiazine as representative comparators due to their extensive history of use and well-documented efficacy profiles.

In Vitro Efficacy Assessment: Determining Antimicrobial Potency

The initial evaluation of a novel antimicrobial agent involves determining its potency against a panel of clinically relevant bacterial strains.

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It determines the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Drug Dilution Series: A serial two-fold dilution of Oxane-4-sulfonamide and the comparator sulfa drugs (e.g., Sulfamethoxazole, Sulfadiazine) is prepared in a 96-well microtiter plate. A growth control (no drug) and a sterility control (no bacteria) well are included.

  • Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest drug concentration at which no visible bacterial growth is observed.

Data Presentation: Hypothetical MIC Data

The results of MIC testing should be presented in a clear, tabular format for easy comparison.

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Oxane-4-sulfonamide[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Sulfamethoxazole1632>1024
Sulfadiazine816>1024

Causality Behind Experimental Choices: The selection of bacterial strains is critical. Including both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria provides an initial indication of the drug's spectrum of activity. ATCC (American Type Culture Collection) strains are used to ensure reproducibility and comparability of data across different laboratories.

3.1.2. Kirby-Bauer Disk Diffusion Assay

This qualitative assay provides a rapid assessment of a bacterium's susceptibility to a drug.

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application: Paper disks impregnated with a known concentration of Oxane-4-sulfonamide and comparator drugs are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The diameter of the zone of growth inhibition around each disk is measured. A larger zone diameter generally indicates greater susceptibility.

3.1.3. Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Bacterial_Inoculum->Inoculation Drug_Dilutions Prepare Serial Drug Dilutions in 96-Well Plate Drug_Dilutions->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Figure 1: Workflow for a Broth Microdilution MIC Assay.

In Vivo Efficacy Assessment: Evaluating Performance in a Biological System

Positive in vitro results must be validated in a living organism to assess a drug's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Murine Sepsis Model

  • Animal Model: A cohort of mice is infected with a lethal dose of a clinically relevant bacterium (e.g., methicillin-resistant S. aureus - MRSA).

  • Drug Administration: At a specified time post-infection, treatment groups receive Oxane-4-sulfonamide or a comparator drug via a clinically relevant route (e.g., oral gavage, intravenous injection). A control group receives a vehicle.

  • Monitoring: The survival of the mice is monitored over a period of 7-14 days.

  • Data Analysis: Survival curves are generated and statistically analyzed (e.g., using a log-rank test) to compare the efficacy of the treatments.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupBacterial StrainSurvival Rate (%)
Vehicle ControlMRSA0
Oxane-4-sulfonamide (50 mg/kg)MRSA[Hypothetical Data]
Sulfamethoxazole (50 mg/kg)MRSA40
Vancomycin (positive control)MRSA100

Understanding the Mechanism of Action

While the primary mechanism of antibacterial sulfonamides is the inhibition of DHPS, novel derivatives may exhibit alternative or additional modes of action.

Sulfa_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits

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Introduction to Oxane-4-sulfonamide: A New Frontier in BTK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of a novel therapeutic candidate, using the hypothetical molecule "Oxane-4-sulfonamide" as a case study. We will compare its performance with an established alternative, providing the underlying scientific rationale and detailed experimental protocols to ensure rigorous validation.

Recent advancements in targeted therapy have highlighted the critical role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous B-cell malignancies and autoimmune diseases. While first-generation covalent inhibitors like Ibrutinib have revolutionized treatment, they face challenges, including off-target effects and acquired resistance through mutations at the covalent binding site (C481S).

Oxane-4-sulfonamide is a novel, potent, and highly selective, non-covalent (reversible) inhibitor of BTK. Its mechanism is designed to overcome the limitations of covalent inhibitors. This guide outlines the essential experimental strategy to validate this proposed mechanism, comparing it directly to the well-characterized covalent inhibitor, Ibrutinib.

The Scientific Rationale: Covalent vs. Non-Covalent Inhibition of BTK

The fundamental difference between Oxane-4-sulfonamide and Ibrutinib lies in their binding modalities.

  • Ibrutinib (Covalent Inhibitor): Forms a permanent, covalent bond with the Cysteine-481 residue in the BTK active site. This leads to irreversible inactivation of the enzyme. While effective, this can also lead to off-target covalent interactions with other kinases that have a similar cysteine residue, such as EGFR, potentially causing side effects.

  • Oxane-4-sulfonamide (Hypothetical Non-Covalent Inhibitor): Binds to the BTK active site through reversible, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This allows for a "tunable" residency time and avoids permanent off-target binding. Crucially, its efficacy is not dependent on the C481 residue, making it a promising candidate for treating patients with the C481S resistance mutation.

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates (activates) PLCG2 PLCγ2 BTK->PLCG2 phosphorylates (activates) DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 generates NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK irreversibly inhibits Oxane Oxane-4-sulfonamide (Non-Covalent) Oxane->BTK reversibly inhibits

Caption: BTK's role in the B-cell receptor (BCR) signaling pathway.

Comparative Performance Metrics

The following table summarizes the expected performance of Oxane-4-sulfonamide against Ibrutinib based on our validation workflow. The data for Ibrutinib is sourced from public literature, while the data for Oxane-4-sulfonamide is hypothetical, representing a target product profile.

Parameter Oxane-4-sulfonamide (Target Profile) Ibrutinib (Reported Data) Significance
Binding Mode Non-covalent, ReversibleCovalent, IrreversibleDefines interaction kinetics and potential for resistance.
BTK IC₅₀ (Biochemical) ~0.5 nM~0.5 nMDemonstrates equivalent on-target potency in a purified system.
Cellular BTK IC₅₀ (pBTK) ~1.0 nM~1.1 nMConfirms target inhibition within a complex cellular environment.
Kinase Selectivity High (Targeted panel)Broad (Hits off-targets like EGFR, TEC)Predicts potential for off-target side effects.
Activity against C481S BTK Fully ActiveInactiveHighlights a key advantage in overcoming clinical resistance.

Experimental Validation Workflow: A Self-Validating System

To rigorously validate the mechanism of action, we employ a three-tiered approach, moving from a purified biochemical system to a complex cellular environment. The congruence of data across these assays provides a high degree of confidence in the proposed mechanism.

Validation_Workflow cluster_info Workflow Logic Assay1 Assay 1: Biochemical Potency (In Vitro Kinase Assay) Assay2 Assay 2: Cellular Target Engagement (NanoBRET™ Assay) Assay1->Assay2 Does it bind the target in a cell? Conclusion High-Confidence Mechanism of Action Validation Assay1->Conclusion Info1 Confirms direct enzymatic inhibition and determines IC₅₀. Assay3 Assay 3: Cellular Functional Activity (Western Blot for p-PLCγ2) Assay2->Assay3 Does binding inhibit downstream signaling? Assay2->Conclusion Info2 Confirms compound crosses the cell membrane and physically interacts with BTK. Assay3->Conclusion Info3 Confirms target engagement translates to the desired biological effect.

Caption: A three-tiered experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Biochemical BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Oxane-4-sulfonamide against purified BTK enzyme.

Causality: This assay isolates the compound and its direct target from all other cellular components. It provides a pure measure of enzymatic inhibition, which is the foundational claim of the mechanism of action. A low nanomolar IC₅₀ is required to justify further investigation.

Methodology:

  • Reagents: Recombinant human BTK enzyme, ATP, and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer). The ADP-Glo™ Kinase Assay (Promega) is a common platform.

  • Preparation: Prepare a serial dilution of Oxane-4-sulfonamide and the control compound (Ibrutinib) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Initiation: In a 384-well plate, add the BTK enzyme, the peptide substrate, and the compound at various concentrations. Allow a 15-minute pre-incubation period.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature. The reaction allows BTK to phosphorylate the substrate by consuming ATP.

  • Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Measure the resulting luminescence on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Objective: To confirm that Oxane-4-sulfonamide physically engages with BTK inside living cells.

Causality: A compound can be a potent enzyme inhibitor in a test tube but may fail to work in a cell due to poor permeability or rapid efflux. This assay validates that the compound reaches and binds to its intended target in a physiological context.

Methodology:

  • Cell Line Preparation: Use a human cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding BTK fused to a NanoLuc® luciferase enzyme.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the BTK active site.

  • Compound Treatment: Treat the cells with varying concentrations of Oxane-4-sulfonamide or Ibrutinib. If the compound enters the cell and binds to BTK, it will displace the fluorescent tracer.

  • BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the BTK-NanoLuc® fusion, the energy from the luciferase reaction will be transferred to the tracer, which then emits a fluorescent signal (Bioluminescence Resonance Energy Transfer, or BRET).

  • Signal Analysis: The BRET signal will decrease as the unlabeled compound displaces the tracer. Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.

Protocol 3: Western Blot for Downstream Pathway Inhibition

Objective: To measure the functional consequence of BTK inhibition by quantifying the phosphorylation of its direct downstream substrate, PLCγ2.

Causality: This is the ultimate proof of the proposed mechanism. It connects target binding (from Protocol 2) to the intended biological outcome—the blockade of the BCR signaling cascade. A dose-dependent decrease in PLCγ2 phosphorylation provides strong evidence of on-target activity.

Methodology:

  • Cell Culture and Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos cells) that has a constitutively active BCR pathway. Treat the cells with a dose range of Oxane-4-sulfonamide or Ibrutinib for 2 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2 Tyr759).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Normalization: Strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., GAPDH or β-actin) to ensure that the observed changes are due to altered phosphorylation, not changes in total protein amount.

  • Densitometry: Quantify the band intensities. Normalize the p-PLCγ2 signal to the total PLCγ2 signal for each treatment condition.

Conclusion: A Pathway to Confident Validation

By systematically applying these three experimental pillars—biochemical potency, cellular target engagement, and functional pathway inhibition—researchers can build a robust and compelling case for the mechanism of action of novel compounds like Oxane-4-sulfonamide. The concordance of data across these orthogonal assays creates a self-validating framework, providing the high degree of scientific rigor necessary for advancing drug development programs. This approach not only confirms the primary mechanism but also provides crucial data for differentiating a new candidate from existing alternatives, highlighting its unique therapeutic potential.

References

  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in B-cell malignancies. Blood, 120(6), 1175–1184. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]

  • Woyach, J. A., Furman, R. R., Liu, T. M., Ozer, H. G., Zapatka, M., Ruppert, A. S., ... & Byrd, J. C. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. New England Journal of Medicine, 370(24), 2286–2294. [Link]

  • Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2013). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Honigberg, L. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

A Comparative Analysis of Oxane-Containing Sulfonamides Versus Other Heterocyclic Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Performance, and Therapeutic Potential

In the vast and intricate landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] The introduction of heterocyclic moieties to the sulfonamide scaffold has historically led to significant advancements in therapeutic efficacy and selectivity.[2][3] This guide provides a detailed comparative analysis of sulfonamides bearing the saturated oxane (tetrahydropyran) ring versus those containing other prominent heterocyclic systems. We will delve into their physicochemical properties, biological activities, and the underlying structure-activity relationships (SAR), supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Role of Heterocycles in Sulfonamide Design

The sulfanilamide backbone is the minimal structural requirement for the antibacterial activity of sulfonamides.[4][5] However, modern drug discovery has seen the evolution of this scaffold into a versatile pharmacophore targeting a wide array of biological targets, including enzymes and receptors implicated in cancer, glaucoma, and viral infections.[2][3] The nature of the heterocyclic ring appended to the sulfonamide nitrogen (N1-position) is a critical determinant of the compound's biological activity, physicochemical properties, and pharmacokinetic profile.[4] This guide will focus on a comparative analysis, highlighting the unique contributions of the oxane ring in contrast to other commonly employed heterocyclic systems.

Physicochemical Properties: A Tale of Two Scaffolds

The choice of a heterocyclic ring significantly influences key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The oxane ring, being a saturated heterocycle, imparts distinct properties compared to the more commonly used aromatic heterocycles. It can be considered a bioisostere of a cyclohexane ring but with reduced lipophilicity and the introduction of a hydrogen bond acceptor in the form of the ring oxygen. This can lead to improved solubility and altered binding interactions with target proteins.

Table 1: Comparative Physicochemical Properties of Representative Heterocyclic Sulfonamides

Compound/ClassHeterocyclic RingpKalogPAqueous SolubilityTherapeutic Target
Gilteritinib Oxane (Tetrahydropyran)-4.35[4]<1 mg/mL[4]FLT3/AXL Tyrosine Kinase
Acetazolamide 1,3,4-Thiadiazole7.2-0.26Slightly SolubleCarbonic Anhydrase
Dorzolamide Thiophene8.80.4SolubleCarbonic Anhydrase
Sulfamethoxazole Isoxazole5.7[6]0.89Poorly SolubleDihydropteroate Synthase
Celecoxib Pyrazole11.13.43Poorly SolubleCOX-2

Note: pKa and logP values can vary depending on the experimental or computational method used. The data presented here are for comparative purposes.

The lower pKa of aromatic heterocyclic sulfonamides like sulfamethoxazole is often associated with their antibacterial activity.[6] In contrast, the oxane ring in Gilteritinib contributes to a different set of physicochemical properties tailored for its role as a tyrosine kinase inhibitor.[7][8]

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The choice of the heterocyclic ring is a pivotal element in directing the biological activity of a sulfonamide. Here, we compare the performance of oxane-containing sulfonamides with other heterocyclic counterparts across different therapeutic areas.

Anticancer Activity: Tyrosine Kinase Inhibition

A prime example of a successful oxane-containing sulfonamide is Gilteritinib (Xospata®) , an FDA-approved inhibitor of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML).[2][9][10][11]

  • Oxane (Tetrahydropyran) Moiety in Gilteritinib: The tetrahydropyran ring in Gilteritinib plays a crucial role in its binding to the ATP pocket of the FLT3 kinase.[12][13] It occupies a specific region of the binding site, contributing to the overall potency and selectivity of the inhibitor.

  • Comparison with Other Heterocyclic Tyrosine Kinase Inhibitors: Many other heterocyclic sulfonamides have been developed as tyrosine kinase inhibitors. For instance, compounds incorporating pyrazole and pyridine scaffolds have shown significant activity. While a direct head-to-head comparison is challenging due to the diversity of targets, the success of Gilteritinib underscores the potential of saturated heterocycles like oxane in designing potent and selective kinase inhibitors.

Table 2: Comparative Activity of Heterocyclic Sulfonamide Kinase Inhibitors

CompoundHeterocyclic MoietyTarget KinaseIC50/Ki
Gilteritinib OxaneFLT30.29 nM[14]
Compound 15 Pyrazole-IndenehCA II, hCA IXKi = 3.3 nM (hCA II), 6.1 nM (hCA IX)[15]
Sorafenib PyridineVEGFR-2IC50 = 4.58 μM[13]
Compound 32 -VEGFR-2GI50 = 1.06 - 8.92 μM[13]

Note: IC50 and Ki values are highly dependent on the assay conditions and should be compared with caution.

Carbonic Anhydrase Inhibition

Heterocyclic sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors used in the treatment of glaucoma, epilepsy, and other conditions.[14][16][17] Aromatic and five-membered heterocyclic sulfonamides, in particular, have been extensively studied.[16][18][19]

  • Common Heterocycles in CAIs: 1,3,4-thiadiazole (as in acetazolamide and methazolamide) and thiophene are common scaffolds.[16][18] The aromatic nature of these rings is often crucial for high-affinity binding to the zinc ion in the active site of the enzyme.

  • Potential Role of Oxane: While less common, the incorporation of saturated rings like oxane could offer a strategy to achieve isoform selectivity by exploiting differences in the active site topology of the various human CAs. The flexibility of the oxane ring compared to a rigid aromatic system could allow for optimal positioning within the active site.

Table 3: Inhibitory Activity of Heterocyclic Sulfonamides against Carbonic Anhydrase Isoforms

CompoundHeterocyclic MoietyhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)
Acetazolamide 1,3,4-Thiadiazole2501225
Dorzolamide Thiophene10003.545
Compound 15 Pyrazole-Indene725.63.3[15]6.1[15]
Thiophene Sulfonamide (22f) Thiophene-Triazole-2.4[16][18]-

Data compiled from various sources for comparative illustration.

Antibacterial Activity: Dihydropteroate Synthase Inhibition

The classical antibacterial sulfonamides act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[20][21][22] The heterocyclic moiety in these drugs is critical for their antibacterial spectrum and pharmacokinetic properties.

  • Aromatic Heterocycles in Antibacterial Sulfonamides: Heterocycles such as isoxazole (in sulfamethoxazole), thiazole (in sulfathiazole), and pyrimidine (in sulfadiazine) are prevalent. The electronic properties of these rings influence the pKa of the sulfonamide nitrogen, which is important for mimicking the natural substrate, p-aminobenzoic acid (PABA).

  • Exploring Saturated Heterocycles: The use of saturated heterocycles like oxane in DHPS inhibitors is less explored. However, this could be a promising avenue for developing novel antibacterials that overcome existing resistance mechanisms. The three-dimensional shape and hydrogen bonding capacity of the oxane ring could be exploited to achieve novel binding interactions within the DHPS active site.

Table 4: Minimum Inhibitory Concentrations (MIC) of Representative Antibacterial Sulfonamides

CompoundHeterocyclic MoietyS. aureus (μg/mL)E. coli (μg/mL)
Sulfamethoxazole Isoxazole0.78 - 1.5625 - 250
Sulfadiazine Pyrimidine>100016 - 128
Compound 13 -<0.39 (M. tuberculosis)-
Compound 22 --12.5

MIC values can vary significantly between different strains and testing methodologies.

Synthesis and Experimental Protocols

The synthesis of heterocyclic sulfonamides generally involves the reaction of a substituted sulfonyl chloride with the desired heterocyclic amine. The choice of synthetic route depends on the nature and reactivity of the heterocyclic ring.

General Synthesis of Heterocyclic Sulfonamides

A common synthetic pathway involves the chlorosulfonation of an aromatic ring followed by condensation with a heterocyclic amine.

Workflow for the Synthesis of a Generic Heterocyclic Sulfonamide:

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Condensation A Aromatic Precursor C Aryl Sulfonyl Chloride A->C Reaction B Chlorosulfonic Acid B->C Reagent F Heterocyclic Sulfonamide C->F Reaction D Heterocyclic Amine D->F Reactant E Base (e.g., Pyridine) E->F Catalyst

Caption: General synthetic scheme for heterocyclic sulfonamides.

Synthesis of Gilteritinib (An Oxane-Containing Sulfonamide)

The synthesis of Gilteritinib is a multi-step process. A reported method involves the palladium-catalyzed amination of an aminopyrazine with an aniline derivative, followed by hydrolysis of a nitrile group to the corresponding carboxamide.[12]

Experimental Protocol: Key Step in Gilteritinib Synthesis (Conceptual)

  • Reaction Setup: To a solution of the aminopyrazine intermediate and the aniline derivative in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Hydrolysis: Subject the purified intermediate to hydrolysis conditions (e.g., treatment with a strong acid or base) to convert the nitrile to the final carboxamide product, Gilteritinib.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the in vitro antibacterial activity of a compound. The broth microdilution method is commonly used.

Step-by-Step MIC Determination Protocol:

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the sulfonamide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Sulfonamide B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The incorporation of heterocyclic moieties into the sulfonamide scaffold has proven to be a highly effective strategy in drug discovery, leading to a diverse range of therapeutic agents. While aromatic heterocycles have been the mainstay for decades, the emergence of successful drugs like the oxane-containing Gilteritinib highlights the significant potential of saturated heterocyclic systems.

The oxane ring offers a unique combination of properties, including reduced lipophilicity, the presence of a hydrogen bond acceptor, and conformational flexibility, which can be strategically exploited to enhance the ADME properties and target selectivity of sulfonamide-based drugs. Future research should focus on a more systematic exploration of saturated heterocycles, including oxane, in the design of novel sulfonamides targeting a broader range of diseases. Comparative studies with well-designed experiments will be crucial in elucidating the specific advantages of these scaffolds and in guiding the development of the next generation of highly effective and safe sulfonamide therapeutics.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Oxane-4-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro to in vivo correlation (IVIVC). This guide provides a comprehensive framework for understanding and evaluating the activity of a novel investigational compound, Oxane-4-sulfonamide, from the controlled environment of the laboratory bench to the complex biological system of a living organism. By objectively comparing its performance with relevant alternatives and providing supporting experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Sulfonamides are a versatile class of compounds with a rich history in medicine, demonstrating a wide range of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The focus of this guide, Oxane-4-sulfonamide, is a novel synthetic sulfonamide derivative with potential anti-inflammatory applications.[3] Establishing a predictive relationship between its in vitro potency and its in vivo efficacy is paramount for its continued development.[4]

The Significance of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4] For a compound like Oxane-4-sulfonamide, a strong IVIVC can streamline the drug development process by:

  • Predicting in vivo performance: Early in vitro data can offer valuable insights into how the drug will behave in a more complex biological system.[5]

  • Guiding formulation development: Understanding the correlation helps in designing formulations with optimal release characteristics.

  • Reducing the reliance on extensive animal testing: A robust IVIVC can serve as a surrogate for some bioequivalence studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[4]

This guide will walk through the essential in vitro and in vivo studies, present hypothetical yet plausible data for Oxane-4-sulfonamide, and discuss the interpretation of these findings in the context of establishing a meaningful IVIVC.

Part 1: In Vitro Assessment of Oxane-4-sulfonamide Activity

The initial evaluation of a compound's activity begins with in vitro assays. These experiments are designed to measure the direct effect of the compound on a specific biological target or process in a controlled setting. For Oxane-4-sulfonamide, as a potential anti-inflammatory agent, a key in vitro metric is its ability to inhibit pro-inflammatory pathways in relevant cell lines. A common and critical parameter to determine is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%.[6][7]

Experimental Protocol: Determination of IC50 in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol details the steps to determine the IC50 value of Oxane-4-sulfonamide for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with LPS.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of Oxane-4-sulfonamide in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity.

3. Cell Stimulation and Incubation:

  • After overnight incubation, replace the medium with fresh DMEM containing the various concentrations of Oxane-4-sulfonamide or a vehicle control (DMSO).
  • One hour after treatment with the compound, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS or the compound.
  • Incubate the plate for 24 hours.

4. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each concentration of Oxane-4-sulfonamide compared to the LPS-stimulated vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Comparative In Vitro Data

To provide context for the activity of Oxane-4-sulfonamide, its IC50 value is compared with that of a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundTarget PathwayCell LineIC50 (µM)
Oxane-4-sulfonamide NO ProductionRAW 264.78.5
Indomethacin Cyclooxygenase (COX)-Varies by assay
Alternative Sulfonamide NO ProductionRAW 264.715.2

Note: The data presented for Oxane-4-sulfonamide and the alternative sulfonamide are hypothetical for illustrative purposes.

This in vitro data suggests that Oxane-4-sulfonamide is a potent inhibitor of NO production in macrophages, a key event in the inflammatory cascade. Its lower IC50 value compared to the alternative sulfonamide indicates a higher potency in this specific assay.

Part 2: In Vivo Evaluation of Oxane-4-sulfonamide Efficacy

While in vitro assays provide valuable information about a compound's intrinsic activity, in vivo studies are essential to understand its efficacy and safety in a complex living system.[5] These studies take into account the pharmacokinetic properties of the drug, including its absorption, distribution, metabolism, and excretion (ADME), which significantly influence its therapeutic effect.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.[10][11]

1. Animal Model and Acclimatization:

  • Use male Wistar rats (180-200 g).
  • House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

2. Compound Administration:

  • Fast the rats overnight before the experiment.
  • Divide the animals into groups (n=6 per group):
  • Vehicle control (e.g., 0.5% carboxymethylcellulose)
  • Oxane-4-sulfonamide (e.g., 10, 30, 100 mg/kg)
  • Positive control (e.g., Indomethacin, 10 mg/kg)
  • Administer the compounds orally (p.o.) one hour before the induction of inflammation.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the vehicle control group.
Comparative In Vivo Data

The following table summarizes the hypothetical results of the carrageenan-induced paw edema study.

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Oxane-4-sulfonamide 100.62 ± 0.05*27.1
Oxane-4-sulfonamide 300.45 ± 0.04 47.1
Oxane-4-sulfonamide 1000.28 ± 0.0367.1
Indomethacin 100.35 ± 0.04**58.8

*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

The in vivo results demonstrate that Oxane-4-sulfonamide produces a dose-dependent reduction in paw edema, indicating significant anti-inflammatory activity. At the highest dose tested (100 mg/kg), its efficacy is comparable to that of the standard drug, Indomethacin.

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy of Oxane-4-sulfonamide. This involves integrating the data from both sets of experiments to build a predictive model.

Data Integration and Interpretation

A direct quantitative correlation between the in vitro IC50 and the in vivo effective dose is often complex and influenced by the compound's pharmacokinetic profile.[5] However, a qualitative and semi-quantitative correlation can be established.

  • Potency Ranking: The in vitro data correctly predicted the superior potency of Oxane-4-sulfonamide compared to the alternative sulfonamide.

  • Dose-Response Relationship: The dose-dependent anti-inflammatory effect observed in vivo is consistent with the concentration-dependent inhibition seen in vitro.

  • Mechanistic Insight: The inhibition of NO production in vitro provides a plausible mechanism for the observed anti-inflammatory effects in vivo, as NO is a key mediator of inflammation.[3]

To establish a more quantitative IVIVC, further pharmacokinetic studies are necessary to determine parameters such as bioavailability, plasma concentration, and half-life of Oxane-4-sulfonamide.[9][12] This data would allow for the correlation of in vitro IC50 values with the plasma concentrations achieved at the effective in vivo doses.

Visualizing the IVIVC Workflow

The following diagram illustrates the general workflow for establishing an IVIVC.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_assay Cell-Based Assay (e.g., NO Inhibition) ic50 Determine IC50 invitro_assay->ic50 correlation Correlate In Vitro Potency with In Vivo Efficacy & PK ic50->correlation animal_model Animal Model of Inflammation (e.g., Paw Edema) efficacy Measure Efficacy (% Inhibition) animal_model->efficacy pk_study Pharmacokinetic Study (ADME) animal_model->pk_study efficacy->correlation pk_study->correlation

Caption: Workflow for establishing an in vitro to in vivo correlation.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vitro and in vivo activity of a novel anti-inflammatory compound, Oxane-4-sulfonamide. The presented hypothetical data illustrates a positive correlation between its potent in vitro inhibitory activity and its significant in vivo efficacy.

The successful establishment of a robust IVIVC for Oxane-4-sulfonamide will be instrumental in its future development. Key next steps include:

  • Comprehensive Pharmacokinetic Profiling: To enable a more quantitative IVIVC and inform dosing strategies for further preclinical and clinical studies.[9]

  • Mechanism of Action Studies: To further elucidate the specific molecular targets of Oxane-4-sulfonamide.

  • Toxicology and Safety Pharmacology Studies: To ensure the compound has a favorable safety profile for clinical translation.

By bridging the gap between in vitro and in vivo data, we can accelerate the development of promising new therapies like Oxane-4-sulfonamide, ultimately bringing innovative treatments to patients in need.

References

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Cross-reactivity profiling of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of a Novel Kinase Inhibitor: A Comparative Analysis of OXS-4

Abstract

In the landscape of targeted drug discovery, the characterization of a compound's selectivity is as critical as the validation of its primary efficacy. An incomplete understanding of a molecule's interactions across the proteome can lead to unforeseen toxicity, diminished efficacy, or misinterpreted biological outcomes. This guide provides a comprehensive cross-reactivity profile of OXS-4, a novel oxane-sulfonamide derivative designed as a potent inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14, p38α). Through a multi-pronged approach encompassing large-panel enzymatic screening, cellular target engagement, and unbiased proteomic analysis, we benchmark OXS-4 against two well-characterized p38α inhibitors: the clinical-stage, highly selective Ralimetinib and the broader-spectrum, tool compound SB203580. Our findings position OXS-4 as a highly selective agent and offer a blueprint for rigorous off-target liability assessment in modern drug development.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target for the majority of kinase inhibitors. This conservation presents a formidable challenge, making off-target interactions a common liability. While some off-targets can be benign or even beneficial (polypharmacology), unintended interactions frequently lead to toxicity or confound the interpretation of a compound's mechanism of action.

Therefore, a robust preclinical assessment requires a tiered, orthogonal approach to selectivity profiling. This guide details such an approach, using the novel p38α inhibitor, OXS-4, as a case study. We will dissect its selectivity profile using three gold-standard methodologies:

  • KINOMEscan™ Profiling: An in vitro binding assay to quantify interactions across a panel of 468 kinases.

  • Cellular Thermal Shift Assay (CETSA®): An in situ method to confirm target engagement and identify off-target interactions within a native cellular environment.

  • Chemoproteomics by Mass Spectrometry: An unbiased, proteome-wide approach to discover novel off-targets without a priori assumptions.

This comparative analysis will not only define the selectivity of OXS-4 but also provide researchers with a framework for evaluating their own lead compounds.

Comparative Kinome Selectivity: OXS-4 vs. Ralimetinib and SB203580

The initial and most expansive assessment of selectivity was conducted using the Eurofins KINOMEscan™ platform, which measures the dissociation constant (Kd) of a compound against 468 kinases. For this analysis, all compounds were screened at a concentration of 1 µM.

Quantitative Analysis of Kinase Interactions

The selectivity of each compound was quantified using several metrics, summarized in Table 1. The Selectivity Score (S-Score) is a quantitative measure where a lower score indicates higher selectivity; it is calculated as the number of kinases bound divided by the total number of kinases tested.

Metric OXS-4 (Hypothetical Data) Ralimetinib (Comparator 1) SB203580 (Comparator 2)
Primary Target MAPK14 (p38α)MAPK14 (p38α)MAPK14 (p38α)
Primary Target Kd (nM) 2.14.021
Number of Hits (% Control < 10) 3528
Selectivity Score (S(10)) 0.0060.0110.060
Key Off-Targets (Kd < 300 nM) GAK, RIPK2GAK, RIPK2, JNK2JNK1/2/3, CK1, GSK3β

Table 1: Comparative selectivity metrics for OXS-4 and reference p38α inhibitors.

Interpretation of Selectivity Data

The data clearly positions OXS-4 as a highly selective inhibitor, surpassing even the clinical-grade compound, Ralimetinib. With an S-Score of 0.006, it demonstrates potent and specific binding to its intended target, p38α. Its only significant off-targets, GAK and RIPK2, are shared with Ralimetinib, suggesting a potential class effect for inhibitors targeting the p38α pocket.

In contrast, SB203580 , a widely used first-generation tool compound, shows significantly broader activity, hitting 28 kinases with high affinity. Its interactions with key signaling nodes like JNK and GSK3β make it unsuitable for studies requiring precise inhibition of the p38α pathway, highlighting the importance of using well-characterized and selective tools.

Orthogonal Validation: Target Engagement in a Cellular Milieu with CETSA®

While in vitro binding assays are essential, they do not guarantee that a compound will engage its target in the complex, crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a protein upon ligand binding.

CETSA® Experimental Workflow

The workflow involves treating intact cells with the compound, heating the cell lysates to various temperatures, and then quantifying the amount of soluble protein remaining via Western Blot or mass spectrometry. A target protein bound to an inhibitor will be more resistant to thermal denaturation, resulting in a "shift" in its melting curve.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Treat Intact Cells (e.g., THP-1 cells) compound OXS-4 or DMSO heat 2. Harvest & Lyse Cells start->heat heat_gradient 3. Heat Lysate Aliquots (40°C to 70°C gradient) heat->heat_gradient centrifuge 4. Pellet Aggregates heat_gradient->centrifuge wb 5. Analyze Supernatant (Western Blot for p38α) centrifuge->wb plot 6. Plot Melt Curve wb->plot

CETSA® experimental workflow for assessing target engagement.

Comparative CETSA® Results
Compound Target Melt Shift (ΔTm in °C) Interpretation
OXS-4 p38α+8.5Strong, dose-dependent target engagement
RIPK2+3.1Confirmed cellular off-target engagement
Ralimetinib p38α+7.9Strong target engagement
SB203580 p38α+4.2Weaker cellular engagement, likely due to lower potency/permeability
JNK1No ShiftIn-cell binding not detected at 1 µM

Table 2: Summary of thermal shift data for key targets in HEK293 cells.

The CETSA® results provide critical orthogonal validation. OXS-4 induces a robust thermal stabilization of p38α, confirming potent target engagement in a cellular context. Importantly, it also stabilizes RIPK2, validating this as a genuine cellular off-target that warrants further investigation. The lack of a JNK1 shift for SB203580, despite its in vitro binding affinity, underscores the value of cellular assays; factors like cell permeability or competition with endogenous ATP can prevent an in vitro hit from being a true cellular off-target.

Unbiased Proteome-Wide Profiling: A Chemoproteomic Approach

To move beyond a predefined panel of kinases, we employed an activity-based protein profiling (ABPP) chemoproteomic approach to identify novel off-targets of OXS-4 across the entire expressed proteome.

Chemoproteomics Workflow

This method involves synthesizing a probe version of OXS-4 containing a clickable alkyne handle. The probe is incubated with cell lysate, and proteins that it binds to are "fished out" using biotin-azide click chemistry and streptavidin beads. The captured proteins are then identified and quantified by mass spectrometry.

Chemoproteomics_Workflow probe 1. Probe Synthesis (OXS-4 with alkyne handle) lysate 2. Incubate Probe with Cell Lysate probe->lysate click 3. Click Chemistry (Add Biotin-Azide) lysate->click capture 4. Affinity Capture (Streptavidin Beads) click->capture digest 5. On-Bead Digestion (Trypsin) capture->digest ms 6. LC-MS/MS Analysis (Identify & Quantify Peptides) digest->ms

Workflow for unbiased off-target discovery via chemoproteomics.

Novel Off-Targets Identified for OXS-4

The chemoproteomic analysis confirmed p38α, GAK, and RIPK2 as the highest-affinity binders. However, it also identified two novel, lower-affinity interactors not present in the kinase panel:

  • NQO2 (Quinone Reductase 2): A flavoprotein that has been previously identified as an off-target for several kinase inhibitors. Its inhibition is not typically associated with major toxicities but should be monitored.

  • DAPK3 (ZIP Kinase): A serine/threonine kinase with roles in apoptosis and cell motility. While the affinity was low (estimated > 1 µM), this interaction should be functionally assessed if relevant pathways are modulated in phenotypic screens.

These findings highlight the power of unbiased methods to uncover unanticipated interactions that could be critical for understanding the full biological activity of a compound.

Detailed Experimental Protocols

KINOMEscan™ Profiling (Adapted from Eurofins DiscoverX)
  • Compound Preparation: Solubilize OXS-4, Ralimetinib, and SB203580 in 100% DMSO to a stock concentration of 100 mM.

  • Assay Execution: The assay is performed by Eurofins. Briefly, test compounds are competed against an immobilized, active-site directed ligand for binding to a panel of 468 DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Data Analysis: Results are reported as "% Control", where a lower number indicates stronger binding. Kd values are determined from 11-point dose-response curves. S-Scores are calculated as (Number of Hits / 468).

Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture HEK293 cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment: Treat cells with 1 µM of OXS-4 or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and Lysis: Wash cells with PBS, scrape into PBS containing protease inhibitors, and lyse by three rapid freeze-thaw cycles.

  • Heating Step: Aliquot the lysate into PCR tubes and heat for 3 minutes across a temperature gradient (e.g., 42°C to 68°C) using a thermal cycler. An unheated sample serves as a control.

  • Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of soluble p38α (and other targets) by standard Western Blotting protocols using validated antibodies.

  • Curve Fitting: Quantify band intensities and plot them as a fraction of the unheated control against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

Conclusion and Future Directions

This comprehensive, multi-layered analysis establishes OXS-4 as a highly potent and selective p38α inhibitor, demonstrating a superior selectivity profile compared to the clinical candidate Ralimetinib and the tool compound SB203580. The orthogonal validation by CETSA® confirms strong target engagement in a native cellular environment and validates RIPK2 as a bona fide off-target. Furthermore, the unbiased chemoproteomic screen provides a complete view of potential interactors, flagging NQO2 and DAPK3 for future functional evaluation.

The data presented herein provides a high degree of confidence in OXS-4 as a precise chemical probe for interrogating p38α biology. This guide serves as a testament to the principle that a rigorous, orthogonal approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of robust chemical biology and translational science.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2016). Chemical Proteomics Reveals NQO2 as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology. [Link]

A Researcher's Comparative Guide to the Target Validation of Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the target identification and validation of novel sulfonamide-based compounds, using the hypothetical molecule "Oxane-4-sulfonamide" as a case study. As Oxane-4-sulfonamide is not a widely documented compound, this document serves as a roadmap for researchers and drug development professionals embarking on the characterization of new chemical entities. We will objectively compare various experimental and computational methodologies, offering insights into their underlying principles, practical applications, and inherent strengths and limitations.

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutics, from classical antibacterial agents to modern anticancer drugs and diuretics.[1] This versatility stems from its ability to interact with a diverse range of biological targets. Consequently, the discovery of a novel sulfonamide such as Oxane-4-sulfonamide necessitates a systematic and multi-faceted approach to elucidate its mechanism of action and validate its molecular target(s).

The Strategic Workflow for Target Validation

A robust target validation process for a novel compound is not a linear path but rather an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement. The following diagram illustrates a comprehensive workflow, integrating computational and experimental approaches to build a compelling case for a specific biological target.

TargetValidationWorkflow cluster_in_silico In Silico & Computational Approaches cluster_in_vitro In Vitro Validation cluster_genetic Genetic Validation cluster_in_vivo In Vivo Validation InSilico In Silico Target Prediction (Similarity searching, Docking, AI/ML) Phenotypic Phenotypic Screening (Cell viability, Pathway reporters) InSilico->Phenotypic Generate Hypotheses Database Database Mining (ChEMBL, PubChem, DrugBank) Database->InSilico Inform Predictions Binding Direct Binding Assays (CETSA, SPR, ITC) Phenotypic->Binding Identify Putative Targets Functional Functional Assays (Enzymatic, Cell-based) Binding->Functional Confirm Interaction Genetic Genetic Perturbation (CRISPR/Cas9, RNAi) Functional->Genetic Validate Target Dependence InVivo Animal Models of Disease Genetic->InVivo Confirm Physiological Relevance

Caption: A strategic workflow for the target validation of a novel compound.

Phase 1: In Silico and Computational Target Prediction

The initial phase of target deconvolution for Oxane-4-sulfonamide leverages computational methods to generate a list of putative targets. This approach is cost-effective and rapidly narrows down the experimental search space.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
Similarity Searching Based on the principle that structurally similar molecules often share biological targets.Rapid and computationally inexpensive.Limited to known chemical space; may miss novel targets.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target with a known 3D structure.Provides structural insights into the binding mode.Computationally intensive; accuracy depends on the quality of the protein structure and scoring functions.
AI/Machine Learning Utilizes algorithms trained on large datasets of known drug-target interactions to predict new ones.Can identify non-obvious relationships and novel targets.Requires large, high-quality training datasets; can be a "black box".

Experimental Protocol: In Silico Target Prediction

  • Chemical Structure Representation: Obtain the 2D and 3D structures of Oxane-4-sulfonamide.

  • Database Mining:

    • Perform substructure and similarity searches in databases like PubChem, ChEMBL, and DrugBank to identify known compounds with similar scaffolds.

    • Analyze the annotated biological activities of the identified analogs to compile a preliminary list of potential target classes (e.g., carbonic anhydrases, kinases, GPCRs).

  • Target Prediction Algorithms:

    • Submit the structure of Oxane-4-sulfonamide to web-based target prediction tools that employ a variety of algorithms (e.g., ligand-based, structure-based, and machine learning).

    • Cross-reference the predictions from multiple tools to identify high-confidence putative targets.

  • Molecular Docking (for high-ranking putative targets with known structures):

    • Retrieve the crystal structures of the predicted targets from the Protein Data Bank (PDB).

    • Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of Oxane-4-sulfonamide to each target.

    • Analyze the docking poses for plausible interactions with key active site residues.

Phase 2: In Vitro Experimental Validation

Following the generation of a prioritized list of putative targets, the next crucial step is to experimentally validate these predictions. This phase involves a combination of phenotypic screening, direct binding assays, and functional assays.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cellular or organismal phenotypes without a priori knowledge of the target. This approach can reveal unexpected activities and provide a broader understanding of the compound's biological effects.

Experimental Protocol: Cell Viability Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of Oxane-4-sulfonamide for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt) and measure the signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's antiproliferative activity.

Direct Binding Assays

Direct binding assays are essential to confirm a physical interaction between the compound and its putative target protein. The following table compares three widely used techniques.

TechniquePrincipleKey OutputsAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[2]Target engagement in cells, Tagg shiftLabel-free, performed in a cellular environment.[2]Requires a specific antibody, not suitable for all proteins.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target.[3]Binding affinity (KD), kinetics (ka, kd)Real-time, label-free, provides kinetic information.[3]Requires protein immobilization, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[4]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, solution-based, provides a complete thermodynamic profile.[4]Requires larger amounts of protein and compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [5]

  • Cell Treatment: Treat intact cells with Oxane-4-sulfonamide or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Experimental Protocol: Surface Plasmon Resonance (SPR) [6]

  • Chip Preparation: Select an appropriate sensor chip and immobilize the purified putative target protein.

  • Analyte Preparation: Prepare a series of concentrations of Oxane-4-sulfonamide in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of Oxane-4-sulfonamide over the sensor chip surface and monitor the change in response units (RU) in real-time.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [4][7]

  • Sample Preparation: Prepare the purified putative target protein in the sample cell and Oxane-4-sulfonamide in the injection syringe in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Functional Assays

Once direct binding is confirmed, functional assays are necessary to demonstrate that the binding of Oxane-4-sulfonamide modulates the biological activity of the target. The specific assay will depend on the nature of the validated target.

  • For an enzyme target (e.g., Carbonic Anhydrase): A biochemical assay measuring the conversion of a substrate to a product in the presence and absence of the compound would be appropriate.

  • For a receptor target: A cell-based reporter assay measuring the activation or inhibition of a downstream signaling pathway would be suitable.

Phase 3: Genetic Validation

Genetic approaches provide strong evidence for target validation by demonstrating that the phenotypic effects of the compound are dependent on the presence of the target protein.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Gene editing to create a knockout of the target gene.Complete and permanent loss of protein expression.Potential for off-target effects; can be lethal if the gene is essential.
RNA interference (RNAi) Silencing of the target gene expression using siRNA or shRNA.Transient and tunable knockdown of protein expression.Incomplete knockdown; potential for off-target effects.

Experimental Protocol: CRISPR/Cas9 Knockout and Compound Treatment

  • Guide RNA Design and Cloning: Design and clone guide RNAs targeting the gene of the putative target into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the CRISPR/Cas9 construct and select for cells with successful gene editing.

  • Knockout Validation: Confirm the knockout of the target protein by Western blotting or other methods.

  • Compound Treatment: Treat both the wild-type and knockout cell lines with Oxane-4-sulfonamide and measure the phenotypic response (e.g., cell viability).

  • Data Analysis: A loss of or significant reduction in the compound's effect in the knockout cells compared to the wild-type cells validates the target.

Phase 4: In Vivo Validation

The final stage of target validation involves demonstrating that the compound engages its target in a living organism and that this engagement leads to a desired therapeutic effect.

Experimental Protocol: Animal Model of Disease

  • Model Selection: Choose an appropriate animal model that recapitulates the human disease relevant to the identified target and the compound's in vitro activity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and establish a dose-response relationship for target engagement in vivo.

  • Efficacy Studies: Administer Oxane-4-sulfonamide to the disease model at a dose that achieves target engagement and monitor for therapeutic efficacy (e.g., tumor growth inhibition, reduction in blood pressure).

  • Mechanism of Action Confirmation: Collect tissue samples from the treated animals and confirm target engagement and modulation of downstream biomarkers.

Potential Signaling Pathways for Oxane-4-sulfonamide

Given the diverse activities of sulfonamides, Oxane-4-sulfonamide could potentially modulate a number of signaling pathways. Below are two examples based on known activities of this drug class.

Anticancer Activity via Carbonic Anhydrase Inhibition

CA_Inhibition cluster_cell Cancer Cell Oxane4Sulfonamide Oxane-4-sulfonamide CAIX Carbonic Anhydrase IX (CAIX) Oxane4Sulfonamide->CAIX Inhibits H2CO3 H2CO3 CAIX->H2CO3 Hydrates CO2 pH_in Intracellular pH increase CAIX->pH_in Contributes to H_ion H+ H2CO3->H_ion HCO3 HCO3- H2CO3->HCO3 MCT MCT H_ion->MCT Exported by Acidification Extracellular Acidification MCT->Acidification Metastasis Invasion & Metastasis Acidification->Metastasis Apoptosis Apoptosis pH_in->Apoptosis Inhibits

Caption: Inhibition of CAIX by Oxane-4-sulfonamide can disrupt pH regulation in cancer cells.

Diuretic Action via Na-Cl Cotransporter Inhibition

Diuretic_Action cluster_nephron Distal Convoluted Tubule Oxane4Sulfonamide Oxane-4-sulfonamide NCC Na-Cl Cotransporter (NCC) Oxane4Sulfonamide->NCC Inhibits Na_reabsorption Na+ & Cl- Reabsorption NCC->Na_reabsorption Diuresis Diuresis (Increased Urine Output) NCC->Diuresis Leads to Lumen Tubular Lumen (Na+, Cl-) Lumen->NCC Blood Blood Na_reabsorption->Blood

Caption: Inhibition of the Na-Cl cotransporter by Oxane-4-sulfonamide can lead to a diuretic effect.

Conclusion

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55–75. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 19, 2026, from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 19, 2026, from [Link]

  • SOP Guide for Pharma. (2024, December 15). SOP for Surface Plasmon Resonance (SPR) Studies. [Link]

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  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Medical Research Archives, 13(1). [Link]

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  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

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  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Rocha, R., & Gharib, R. (2018). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Martínez-Sabadell, A., et al. (2020). Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC. ChemMedChem, 15(23), 2264-2268. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved January 19, 2026, from [Link]

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  • Almqvist, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Future Medicinal Chemistry, 6(12), 1-13. [Link]

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  • El-Sayad, K. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Current Issues in Molecular Biology, 47(4), 3046-3064. [Link]

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A Head-to-Head Preclinical Benchmark: Oxane-4-sulfonamide, a Novel Selective MMP-9 Inhibitor, Against Standard-of-Care in Metastatic Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Metastasis remains the primary driver of mortality in cancer patients, creating a critical unmet need for therapies that can effectively halt disease progression.[1][2] Current standard-of-care, often reliant on systemic chemotherapies like Doxorubicin, faces challenges of toxicity and limited efficacy against the metastatic cascade.[2][] This guide introduces Oxane-4-sulfonamide, a novel, highly selective small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9)—an enzyme critically implicated in the tumor invasion and metastasis process.[4][5] We present a comprehensive preclinical comparison of Oxane-4-sulfonamide against both a historical broad-spectrum MMP inhibitor, Marimastat, and the current standard-of-care cytotoxic agent, Doxorubicin. The data herein demonstrates Oxane-4-sulfonamide's superior selectivity, potent anti-invasive activity in vitro, and significant efficacy in reducing metastasis in vivo with a favorable safety profile, positioning it as a promising next-generation anti-metastatic agent.

Introduction: The Rationale for Targeting MMP-9 in Metastatic Disease

The progression from a primary tumor to life-threatening metastatic cancer is a complex process involving cell invasion, angiogenesis, and colonization of distant organs.[6] A key family of enzymes enabling this process is the Matrix Metalloproteinases (MMPs), which remodel the extracellular matrix (ECM).[7] Specifically, MMP-9 (Gelatinase B) is frequently overexpressed in aggressive tumors, where its activity correlates with poor prognosis and increased metastatic potential.[4][8]

Historically, attempts to target MMPs with broad-spectrum inhibitors like Marimastat were clinically unsuccessful, largely due to a lack of efficacy and significant musculoskeletal side effects stemming from the inhibition of other, physiologically important MMPs.[9][10] This failure underscored the critical need for highly selective inhibitors. Concurrently, standard chemotherapy, such as Doxorubicin, acts via DNA damage to induce cancer cell death but is not specifically targeted at the metastatic process and carries a heavy toxicity burden, including cardiotoxicity.[][11][12]

Oxane-4-sulfonamide was developed to address these gaps. Its unique oxane-sulfonamide scaffold is engineered for high-affinity, selective binding to the active site of MMP-9, thereby inhibiting tumor cell invasion without the off-target effects of previous-generation MMP inhibitors.

Comparative Pharmacology: Mechanism, Potency, and Selectivity

The therapeutic rationale for Oxane-4-sulfonamide is its precise mechanism of action compared to the broader or indirect effects of Marimastat and Doxorubicin.

Mechanism of Action Comparison:

  • Oxane-4-sulfonamide: Directly and selectively binds to the catalytic zinc ion in the active site of MMP-9, preventing the degradation of Type IV collagen, a major component of the basement membrane. This action specifically blocks a critical step in tumor cell invasion.

  • Marimastat: A broad-spectrum hydroxamate-based inhibitor that chelates the active site zinc ion of multiple MMPs, including MMP-1, -2, -7, and -9.[10][13][14] This lack of specificity is linked to its clinical trial failures.[10]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[11][15] Its anti-metastatic effects are secondary to its primary cytotoxic action and not targeted at the invasion machinery.[]

Mechanism_of_Action cluster_0 Metastatic Cascade Tumor_Cell Primary Tumor Cell ECM_Degradation ECM Degradation (Basement Membrane) Tumor_Cell->ECM_Degradation MMP9 MMP-9 Tumor_Cell->MMP9 secretes MMPs MMPs (Broad) DNA DNA Replication & Topo II Invasion Invasion & Intravasation ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis Oxane Oxane-4-sulfonamide Oxane->MMP9 Selectively Inhibits Marimastat Marimastat Marimastat->MMPs Broadly Inhibits Doxorubicin Doxorubicin Doxorubicin->DNA Damages MMP9->ECM_Degradation DNA->Tumor_Cell Induces Apoptosis

Figure 1: Comparative Mechanisms of Action. (Within 100 characters)

Enzymatic Potency and Selectivity Profile:

The superiority of Oxane-4-sulfonamide lies in its selectivity. Enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) against a panel of key MMPs.

CompoundMMP-9 IC50 (nM)MMP-2 IC50 (nM)MMP-1 IC50 (nM)MMP-9 Selectivity (vs. MMP-1)
Oxane-4-sulfonamide 5.2 850>10,000>1900-fold
Marimastat1.53.02.51.7-fold
DoxorubicinN/AN/AN/AN/A
Table 1: Comparative enzymatic potency and selectivity. Data represents mean values from n=3 independent experiments. N/A: Not Applicable, as Doxorubicin does not directly inhibit MMPs.

In Vitro Functional Benchmarking

To translate enzymatic inhibition into a functional anti-cancer effect, we evaluated the compounds in two key assays: gelatin zymography to confirm MMP-9 inhibition in a cellular context, and a Transwell invasion assay to measure the ability to block cancer cell invasion.

Gelatin Zymography

This assay visualizes the enzymatic activity of gelatinases (MMP-2 and MMP-9) secreted by cancer cells.[7][16] MDA-MB-231 breast cancer cells, known for high MMP-9 expression, were treated with each compound, and the conditioned media was analyzed.

Results: Oxane-4-sulfonamide demonstrated a dose-dependent inhibition of MMP-9 activity, with minimal effect on MMP-2 at concentrations that ablated MMP-9 function. Marimastat inhibited both MMP-9 and MMP-2. Doxorubicin had no direct effect on MMP activity.

Transwell Cell Invasion Assay

This assay quantifies the ability of cancer cells to invade through a layer of extracellular matrix, mimicking the basement membrane.[17][18][19][20][21]

Invasion_Assay_Workflow cluster_workflow Transwell Invasion Assay Protocol cluster_results Expected Outcome A 1. Coat Transwell insert membrane with Matrigel B 2. Seed MDA-MB-231 cells in upper chamber (serum-free media) + Test Compound A->B C 3. Add chemoattractant (10% FBS) to lower chamber B->C D 4. Incubate for 24 hours (37°C, 5% CO2) C->D E 5. Remove non-invading cells from top of membrane D->E F 6. Fix and stain invading cells on bottom of membrane E->F G 7. Quantify stained cells via microscopy F->G Control Control (High Invasion) G->Control shows Drug Oxane-4-sulfonamide (Low Invasion) G->Drug shows

Sources

Safety Operating Guide

Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Oxane-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is a daily endeavor. With new chemical entities comes the responsibility of ensuring a safe and secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling Oxane-4-sulfonamide. By understanding the chemical nature of this compound and implementing robust safety protocols, we can mitigate risks and foster a culture of safety and scientific excellence.

Deconstructing the Hazard: An Evidence-Based Approach to Safety

While a specific Safety Data Sheet (SDS) for Oxane-4-sulfonamide may not be readily available, a comprehensive understanding of its constituent functional groups—the oxane (tetrahydropyran) ring and the sulfonamide group—allows us to anticipate its potential hazards and establish a robust personal protective equipment (PPE) protocol. This proactive approach is central to our commitment to self-validating safety systems in the laboratory.

The oxane moiety , a saturated six-membered cyclic ether, is analogous to tetrahydropyran. Tetrahydropyran is recognized as a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1] A significant and often underestimated hazard of cyclic ethers is their potential to form explosive peroxides upon exposure to air and light.[1][2]

The sulfonamide group is a well-known functional group in medicinal chemistry. While many sulfonamide-containing drugs are safely used, some individuals can experience hypersensitivity reactions, commonly referred to as "sulfa allergies".[3][4] These reactions can manifest as skin rashes and hives.[3] Although the risk of cutaneous adverse events is not uniformly high across all sulfonamide-containing compounds, it is a critical consideration in our risk assessment.[5] Furthermore, some sulfonamide compounds can cause skin and eye irritation.

Therefore, our safety protocols for Oxane-4-sulfonamide must address the combined potential hazards of a flammable, irritant, peroxide-forming cyclic ether and a potentially sensitizing sulfonamide.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential when handling Oxane-4-sulfonamide to protect against all potential routes of exposure. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (mg scale) in a Fume Hood Safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if handled exclusively in a certified chemical fume hood.
High-Volume Handling (gram scale or greater) or Operations Outside a Fume Hood Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant and chemical-resistant coveralls or apron over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge is recommended.[6][7]
Risk of Splash or Aerosol Generation Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge should be considered.
Potential for Peroxide Formation (e.g., old or unstabilized samples) Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant and chemical-resistant coverallsA NIOSH-approved respirator with an organic vapor cartridge is recommended.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step protocol for donning, doffing, and handling is paramount to ensuring personal safety and preventing contamination.

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence A 1. Lab Coat/Coveralls B 2. Respirator (if required) A->B C 3. Eye and Face Protection B->C D 4. Gloves (Double-glove) C->D

Figure 1: Recommended PPE Donning Sequence
  • Body Protection: Don a flame-resistant lab coat. For larger quantities, wear chemical-resistant coveralls.

  • Respiratory Protection: If required, perform a fit-check for your respirator.

  • Eye and Face Protection: Wear safety glasses, or for higher-risk activities, chemical splash goggles and a face shield.

  • Hand Protection: Don the first pair of nitrile or neoprene gloves, followed by a second pair. Ensure the outer glove extends over the cuff of the lab coat.

Safe Handling of Oxane-4-sulfonamide

All manipulations of Oxane-4-sulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Workflow for Weighing and Dispensing:

Handling_Workflow A Prepare work area in fume hood B Don appropriate PPE A->B C Weigh Oxane-4-sulfonamide in a tared container B->C D Transfer to reaction vessel C->D E Clean any spills immediately D->E F Securely cap all containers E->F G Doff PPE in correct order F->G

Figure 2: Basic Handling Workflow for Oxane-4-sulfonamide
Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent exposure.

  • Gloves: Remove the outer pair of gloves first, turning them inside out.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out.

  • Respirator: Remove last, after leaving the work area.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of Oxane-4-sulfonamide and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste Oxane-4-sulfonamide should be collected in a designated, labeled, and sealed hazardous waste container. Given its flammability and potential for environmental harm, it should not be disposed of down the drain.[9][10]

  • Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with Oxane-4-sulfonamide should be placed in a sealed bag and disposed of as hazardous waste.[9]

  • Waste Management: Engage a licensed chemical waste management company for the final disposal of all hazardous materials in accordance with local, state, and federal regulations.[9] The presence of sulfonamides in wastewater is a growing environmental concern, contributing to antibiotic resistance.[11][12][13]

By adhering to these comprehensive safety and disposal protocols, we uphold our commitment to scientific integrity, personal safety, and environmental stewardship. This guide serves as a foundational document; always consult your institution's specific safety guidelines and a certified safety professional for any questions or concerns.

References

  • Wikipedia. Sulfonamide (medicine). Retrieved from [Link]

  • Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • MSD Manual Professional Edition. Sulfonamides. Retrieved from [Link]

  • Banu, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62045-62061.
  • University of California Merced. Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]

  • Poy, F., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry, 63(15), 8015-8024.
  • Felis, E., et al. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Science of The Total Environment, 912, 169195.
  • S D FINE- CHEM LIMITED. sulphuryl chloride. Retrieved from [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6), 1-2.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Tetrahydropyran. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • The Wire. (2026, January 14). FAQ: What is antibiotic resistance, and why should India worry about it?. Retrieved from [Link]

  • Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.